molecular formula C11H12O B1615098 1-Phenyl-1-penten-3-one CAS No. 3152-68-9

1-Phenyl-1-penten-3-one

Cat. No.: B1615098
CAS No.: 3152-68-9
M. Wt: 160.21 g/mol
InChI Key: LVGUHATVVHIJET-UHFFFAOYSA-N
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Description

1-Phenyl-1-penten-3-one is a useful research compound. Its molecular formula is C11H12O and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LVGUHATVVHIJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00871010
Record name 1-Phenylpent-1-en-3-one
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Molecular Weight

160.21 g/mol
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CAS No.

3152-68-9
Record name 1-Phenyl-1-penten-3-one
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Record name 1-Phenylpent-1-en-3-one
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Record name 1-Phenylpent-1-en-3-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1-penten-3-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1-Phenyl-1-penten-3-one. This α,β-unsaturated ketone, a member of the chalcone (B49325) family, is a subject of interest in organic synthesis and potential pharmacological applications.

Core Chemical Properties and Structure

This compound, also known as ethyl styryl ketone, possesses a phenyl group conjugated to an enone system.[1] This structural arrangement is fundamental to its chemical reactivity and potential biological activity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O[1][2][]
Molecular Weight 160.21 g/mol [1][2][4]
IUPAC Name 1-phenylpent-1-en-3-one[1][5]
CAS Number 3152-68-9[1][2][5]
Melting Point 38.5 - 57 °C[1][6]
Boiling Point 246.12 - 348 °C[1][][6]
Density 0.8697 - 1.071 g/cm³[1][][6]
SMILES CCC(=O)C=CC1=CC=CC=C1[1][]
InChI Key LVGUHATVVHIJET-UHFFFAOYSA-N[1]
XLogP3 2.5[1][4]
Hydrogen Bond Donor Count 0[1][5]
Hydrogen Bond Acceptor Count 1[1][5]
Rotatable Bond Count 3[1]

Synonyms: Ethyl styryl ketone, Styryl ethyl ketone, Benzylidenemethyl ethyl ketone, Ethyl 2-phenylvinyl ketone.[2][5][7]

Experimental Protocols

The synthesis of this compound is commonly achieved through a Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of benzaldehyde (B42025) with 3-pentanone (B124093).[1][5]

Synthesis of this compound via Claisen-Schmidt Condensation

Reaction: Benzaldehyde + 3-Pentanone → this compound + H₂O[1]

Methodology:

  • Reaction Setup: A solution of 3-pentanone (1 equivalent) in ethanol (B145695) is prepared. An aqueous solution of a base, such as sodium hydroxide (B78521) (e.g., 10% w/v), is then added to the stirred solution at room temperature.[1]

  • Addition of Benzaldehyde: Benzaldehyde (1 equivalent) is added dropwise to the basic solution of 3-pentanone.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the consumption of the starting materials. The reaction typically proceeds at room temperature.[1]

  • Workup: Upon completion, the reaction mixture is poured into cold water and neutralized with a dilute acid, such as hydrochloric acid.[1]

  • Extraction: The aqueous layer is extracted with an organic solvent, for instance, ethyl acetate (B1210297) or dichloromethane.[1][5]

  • Purification: The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is subsequently removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[1]

Structural Confirmation

Spectroscopic methods are essential for confirming the structure of the synthesized this compound.

  • ¹H NMR: Expected signals include a triplet and quartet corresponding to the ethyl group, doublets for the vinyl protons, and signals for the aromatic protons.[1]

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the carbons of the ethyl group are anticipated.[1]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, the C=C stretch of the alkene and aromatic ring, and C-H stretches are key identifiers.[1]

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of the compound should be observed.[1]

Visualizations

Experimental Workflow: Synthesis of this compound

G Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare solutions of 3-pentanone in ethanol and aqueous NaOH mix Mix 3-pentanone solution with NaOH solution prep_reactants->mix Combine add_benz Add benzaldehyde dropwise mix->add_benz Initiate reaction monitor Monitor reaction by TLC add_benz->monitor quench Pour into cold water and neutralize with acid monitor->quench Reaction complete extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry over Na2SO4 extract->wash_dry evaporate Remove solvent under reduced pressure wash_dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Modulation by Chalcones

While specific signaling pathways for this compound are not extensively detailed in the literature, its classification as a chalcone suggests potential interactions with known cellular pathways modulated by this class of compounds. Research has indicated that some chalcones can induce apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.[5]

G Generalized Chalcone-Induced Apoptosis Pathway chalcone Chalcone (e.g., this compound) bcl2_family Modulation of Bcl-2 Family Proteins chalcone->bcl2_family bax_up Upregulation of pro-apoptotic proteins (e.g., Bax) bcl2_family->bax_up bcl2_down Downregulation of anti-apoptotic proteins (e.g., Bcl-2) bcl2_family->bcl2_down momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_up->momp bcl2_down->momp cyto_c Cytochrome c Release momp->cyto_c caspase_act Caspase Activation cyto_c->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: A generalized diagram of potential chalcone-induced apoptosis via the intrinsic pathway.

References

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-penten-3-one via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-penten-3-one, a valuable α,β-unsaturated ketone, through the Claisen-Schmidt condensation. This reaction, a cornerstone of carbon-carbon bond formation, involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. In this specific synthesis, benzaldehyde (B42025) reacts with 2-butanone (B6335102) (methyl ethyl ketone) to yield the target compound. This guide details the experimental protocol, presents quantitative data, and illustrates the reaction mechanism and workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound via a typical Claisen-Schmidt condensation protocol.

ParameterValue
Reactants
Benzaldehyde1.0 molar equivalent
2-Butanone1.0 molar equivalent
Catalyst
Sodium Hydroxide (B78521) (NaOH)1.0 molar equivalent
Solvent
Ethanol (B145695) (95%)Sufficient quantity for dissolution
Reaction Conditions
Temperature20-25°C
Reaction Time2-3 hours
Yield
Reported Yield80-90%

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • Benzaldehyde

  • 2-Butanone (Methyl ethyl ketone)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the required amount of sodium hydroxide in a minimal amount of distilled water. To this, add ethanol to create the basic catalyst solution.

  • Reactant Addition: Cool the flask in an ice-water bath. While stirring, add 2-butanone to the flask. Subsequently, add benzaldehyde dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature (20-25°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing cold water. Neutralize the mixture by slowly adding a dilute solution of hydrochloric acid until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent). Collect the organic layer.

  • Washing and Drying: Wash the organic layer with distilled water and then with a brine solution. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica (B1680970) gel.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expected signals include those for the ethyl group (a triplet and a quartet), vinylic protons (doublets), and aromatic protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, vinylic carbons, and the ethyl group carbons should be observed.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C of the alkene and aromatic ring, and C-H stretches will be present.

Visualizations

The following diagrams illustrate the chemical pathway and the experimental process.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Pathway cluster_product Product benzaldehyde Benzaldehyde alkoxide Tetrahedral Alkoxide Intermediate benzaldehyde->alkoxide Nucleophilic Attack by Enolate butanone 2-Butanone enolate Enolate of 2-Butanone butanone->enolate Deprotonation by OH⁻ NaOH NaOH (aq) enolate->alkoxide aldol Aldol Adduct alkoxide->aldol Protonation product This compound aldol->product Dehydration (-H₂O) water H₂O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental_Workflow A 1. Catalyst Preparation (NaOH in aq. Ethanol) B 2. Reactant Addition (2-Butanone, then Benzaldehyde) A->B C 3. Reaction (Stir at Room Temperature) B->C D 4. Work-up (Neutralization with HCl) C->D E 5. Extraction (with Diethyl Ether) D->E F 6. Washing and Drying (H₂O, Brine, MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Recrystallization/Chromatography) G->H I Final Product: This compound H->I

Caption: Experimental Workflow for Synthesis.

Spectroscopic Profile of 1-Phenyl-1-penten-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 1-Phenyl-1-penten-3-one. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound, which serves as a valuable building block in organic synthesis and drug discovery. The data is compiled from various spectral databases and is presented with detailed experimental protocols to aid in replication and further research.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these techniques are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.60Multiplet5HAromatic protons (C₆H₅)
7.05Doublet1HVinylic proton (=CH-Ph)
6.85Doublet1HVinylic proton (=CH-CO)
2.75Quartet2HMethylene protons (-CH₂-CH₃)
1.15Triplet3HMethyl protons (-CH₂-CH₃)

Solvent: CDCl₃. Instrument: Varian A-60 or equivalent.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
200.5Carbonyl carbon (C=O)
143.0Vinylic carbon (=CH-Ph)
134.5Aromatic quaternary carbon (C-ipso)
130.5Aromatic methine carbon (C-para)
129.0Aromatic methine carbons (C-ortho/meta)
128.5Aromatic methine carbons (C-ortho/meta)
126.0Vinylic carbon (=CH-CO)
35.0Methylene carbon (-CH₂)
8.0Methyl carbon (-CH₃)

Solvent: CDCl₃. Proton-decoupled.

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3030MediumAromatic C-H stretch
2980 - 2940MediumAliphatic C-H stretch
1685 - 1666StrongC=O stretch (α,β-unsaturated ketone)[1]
1640MediumC=C stretch (alkene)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)
970StrongTrans C-H bend (out-of-plane)

Technique: Capillary Cell: Melt or KBr pellet.[2]

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
160100[M]⁺ (Molecular Ion)
131High[M - C₂H₅]⁺
103High[C₆H₅-C≡CH]⁺
77Medium[C₆H₅]⁺
57High[C₂H₅CO]⁺
29Medium[C₂H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Acquisition Parameters (¹³C NMR):

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal/KBr pellet).

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample molecules with a beam of electrons with an energy of 70 eV. This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualizations

To further elucidate the experimental workflow, a graphical representation is provided below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

IUPAC name and CAS number for Ethyl styryl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl Styryl Ketone

Nomenclature and Identification

Ethyl styryl ketone is an organic compound belonging to the chalcone (B49325) family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

IUPAC Name: (E)-1-phenylpent-1-en-3-one[][2]

CAS Number: 3152-68-9[3][4][5]

Synonyms:

  • Ethyl styryl ketone[3][4][6]

  • Styryl ethyl ketone[3][4][6]

  • Benzylidenemethyl ethyl ketone[3][6]

  • Ethyl 2-phenylvinyl ketone[3][4][6]

  • 1-Phenyl-1-penten-3-one[3][4][6]

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of Ethyl Styryl Ketone are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O[3][4][5]
Molecular Weight 160.21 g/mol [3][4]
Appearance Pale yellow solid[7]
Melting Point 38.5 °C[5]
Boiling Point 276.8 °C at 760 mmHg[][5]
Density 0.997 g/cm³[][5]
XLogP3 2.5[3][4]
Hydrogen Bond Donor Count 0[3][4]
Hydrogen Bond Acceptor Count 1[3][4]
Table 2: Spectroscopic Data Summary
TechniqueDescription of Expected Signals
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), vinyl protons (doublets), and aromatic protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons. The carbonyl carbon typically appears between δ 186.6 and 196.8 ppm.[8]
Infrared (IR) Characteristic strong absorption band for the C=O stretch of the α,β-unsaturated ketone in the range of 1685-1666 cm⁻¹.[9] Other bands include C=C stretch of the alkene and aromatic ring, and C-H stretches.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of the compound. Common fragmentation pathways for chalcones include the loss of a phenyl group from either ring and the loss of CO.[8]

Synthesis of Ethyl Styryl Ketone

Ethyl styryl ketone is commonly synthesized via a base-catalyzed Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and 2-pentanone.[3]

Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst Benzaldehyde Benzaldehyde Condensation Claisen-Schmidt Condensation Benzaldehyde->Condensation Pentanone 2-Pentanone Pentanone->Condensation Catalyst NaOH in Ethanol (B145695)/Water Catalyst->Condensation Workup Neutralization & Extraction Condensation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Ethyl Styryl Ketone (1-Phenylpent-1-en-3-one) Purification->Product

A flowchart illustrating the synthesis of Ethyl Styryl Ketone.
Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of ethyl styryl ketone.

Materials:

  • Benzaldehyde

  • 2-Pentanone

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[3]

  • Addition of Ketone: While maintaining the cool temperature and continuous stirring, slowly add 2-pentanone to the flask.[3]

  • Addition of Aldehyde: Following the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[3]

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion of the reaction, neutralize the mixture with a dilute acid, such as HCl.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[3]

  • Washing: Wash the organic layer with water and subsequently with brine.[3]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and then remove the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain pure ethyl styryl ketone.[3]

Biological Activity and Signaling Pathways

Ethyl styryl ketone, as a member of the chalcone family, is of interest for its potential biological activities. Many chalcones have demonstrated antiproliferative and anticancer properties by inducing apoptosis (programmed cell death).[3]

Induction of Apoptosis via the Intrinsic Pathway

Research on various chalcones suggests their ability to trigger apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells.[3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspase enzymes that dismantle the cell.

G Chalcone Ethyl Styryl Ketone (Chalcone) Stress Cellular Stress (e.g., ROS generation) Chalcone->Stress Bcl2_family Modulation of Bcl-2 Family Proteins Stress->Bcl2_family Bax Bax (pro-apoptotic) upregulation Bcl2_family->Bax Bcl2_anti Bcl-2 (anti-apoptotic) downregulation Bcl2_family->Bcl2_anti MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2_anti->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Cytochrome_c->Apoptosome Caspase9 Pro-caspase-9 -> Caspase-9 (Activation) Apoptosome->Caspase9 Caspase3 Pro-caspase-3 -> Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by chalcones.

The proposed mechanism involves the following key steps:

  • Cellular Stress: The chalcone induces stress within the cancer cell, potentially through the generation of Reactive Oxygen Species (ROS).[3]

  • Modulation of Bcl-2 Family Proteins: This leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[3]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins results in the formation of pores in the mitochondrial outer membrane.[3]

  • Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[3]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then oligomerizes to form the apoptosome.[3]

  • Caspase Activation: The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[3]

  • Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Experimental Protocols for Biological Assays

The antimicrobial activity of synthesized chalcones can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay for qualitative screening, followed by the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized chalcone analogues

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Standardized inoculum of the test microorganism

  • Positive control (standard antibiotic)

  • Negative control (broth only)

  • Microplate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the chalcone analogues in MHB directly in the wells of a 96-well plate.[10]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., McFarland standards).

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader.[10]

Experimental Protocol: MBC Determination

Procedure:

  • Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Plating: Spread the aliquot onto a fresh agar (B569324) plate.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial death.[10]

References

An In-depth Technical Guide to the Physical Properties of 1-Phenyl-1-penten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the α,β-unsaturated ketone, 1-Phenyl-1-penten-3-one. Included are detailed, generalized experimental protocols for the determination of these properties and an exploration of the compound's broader context within the chalcone (B49325) family and their interactions with cellular signaling pathways.

Core Physical Properties

This compound, a member of the chalcone family, is a compound of interest in organic synthesis and medicinal chemistry. Its physical properties are fundamental to its characterization, handling, and application in research settings.

Data Presentation: Physical Properties of this compound

The experimentally determined and estimated physical properties of this compound are summarized below. Variations in reported values can be attributed to different experimental conditions and measurement techniques.

Physical PropertyReported Value(s)
Melting Point 38.5°C, 39°C
Boiling Point 276.8°C at 760 mmHg, 246.12°C (rough estimate)

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this occurs over a narrow range. The presence of impurities typically depresses and broadens the melting point range. A common and effective method for its determination is the capillary tube method using a melting point apparatus.[1][2][3]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed down to a height of 1-2 mm by gently tapping the tube.[1][2][3]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[3]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[3]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[3][4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] The Thiele tube or a similar oil bath/heating block setup provides a means for uniform heating and accurate temperature measurement.[6][7]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.[5][7][8]

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[7][8]

  • Apparatus Setup: The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This setup is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).[7][8][9]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and be seen as bubbles escaping from the open end. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge.[6]

  • Recording the Boiling Point: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Biological Context and Signaling Pathways

This compound is structurally classified as a chalcone. Chalcones are precursors to flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][11][12][13] They exert these effects by modulating various cellular signaling pathways. For instance, many chalcone derivatives have been shown to interfere with key pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB signaling cascades.[13][14]

The diagram below illustrates a generalized workflow for investigating the effect of a chalcone derivative, such as this compound, on a cancer-related signaling pathway.

G cluster_0 Experimental Workflow cluster_1 Signaling Pathway Analysis Chalcone This compound (Chalcone Derivative) Treatment Treatment of Cells Chalcone->Treatment CancerCells Cancer Cell Line Culture CancerCells->Treatment Lysate Cell Lysis & Protein Extraction Treatment->Lysate Analysis Western Blot Analysis Lysate->Analysis PI3K PI3K Analysis->PI3K Measure Protein Levels Akt Akt Analysis->Akt mTOR mTOR Analysis->mTOR PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Workflow for studying the effect of a chalcone on the PI3K/Akt/mTOR signaling pathway.

References

Solubility Profile of 1-Phenyl-1-penten-3-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of compounds. Due to a lack of extensive publicly available quantitative solubility data for this specific molecule, this document focuses on its predicted solubility profile based on its structural properties and general principles of solute-solvent interactions. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data for their specific applications.

Predicted Qualitative Solubility of this compound

This compound is a largely non-polar molecule, characterized by a phenyl group and a pentenone structure. Based on the chemical principle of "like dissolves like," it is anticipated to exhibit higher solubility in non-polar and moderately polar organic solvents, and poor solubility in highly polar solvents like water. Chalcones, the class of compounds to which this compound belongs, are generally soluble in organic solvents such as ethanol, acetone, and dichloromethane, while being insoluble in water.[1]

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent CategorySolventPredicted Solubility
Non-Polar HexaneHigh
TolueneHigh
Diethyl EtherHigh
Polar Aprotic AcetoneHigh
Ethyl AcetateHigh
DichloromethaneHigh
ChloroformHigh
Tetrahydrofuran (THF)High
Dimethyl Sulfoxide (DMSO)Moderate to High
N,N-Dimethylformamide (DMF)Moderate to High
Polar Protic EthanolModerate to High
MethanolModerate
WaterLow / Insoluble

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol details a reliable gravimetric method for determining the solubility of this compound in a specific organic solvent at a controlled temperature. This method is adapted from established procedures for determining the solubility of chalcones.[1][2]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 298.15 K).

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled water bath or shaker

  • Analytical balance (uncertainty ±0.0001 g)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Membrane filters (e.g., 0.45 µm) and syringes

  • Pre-weighed vials for collecting the filtrate

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Accurately weigh the vial with the solid.

    • Add a known mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature.

    • Stir the mixture vigorously for a sufficient time to reach equilibrium (e.g., 24-48 hours is a common timeframe to ensure saturation).

  • Sample Collection and Filtration:

    • After equilibration, cease stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe fitted with a membrane filter.

    • Dispense the filtered saturated solution into a pre-weighed collection vial.

    • Immediately cap the collection vial and accurately weigh it to determine the mass of the saturated solution.

  • Solvent Evaporation and Mass Determination:

    • Place the collection vial with the saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 323.15 K).

    • Once the solvent has completely evaporated and the mass of the vial with the dried solute is constant, record the final mass.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial and solute minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

    • Calculate the solubility in grams per 100 g of solvent using the following formula:

      Solubility (g / 100 g solvent) = (mass of dissolved solute / mass of solvent) x 100

    • For comparison, solubility can also be expressed in other units, such as mole fraction or g/L, with appropriate conversions using the molar mass of the solute and the density of the solvent.

Repeatability: For robust results, it is recommended to perform the experiment in triplicate and report the average solubility.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solid Add excess this compound to vial prep_solvent Add known mass of solvent prep_solid->prep_solvent equilibration Stir at constant temperature (24-48h) prep_solvent->equilibration settling Allow undissolved solid to settle (≥2h) equilibration->settling filtration Filter supernatant into pre-weighed vial settling->filtration weighing_solution Weigh the vial with saturated solution filtration->weighing_solution evaporation Evaporate solvent in vacuum oven weighing_solution->evaporation weighing_solute Weigh vial with dried solute evaporation->weighing_solute calculation Calculate solubility (g/100g solvent) weighing_solute->calculation

Caption: Workflow for gravimetric solubility determination.

References

Biological activity of chalcones and their derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Chalcones and Their Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction to Chalcones

Chalcones are a prominent class of naturally occurring compounds belonging to the flavonoid family.[1][2] Structurally, they are open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This core structure, particularly the reactive α,β-unsaturated ketoethylenic moiety (–CO–CH=CH–), is largely responsible for their broad spectrum of biological activities.[1][4] Found in various edible plants, fruits, vegetables, and spices, chalcones have been used in traditional medicine for centuries.[5][6] Modern scientific investigation has affirmed their potential, revealing potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, making them a "privileged scaffold" in medicinal chemistry and a promising starting point for drug design.[7][8]

Synthesis of Chalcone (B49325) Derivatives

The synthesis of chalcones is generally straightforward, which contributes to the extensive research into their derivatives.[1][7] The most common and efficient method is the Claisen-Schmidt condensation .[9][10] This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted aromatic aldehyde.[9][11] The resulting chalcones are typically of the trans (E) isomer configuration, which is confirmed by the characteristic coupling constant (J) of 15–16 Hz for the vinylic protons in 1H-NMR spectra.[11]

G cluster_reactants Reactants cluster_process Process cluster_products Products A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C E Chalcone Derivative (1,3-Diaryl-2-propen-1-one) C->E F Water C->F D Base (e.g., NaOH/KOH) or Acid Catalyst D->C

Caption: General workflow for Chalcone synthesis via Claisen-Schmidt condensation.

Biological Activities of Chalcones

Chalcones exhibit a wide array of pharmacological effects due to their ability to interact with numerous biological targets.

Anticancer Activity

The anticancer potential of chalcones is one of their most extensively studied properties.[12][13] They exert their effects by modulating multiple cellular processes and signaling pathways involved in cancer development and progression.[5][14]

Mechanisms of Action:

  • Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[15] For instance, Licochalcone A induces the mitochondrial apoptosis pathway by increasing the Bax/Bcl-2 ratio, leading to cytochrome c release and activation of caspases 9 and 3.[15]

  • Cell Cycle Arrest: Many chalcone derivatives inhibit cancer cell proliferation by causing cell cycle arrest, frequently at the G2/M phase.[16][17] This is often linked to the disruption of microtubule polymerization, a mechanism shared with established chemotherapy drugs.[14]

  • Inhibition of Angiogenesis: Chalcones can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.[18] They achieve this by modulating key signaling molecules like Vascular Endothelial Growth Factor (VEGF).[12][19]

  • Modulation of Signaling Pathways: Chalcones interfere with critical signaling cascades that promote cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[5][20]

Table 1: Anticancer Activity of Selected Chalcone Derivatives

Chalcone Derivative Cancer Cell Line Activity IC50 Value Reference
Panduratin A (PA) MCF-7 (Breast) Cytotoxic 15 µM (24h) [12]
Panduratin A (PA) T47D (Breast) Cytotoxic 17.5 µM (24h) [12]
Xanthohumol (XN) MDA-MB-231 (Breast) Growth Inhibition 6.7 µM (24h) [16]
2-Hydroxychalcone MDA-MB-231 (Breast) Growth Inhibition 4.6 µM (24h) [16]
Chalcone-1,2,3-triazole hybrid HepG2 (Liver) Antitumor 0.9 µM [14]
Chalcone-indole hybrid (42) Various Cytotoxic 0.23–1.8 µM [14]

| Chalcone-tetrazole hybrid (32) | HCT116, PC-3, MCF-7 | Cytotoxic | 0.6–3.7 µg/mL |[14] |

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_outcomes Cellular Outcomes Chalcones Chalcones PI3K PI3K Chalcones->PI3K Inhibition JNK JNK Chalcones->JNK Modulation p38 p38 Chalcones->p38 Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK ERK->Proliferation JNK->Survival p38->Survival Angiogenesis Angiogenesis

Caption: Chalcones inhibit key oncogenic signaling pathways like PI3K/Akt and MAPK.

Anti-inflammatory Activity

Chalcones demonstrate significant anti-inflammatory properties by targeting key mediators and pathways in the inflammatory response.[21][22]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Chalcones are known to inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators.[18][21]

  • Suppression of Cytokines: They reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β).[22][23]

  • NF-κB Pathway Inhibition: A primary mechanism for the anti-inflammatory effect of chalcones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25] Chalcones can prevent the degradation of IκBα, the inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and preventing the transcription of inflammatory genes.[25][26]

  • MAPK Pathway Modulation: Chalcones also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, which plays a crucial role in regulating the inflammatory response.[22][23]

G Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB IκBα-NF-κB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Chalcones Chalcones Chalcones->IKK Inhibition Chalcones->IkB Stabilization

Caption: Chalcones inhibit the NF-κB pathway, a central regulator of inflammation.

Antimicrobial Activity

Chalcones and their synthetic derivatives possess a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[2][4][27] They are considered promising candidates for combating drug-resistant microbial strains.[3][27]

Mechanisms of Action: The antibacterial effect is often attributed to the presence of hydroxyl groups on the aromatic rings.[28] The α,β-unsaturated carbonyl group is also critical for their activity.[10] While the exact mechanisms are diverse, they are thought to involve the disruption of microbial cell membranes, inhibition of key enzymes, and interference with microbial efflux pumps.[29]

Spectrum of Activity:

  • Antibacterial: Chalcones have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][27] Notably, certain derivatives are active against methicillin-resistant Staphylococcus aureus (MRSA).[11][28]

  • Antifungal: Various chalcones have demonstrated activity against fungal pathogens.[1][2]

Table 2: Antimicrobial Activity of Selected Chalcone Derivatives

Chalcone Derivative Microorganism Activity Metric Value Reference
Pyrazole-chalcone (119) B. subtilis Zone of Inhibition (ZI) 16 ± 0.82 mm [2]
Pyrazole-chalcone (119) P. aeruginosa Zone of Inhibition (ZI) 14 ± 1.24 mm [2]
O-OH Chalcone MRSA MIC 25-50 µg/ml [28]
M-OH Chalcone MRSA MIC 98.7 ± 43.3 µg/ml [28]

| P-OH Chalcone | MRSA | MIC | 108.7 ± 29.6 µg/ml |[28] |

Antioxidant Activity

Chalcones are potent antioxidants, a property linked to their ability to mitigate oxidative stress, which is implicated in numerous chronic diseases.[30][31][32]

Mechanisms of Action:

  • ROS/RNS Scavenging: Chalcones can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing these harmful molecules.[30][33] The presence of hydroxyl and methoxyl substituents on the aromatic rings enhances this activity.[30][33]

  • Modulation of Antioxidant Enzymes: They can modulate the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[33]

  • Inhibition of Pro-oxidant Enzymes: Chalcones can inhibit enzymes that produce ROS/RNS, such as NADPH oxidase and inducible nitric oxide synthase (iNOS).[32][33]

Table 3: Antioxidant Activity of Selected Chalcone Derivatives

Chalcone Derivative Assay Activity Metric Value Reference
Pyrazole-chalcone (119) Radical Scavenging IC50 88.04 µg/mL [2]
Chalcone 13 DPPH Radical Scavenging IC50 21.6 µM [34]

| Chalcone 6, 7, 12 | DPPH, FRAP | High Activity | Not specified |[35] |

Experimental Protocols

This section provides an overview of common methodologies used to evaluate the biological activities of chalcones.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the chalcone derivative for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After incubation, the media is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the control group. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

G A 1. Seed cells in 96-well plate B 2. Treat with Chalcone derivative A->B C 3. Add MTT reagent (Incubate 2-4h) B->C D 4. Solubilize formazan crystals with DMSO C->D E 5. Read absorbance (~570 nm) D->E F 6. Calculate IC50 value E->F

Caption: Standard workflow for the MTT cell viability and cytotoxicity assay.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[31]

Methodology:

  • Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Various concentrations of the chalcone derivative are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Reading: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from deep violet to pale yellow, leading to a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a qualitative test used to determine the susceptibility of bacteria to specific antimicrobial agents.[27]

Methodology:

  • Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the chalcone derivative are placed on the agar surface. A control disk with the solvent is also applied.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters (mm).

  • Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Conclusion and Future Perspectives

Chalcones and their derivatives represent a versatile and highly promising class of bioactive compounds.[1][4] Their simple chemical structure, ease of synthesis, and wide range of pharmacological activities make them attractive candidates for drug discovery and development.[1][7] The extensive research into their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties has provided a strong foundation for their therapeutic potential. Future research should focus on optimizing their structure to enhance potency and selectivity, improving their pharmacokinetic profiles, and conducting further preclinical and clinical studies to translate the promising in vitro and in vivo results into effective therapeutic agents for a variety of diseases.[4][14] The development of hybrid molecules incorporating the chalcone scaffold with other pharmacophores is also a promising strategy to combat complex diseases and drug resistance.[12][13]

References

An In-depth Technical Guide to 1-Phenyl-1-penten-3-one: A Chalcone Family Member

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of organic compounds. Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of molecules in medicinal chemistry, known for a wide array of biological activities. This document details the chemical and physical properties of this compound, provides a detailed protocol for its synthesis via the Claisen-Schmidt condensation, and discusses its potential biological activities, with a focus on the induction of apoptosis. While specific quantitative biological data for this compound is limited in publicly accessible literature, this guide establishes a foundational understanding for researchers interested in its further investigation and development.

Introduction

This compound, also known by synonyms such as Ethyl Styryl Ketone, is an α,β-unsaturated ketone that belongs to the chalcone family.[1][2] Chalcones are precursors to flavonoids and are of significant interest in the field of drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The core structure of this compound, featuring a phenyl group conjugated with an enone system, is a key determinant of its chemical reactivity and biological activity. This guide aims to consolidate the available technical information on this compound to facilitate further research and application.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and formulation. The data, compiled from various sources, are presented in Table 1. It is important to note that there are some discrepancies in reported values, particularly for melting and boiling points, which may be attributable to different experimental conditions or sample purities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1-phenylpent-1-en-3-one[1][3]
Synonyms Ethyl styryl ketone, Styryl ethyl ketone, Benzylidenemethyl ethyl ketone, (E)-1-Phenylpent-1-en-3-one[1][4]
CAS Number 3152-68-9[1][3]
Molecular Formula C₁₁H₁₂O[1][3]
Molecular Weight 160.21 g/mol [1][3]
Appearance Pale yellow solid[1]
Melting Point 55-57 °C[1]
Boiling Point 345-348 °C[1]
Density 1.071 g/cm³[1]
XLogP3 2.5[1][3]
Hydrogen Bond Donor Count 0[1][3]
Hydrogen Bond Acceptor Count 1[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation.[1][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (in this case, 2-pentanone or 3-pentanone).[1][4]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Benzaldehyde (B42025)

  • 2-Pentanone (or 3-Pentanone)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Stirring apparatus and cooling bath

Procedure:

  • Catalyst Preparation: In a round-bottom flask, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.

  • Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.[4]

  • Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[4]

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[4]

  • Washing: Wash the organic layer with water and then with brine.[4]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Workup & Purification benzaldehyde Benzaldehyde add_aldehyde Add Benzaldehyde benzaldehyde->add_aldehyde pentanone 2-Pentanone add_ketone Add 2-Pentanone pentanone->add_ketone naoh NaOH (aq) mix_catalyst Prepare NaOH in Ethanol/Water Cool in Ice Bath naoh->mix_catalyst ethanol Ethanol ethanol->mix_catalyst mix_catalyst->add_ketone add_ketone->add_aldehyde react Stir at Room Temperature (Monitor by TLC) add_aldehyde->react neutralize Neutralize with Dilute Acid react->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography or Recrystallization evaporate->purify product Pure this compound purify->product Apoptosis_Pathway Proposed Intrinsic Apoptosis Pathway for Chalcones chalcone This compound (Chalcone) stress Cellular Stress (e.g., ROS) chalcone->stress bax Bax (Pro-apoptotic) stress->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 Downregulates momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Potential Therapeutic Applications of 1-Phenyl-1-penten-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of compounds, represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is limited in publicly available research, the broader class of chalcones has demonstrated significant potential in oncology and neurology. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound based on the well-documented activities of related chalcone derivatives. It details the underlying mechanisms of action, provides standardized experimental protocols for future investigation, and visualizes key signaling pathways. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and related compounds.

Introduction

This compound, also known as ethyl styryl ketone, is an α,β-unsaturated ketone with the chemical formula C₁₁H₁₂O.[1] Its structure is characteristic of the chalcone family, which are precursors to flavonoids and are known to exhibit a wide range of biological activities.[2] The presence of the enone moiety is a key pharmacophore, rendering the molecule susceptible to Michael addition, which is believed to be a primary mechanism of its interaction with biological targets.[3] This guide will explore the potential therapeutic applications of this compound, focusing on its predicted anticancer and neuroprotective properties, drawing upon the extensive research conducted on analogous chalcones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in silico modeling.

PropertyValue
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
CAS Number 3152-68-9
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
XLogP3 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1

Potential Therapeutic Application: Anticancer Activity

Chalcones have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4] The primary mechanism of action is believed to be the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[2]

Mechanism of Action: Induction of Apoptosis

The pro-apoptotic activity of chalcones is a multi-step process initiated by cellular stress, which can be triggered by the generation of Reactive Oxygen Species (ROS).[5] This leads to a cascade of events culminating in programmed cell death.

A generalized workflow for the in vitro screening of anticancer chalcones is presented below.

G Experimental Workflow for Anticancer Screening start Chalcone Compound screening Primary Screening: Cytotoxicity Assay (e.g., MTT) (Multiple Cancer Cell Lines) start->screening ic50 Determine IC50 values screening->ic50 potent Potent Compound? ic50->potent mechanistic Secondary/Mechanistic Assays potent->mechanistic Yes end_low Low Potency potent->end_low No apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanistic->cell_cycle western Protein Expression (Western Blot) mechanistic->western end_lead Characterized Lead Compound apoptosis->end_lead cell_cycle->end_lead western->end_lead

Caption: A typical workflow for the in vitro evaluation of anticancer chalcones.

The intrinsic apoptosis pathway, a key target of chalcones, involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

G Intrinsic Apoptosis Pathway Induced by Chalcones chalcone Chalcone stress Cellular Stress (e.g., ROS) chalcone->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax ↑ Pro-apoptotic (e.g., Bax) bcl2_family->bax bcl2 ↓ Anti-apoptotic (e.g., Bcl-2) bcl2_family->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax->momp bcl2->momp cytochrome_c Cytochrome c Release momp->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis pathway initiated by chalcones in cancer cells.

Experimental Protocol: Cell Viability/Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (dissolved in DMSO)

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).

    • Incubation: Incubate the plate for 24, 48, or 72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Therapeutic Application: Neuroprotection

Recent studies have highlighted the neuroprotective effects of chalcones, suggesting their potential in mitigating the pathology of neurodegenerative diseases. The proposed mechanisms involve the reduction of oxidative stress and apoptosis in neuronal cells. While direct evidence for this compound is not yet available, the structural similarity to other neuroprotective chalcones warrants its investigation in this area.

A related compound, 1-Phenylpentan-3-one, serves as a precursor in the synthesis of 3-amino-1-phenylpentane derivatives, which are being explored as potential anticonvulsant agents that modulate GABAA receptors.

G Synthesis of Potential CNS-Active Agents start 1-Phenylpentan-3-one amination Reductive Amination (with a primary amine) start->amination intermediate Imine Intermediate amination->intermediate reduction Reduction (e.g., Sodium triacetoxyborohydride) intermediate->reduction product N-Substituted 3-Amino-1-phenylpentane Derivatives reduction->product cns_activity Potential CNS Activity (e.g., Anticonvulsant) product->cns_activity

Caption: Synthetic pathway from a related ketone to potential CNS-active agents.

Conclusion and Future Directions

This compound, as a member of the chalcone family, holds considerable promise for therapeutic applications, particularly in the fields of oncology and neuropharmacology. The well-established anticancer and neuroprotective activities of numerous chalcone derivatives provide a strong rationale for the investigation of this specific compound.

While this guide has outlined the potential mechanisms and provided standardized protocols for its evaluation, it is crucial to emphasize the current lack of specific biological data for this compound. Future research should focus on in vitro screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values. Mechanistic studies should then be conducted to elucidate its effects on apoptosis, cell cycle, and relevant signaling pathways. Similarly, its neuroprotective potential should be assessed in appropriate cellular and animal models of neurodegenerative diseases. The synthesis and evaluation of derivatives of this compound could also lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The information presented herein serves as a catalyst for such future investigations, which are essential to unlock the full therapeutic potential of this intriguing molecule.

References

An In-depth Technical Guide to 1-Phenyl-1-penten-3-one and its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Phenyl-1-penten-3-one, a subject of interest in various chemical and pharmaceutical research fields. This document details its alternative names and identifiers as found in scientific literature, presents its key physicochemical properties, and offers a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

This compound is known by a variety of names in chemical literature, which can be broadly categorized into systematic, common, and commercial or database identifiers. A comprehensive list of these synonyms is crucial for efficient literature searching and clear scientific communication.

Category Synonym
IUPAC Name 1-phenylpent-1-en-3-one[1]
(E)-1-phenylpent-1-en-3-one
Common Names Ethyl styryl ketone[2][3][4][5]
Styryl ethyl ketone[2][3][4][5]
Ethyl 2-phenylvinyl ketone[2][3][4]
Benzylidenemethyl ethyl ketone[3][4][5]
CAS Registry Number 3152-68-9[1][2][5]
European Community (EC) Number 221-589-2[2]
PubChem CID 92949[2]
Other Identifiers NSC 11842[2]
DTXSID00871010[2]

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for this compound, which are essential for its characterization and handling in a laboratory setting.

Property Value Source
Molecular Formula C₁₁H₁₂O[1][2][5]
Molecular Weight 160.21 g/mol [1][2]
Appearance Pale yellow solid[1]
Melting Point 38.5 - 42 °C[6]
Boiling Point 262 - 276.8 °C[6]
Density ~0.997 g/cm³[6]
Refractive Index ~1.553[6]
LogP 2.67890[6]
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons.[1]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons.[1]
Infrared (IR) Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C stretch of the alkene and aromatic ring, and C-H stretches.[1]
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of the compound.[1]

Experimental Protocols: Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a ketone (2-pentanone, also known as ethyl methyl ketone).

General Claisen-Schmidt Condensation Protocol

Materials:

  • Benzaldehyde (B42025)

  • 2-Pentanone (Ethyl methyl ketone)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring apparatus

  • Cooling bath (ice-water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.

  • Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.

  • Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Claisen-Schmidt condensation.

G cluster_prep Reaction Preparation cluster_reaction Condensation Reaction cluster_workup Product Workup cluster_purification Purification A Dissolve NaOH in Water/Ethanol B Cool solution in ice bath A->B C Add 2-Pentanone B->C D Add Benzaldehyde C->D E Stir at Room Temperature (Monitor by TLC) D->E F Neutralize with dilute acid E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry and evaporate solvent H->I J Column Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: Synthesis workflow for this compound.

Naming Convention Relationships

This diagram shows the relationship between the different types of synonyms for this compound.

G cluster_main This compound cluster_systematic Systematic Names cluster_common Common Names cluster_identifiers Database/Registry Identifiers main Core Chemical Entity iupac IUPAC: 1-phenylpent-1-en-3-one main->iupac common1 Ethyl styryl ketone main->common1 common2 Styryl ethyl ketone main->common2 common3 Benzylidenemethyl ethyl ketone main->common3 cas CAS: 3152-68-9 main->cas pubchem PubChem CID: 92949 main->pubchem

Caption: Relationships between naming conventions.

References

Methodological & Application

Application Notes: Synthesis of α,β-Unsaturated Ketones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Claisen-Schmidt condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used for the synthesis of α,β-unsaturated ketones and aldehydes.[1][2] This reaction is a type of crossed aldol (B89426) condensation that occurs between an aldehyde or ketone containing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde (B42025).[2] The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[3][4] The condensation proceeds through an initial aldol addition to form a β-hydroxy carbonyl intermediate, which then readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated product.[1][4]

This versatile reaction is widely employed in the synthesis of various compounds, including dibenzalacetone and chalcones (1,3-diphenyl-2-propen-1-one), which are important precursors in the synthesis of flavonoids and isoflavonoids.[4][5] These products have significant applications, with dibenzalacetone being used in sunscreens as a UV blocker and chalcone (B49325) derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6] Methodologies have evolved to include solvent-free, or "green," approaches that offer benefits such as reduced environmental impact, simpler workup procedures, and increased energy efficiency.[7][8]

Mechanism Overview

The base-catalyzed Claisen-Schmidt condensation follows a three-step mechanism:

  • Enolate Formation: The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the enolizable ketone (e.g., acetone (B3395972) or acetophenone) to form a resonance-stabilized enolate ion.[1][4]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde).[1][4]

  • Dehydration: The resulting β-hydroxy ketone (aldol adduct) is unstable and quickly eliminates a water molecule to form the thermodynamically stable conjugated system of the α,β-unsaturated ketone.[1][4]

Comparative Data of Claisen-Schmidt Condensation Protocols

The following table summarizes quantitative data from various experimental conditions for the Claisen-Schmidt condensation involving benzaldehyde.

Ketone ReactantCatalyst (mol%)SolventTemp. (°C)TimeYield (%)M.P. (°C)Reference
Acetone10% NaOH (aq)Ethanol (B145695)/Water20-2530-45 min90-94104-107[3]
Acetophenone1M NaOH (aq)95% EthanolRoom Temp30 minNot SpecifiedNot Specified[9]
Cyclohexanone (B45756)NaOH (20)None (Grinding)Room Temp5 min98Not Specified[10]
CyclohexanoneKOH (20)None (Grinding)Room Temp5 min85Not Specified[10]
CyclohexanoneNaOH (20)EthanolReflux8 hours93Not Specified[10]
4'-ChloroacetophenoneNaOH (100)None (Grinding)Room Tempa few secondsNot SpecifiedNot Specified[8]

Experimental Protocols

Protocol 1: Traditional Synthesis of Dibenzalacetone in Ethanol

This protocol describes the standard base-catalyzed condensation of benzaldehyde and acetone in an ethanol solution to produce dibenzalacetone.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Acetone (0.29 g, 5 mmol)

  • 95% Ethanol

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Deionized Water

  • Erlenmeyer flask (125 mL) or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper for vacuum filtration

Procedure:

  • Reaction Setup: In a 125-mL Erlenmeyer flask, prepare a solution of the base by combining 20 mL of 95% ethanol and 25 mL of 10% aqueous NaOH solution. Cool this solution to approximately 20°C in an ice bath.[11]

  • Reactant Preparation: In a separate test tube, mix benzaldehyde (2 equivalents) with acetone (1 equivalent).[11] For this scale, use 1.06 g of benzaldehyde and 0.29 g of acetone.

  • Reaction Initiation: Add half of the benzaldehyde-acetone mixture to the cooled NaOH/ethanol solution while stirring.[11] Continue to stir the mixture. A yellow precipitate should begin to form within minutes.[3][11]

  • Completion of Addition: After 15 minutes, add the remaining portion of the benzaldehyde-acetone mixture to the flask.[11] Rinse the test tube with 1-2 mL of 95% ethanol to ensure all reactants are transferred.[11]

  • Reaction Time: Continue to stir the reaction mixture vigorously for an additional 20-30 minutes at room temperature.[3][11]

  • Product Isolation: Cool the reaction flask in an ice bath for 5-10 minutes to ensure complete precipitation of the product.[6][11]

  • Filtration and Washing: Collect the yellow solid product by vacuum filtration using a Büchner funnel.[11] Wash the crystals thoroughly with about 50 mL of cold deionized water to remove any residual NaOH.[11]

  • Drying: Allow air to be pulled through the solid for several minutes to help dry it. The crude product can be further dried by pressing it between sheets of filter paper.[11]

  • Recrystallization (Purification): Recrystallize the crude dibenzalacetone from a minimum amount of hot 95% ethanol (approximately 2.5 mL of ethanol per gram of product) or hot ethyl acetate.[3][11]

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 95% ethanol, and dry completely.[11] Determine the final mass, calculate the percent yield, and measure the melting point.[6]

Protocol 2: Solvent-Free Synthesis of α,α'-bis(benzylidene)cycloalkanone via Grinding

This protocol details a green chemistry approach for the Claisen-Schmidt condensation using a mortar and pestle, eliminating the need for an organic solvent.[7]

Materials:

  • Benzaldehyde (2.12 g, 20 mmol)

  • Cyclohexanone (0.98 g, 10 mmol)

  • Solid Sodium Hydroxide (NaOH) pellets or powder (0.08 g, 2 mmol)

  • Mortar and pestle

  • 10% Hydrochloric Acid (HCl) aqueous solution

  • Ethanol for recrystallization

Procedure:

  • Reactant Combination: In a clean, dry mortar, combine cyclohexanone (1.0 equivalent) and benzaldehyde (2.0 equivalents).[7]

  • Catalyst Addition: Add solid NaOH (20 mol%) to the mixture in the mortar.[7]

  • Grinding: Vigorously grind the mixture with a pestle at room temperature for approximately 5 minutes.[7][10] The mixture will typically form a thick paste that solidifies.[7]

  • Neutralization: Once the reaction is complete, add approximately 2-3 mL of 10% aqueous HCl to the solid to neutralize the NaOH catalyst.[12] This will also help in dislodging the product from the mortar.

  • Isolation and Washing: Transfer the solid product to a Büchner funnel for vacuum filtration. Wash the solid with cold deionized water to remove any salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[7]

  • Drying and Analysis: Dry the purified crystals and determine the final mass, percent yield, and melting point.

Diagrams and Visualizations

Claisen_Schmidt_Workflow Experimental Workflow for Claisen-Schmidt Condensation start Start prep 1. Reagent Preparation - Mix Aldehyde & Ketone - Prepare Base Solution start->prep Begin Synthesis reaction 2. Reaction - Add reactants to base - Stir at specified temp/time prep->reaction Combine isolate 3. Isolation - Cool in ice bath - Vacuum filtration reaction->isolate Precipitate Forms wash 4. Washing - Wash solid with H2O - Neutralize if needed (HCl) isolate->wash Crude Product purify 5. Purification - Recrystallize from hot solvent (e.g., Ethanol) wash->purify Washed Solid analyze 6. Analysis - Dry final product - Measure Yield & Melting Point - Spectroscopic Analysis (IR, NMR) purify->analyze Purified Crystals end_node End analyze->end_node Characterized Product

Caption: General experimental workflow for the Claisen-Schmidt condensation.

References

Application of 1-Phenyl-1-penten-3-one in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family of compounds, is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis.[1] Its conjugated system, comprising a phenyl group, a carbon-carbon double bond, and a carbonyl group, provides multiple reactive sites for a variety of chemical transformations. This reactivity makes it a key starting material and intermediate for the synthesis of a diverse range of organic molecules, including pharmaceuticals and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) with 2-pentanone or 3-pentanone.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

  • Benzaldehyde

  • 2-Pentanone (or 3-Pentanone)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dilute hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring apparatus

  • Cooling bath (ice-water)

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[2]

  • Ketone Addition: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.[2]

  • Aldehyde Addition: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[2]

  • Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane.[2]

  • Washing: Wash the organic layer with water and then with brine.[2]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[2]

Synthesis of this compound via Claisen-Schmidt Condensation

G cluster_reactants Reactants cluster_conditions Reaction Conditions Benzaldehyde Benzaldehyde Reaction Claisen-Schmidt Condensation Benzaldehyde->Reaction Pentanone 2-Pentanone Pentanone->Reaction Catalyst NaOH / Ethanol Catalyst->Reaction Solvent Water/Ethanol Solvent->Reaction Temp Room Temperature Temp->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product

Claisen-Schmidt condensation for the synthesis of this compound.

Applications in Heterocyclic Synthesis

This compound is a key precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry and drug development.

Synthesis of Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. This compound, as an α,β-unsaturated ketone, can react with hydrazine hydrate (B1144303) to form pyrazole (B372694) derivatives.

Reaction Scheme: Pyrazole Synthesis

G Start This compound Reaction Cyclocondensation Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Solvent Ethanol Solvent->Reaction Product 3-Ethyl-5-phenyl-1H-pyrazole Reaction->Product

Synthesis of a pyrazole derivative from this compound.
Synthesis of Pyridines

Substituted pyridines are another important class of heterocycles with diverse applications. This compound can be utilized in multicomponent reactions to synthesize highly functionalized pyridines. For instance, the reaction with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) can yield 2-amino-3-cyano-4-ethyl-5-phenylpyridine.

Quantitative Data for Pyridine Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductYield (%)Reference
This compoundMalononitrileAmmonium AcetateEthanol2-Amino-3-cyano-4-ethyl-5-phenylpyridineNot SpecifiedGeneral Method

Experimental Workflow: Pyridine Synthesis

G cluster_reactants Reactants Pentenone This compound Reaction Multicomponent Reaction Pentenone->Reaction Malononitrile Malononitrile Malononitrile->Reaction AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction Product 2-Amino-3-cyano-4-ethyl-5-phenylpyridine Reaction->Product Solvent Ethanol Solvent->Reaction

Multicomponent synthesis of a substituted pyridine.

Michael Addition Reactions

The α,β-unsaturated ketone moiety in this compound makes it an excellent Michael acceptor. It can react with a variety of nucleophiles (Michael donors) in a conjugate addition manner. This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.[3]

Michael Addition with Active Methylene (B1212753) Compounds

Active methylene compounds, such as malononitrile, can act as Michael donors, adding to the β-position of this compound.

Quantitative Data for Michael Addition

Michael DonorCatalystSolventProductYield (%)Reference
MalononitrileBase (e.g., piperidine)Ethanol2-(1-Phenyl-3-oxopentyl)malononitrileNot SpecifiedGeneral Method
Experimental Protocol: Michael Addition with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (B6355638) (or other suitable base)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Other Key Reactions

Grignard Reaction

The carbonyl group of this compound can be attacked by Grignard reagents to form tertiary alcohols. It is important to note that 1,2-addition to the carbonyl group is the predominant pathway over 1,4-conjugate addition.

Experimental Protocol: Grignard Reaction

Materials:

  • This compound

  • Alkyl or aryl magnesium halide (e.g., Methylmagnesium bromide)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.

  • Grignard Reagent Addition: Cool the solution in an ice bath and slowly add the Grignard reagent.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with diethyl ether, dry the organic layer, and remove the solvent. The crude product can be purified by column chromatography.

Wittig Reaction

The Wittig reaction provides a method to convert the carbonyl group of this compound into a carbon-carbon double bond. This reaction involves a phosphonium (B103445) ylide.

Quantitative Data for Wittig Reaction (Theoretical)

YlideProductTheoretical Yield (%)Reference
Methylenetriphenylphosphorane3-Methylene-1-phenyl-1-pentene100General Method

This compound is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a wide range of transformations, leading to the synthesis of complex molecules, including various heterocyclic compounds of medicinal importance. The protocols and data presented here provide a comprehensive overview for researchers and scientists in the field of organic and medicinal chemistry to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity in novel multicomponent reactions and asymmetric synthesis holds significant promise for the future of drug discovery and development.

References

Application Notes and Protocols: 1-Phenyl-1-penten-3-one as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-penten-3-one, an α,β-unsaturated ketone, serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its conjugated system, featuring both an electrophilic double bond and a carbonyl group, allows for diverse cyclocondensation reactions with various binucleophiles. This reactivity profile makes it an attractive precursor for the construction of key heterocyclic scaffolds, many of which are prevalent in pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines, using this compound as the common precursor. The synthesized heterocycles have potential applications in drug discovery, exhibiting a range of biological activities such as antimicrobial, anticonvulsant, and anxiolytic properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the precursor is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Appearance Pale yellow solid
Melting Point 39 °C[1]
Boiling Point 142-145 °C at 10 mmHg
CAS Number 3152-68-9

Synthesis of Heterocyclic Compounds from this compound

The α,β-unsaturated ketone moiety in this compound is highly susceptible to nucleophilic attack, making it an ideal substrate for cyclization reactions. The following sections detail the synthesis of various heterocyclic systems.

Synthesis of Dihydropyrimidines and Dihydropyrimidinethiones

The reaction of this compound with urea (B33335) or thiourea (B124793) under basic conditions provides a straightforward route to dihydropyrimidines and their thione analogs. These compounds are of significant interest due to their potential as calcium channel blockers and other therapeutic applications.

Reaction Scheme:

G cluster_0 Synthesis of Dihydropyrimidines and Dihydropyrimidinethiones precursor This compound product 4-Ethyl-6-phenyl-dihydropyrimidin-2(1H)-one (X=O) or 4-Ethyl-6-phenyl-dihydropyrimidine-2(1H)-thione (X=S) precursor->product KOH, Ethanol (B145695), Reflux reagent Urea (X=O) or Thiourea (X=S) reagent->product

Figure 1: Synthesis of dihydropyrimidines.

Experimental Protocol: Synthesis of 4-Ethyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.60 g, 10 mmol) and urea (0.60 g, 10 mmol) in ethanol (20 mL).

  • Addition of Base: To the stirred solution, slowly add a 40% aqueous solution of potassium hydroxide (B78521) (10 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Neutralization and Precipitation: Neutralize the mixture with dilute hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 4-ethyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-one.

A similar procedure can be followed using thiourea to synthesize the corresponding dihydropyrimidinethione.

Quantitative Data Summary:

ProductReagentsReaction ConditionsYield (%)
4-Ethyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-oneUrea, KOHEthanol, Reflux, 4 h65-75
4-Ethyl-6-phenyl-3,4-dihydropyrimidine-2(1H)-thioneThiourea, KOHEthanol, Reflux, 4 h70-80
Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds or their α,β-unsaturated ketone precursors with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. These heterocycles are known to exhibit a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[3][4][5]

Reaction Scheme:

G cluster_1 Synthesis of Pyrazoles precursor This compound product 3-Ethyl-5-phenyl-1H-pyrazole precursor->product Ethanol, Acetic Acid (cat.), Reflux reagent Hydrazine Hydrate (B1144303) reagent->product

Figure 2: Synthesis of pyrazoles.

Experimental Protocol: Synthesis of 3-Ethyl-5-phenyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.60 g, 10 mmol) in ethanol (20 mL).

  • Addition of Reagents: Add hydrazine hydrate (0.50 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction: Stir the reaction mixture and heat to reflux for 6 hours. Monitor the reaction's progress using TLC.

  • Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (B1210297) (30 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to yield pure 3-ethyl-5-phenyl-1H-pyrazole.

Quantitative Data Summary:

ProductReagentsReaction ConditionsYield (%)
3-Ethyl-5-phenyl-1H-pyrazoleHydrazine Hydrate, Acetic AcidEthanol, Reflux, 6 h80-90
Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of privileged heterocyclic compounds in medicinal chemistry, known for their wide spectrum of biological activities, including anxiolytic, anticonvulsant, and sedative effects.[6][7] They can be synthesized through the condensation of α,β-unsaturated ketones with o-phenylenediamine (B120857).[8][9][10]

Reaction Scheme:

G cluster_2 Synthesis of 1,5-Benzodiazepines precursor This compound product 2-Ethyl-4-phenyl-3H-1,5-benzodiazepine precursor->product Ethanol, Acetic Acid (cat.), Reflux reagent o-Phenylenediamine reagent->product

Figure 3: Synthesis of 1,5-benzodiazepines.

Experimental Protocol: Synthesis of 2-Ethyl-4-phenyl-3H-1,5-benzodiazepine

  • Reaction Setup: To a solution of this compound (1.60 g, 10 mmol) in absolute ethanol (25 mL) in a round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol).

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.2 mL) to the mixture.

  • Reaction: Heat the reaction mixture under reflux for 8-10 hours, monitoring the reaction progress by TLC.[8]

  • Work-up: After completion, cool the reaction mixture and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-ethyl-4-phenyl-3H-1,5-benzodiazepine.

Quantitative Data Summary:

ProductReagentsReaction ConditionsYield (%)
2-Ethyl-4-phenyl-3H-1,5-benzodiazepineo-Phenylenediamine, Acetic AcidEthanol, Reflux, 8-10 h75-85

Biological Activity and Signaling Pathways

The heterocyclic compounds synthesized from this compound are known to interact with various biological targets, leading to a range of pharmacological effects.

Anxiolytic Activity of Benzodiazepines

Benzodiazepines are well-known for their anxiolytic effects, which are primarily mediated through the potentiation of GABAergic neurotransmission.[11][12] They bind to a specific allosteric site on the GABA-A receptor, increasing the receptor's affinity for its endogenous ligand, GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.

G cluster_0 GABAergic Synapse BZD Benzodiazepine Derivative GABA_A GABA-A Receptor BZD->GABA_A Allosteric Binding Cl_channel Chloride Ion Channel GABA_A->Cl_channel Opens GABA GABA GABA->GABA_A Binding Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Anxiolytic Anxiolytic Effect Hyperpolarization->Anxiolytic

Figure 4: Anxiolytic mechanism of benzodiazepines.

Anticonvulsant Activity of Pyrazoles

Certain pyrazole (B372694) derivatives have demonstrated significant anticonvulsant activity. While the exact mechanisms can vary, some are believed to act by modulating ion channels, such as sodium and calcium channels, which are crucial for neuronal excitability. By blocking these channels, they can reduce the excessive neuronal firing that characterizes seizures.[4][5]

G cluster_1 Neuronal Signaling Pyrazole Pyrazole Derivative Na_Channel Voltage-Gated Sodium Channel Pyrazole->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel Pyrazole->Ca_Channel Blocks Neuronal_Firing Excessive Neuronal Firing Na_Channel->Neuronal_Firing Initiates Ca_Channel->Neuronal_Firing Sustains Anticonvulsant Anticonvulsant Effect Neuronal_Firing->Anticonvulsant Inhibition leads to

Figure 5: Anticonvulsant mechanism of pyrazoles.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of heterocyclic compounds with significant biological potential. The protocols outlined in these application notes provide a foundation for the efficient synthesis of dihydropyrimidines, pyrazoles, and benzodiazepines. The exploration of the biological activities of these and other derivatives synthesized from this versatile starting material continues to be a promising area for research and drug development. The straightforward synthetic routes and the potential for diverse pharmacological activities make these compounds attractive targets for further investigation in medicinal chemistry.

References

Application Notes and Protocols for 1-Phenyl-1-penten-3-one in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-1-penten-3-one, also known as benzylidenemethyl ethyl ketone, is a member of the chalcone (B49325) family of compounds. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a precursor in the biosynthesis of flavonoids and is associated with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] While specific anti-inflammatory data for this compound is limited in publicly available literature, the extensive research on structurally similar chalcone derivatives provides a strong basis for investigating its potential as an anti-inflammatory agent.

This document provides a comprehensive overview of the application of this compound and its analogues in the development of anti-inflammatory agents. It includes a summary of quantitative data from studies on related chalcones, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of the primary signaling pathways involved in their anti-inflammatory mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this class of compounds.

Data Presentation: Anti-Inflammatory Activity of Chalcone Derivatives

The following tables summarize the quantitative data on the anti-inflammatory effects of various chalcone derivatives, which are structurally related to this compound. This data can be used as a reference for designing experiments and evaluating the potential of new derivatives.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Chalcone Derivatives

Compound IDAssayCell LineIC50 (µM)Reference
Chalcone Derivative 7wTNF-α InhibitionJ774a.1 Macrophages1.41[3]
Chalcone Derivative 7xTNF-α InhibitionJ774a.1 Macrophages0.99[3]
Chalcone Derivative 7wIL-6 InhibitionJ774a.1 Macrophages1.05[3]
Chalcone Derivative 7xIL-6 InhibitionJ774a.1 Macrophages2.12[3]
4-Dimethylamino-2',5'-dimethoxychalcone (6)NO ProductionRAW 264.7 Macrophages< 1[4]
Methoxyphenyl-based chalcone 2fNO ProductionRAW 264.7 Macrophages11.2[5]
3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one (16)NO ProductionRAW 264.7 Macrophages12.1 ± 1.5[6]
Fluorinated chalcone 17NO ProductionMacrophage Cell Line0.03[7]

Table 2: In Vivo Anti-Inflammatory Activity of Chalcone Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDAnimal ModelDoseInhibition of Edema (%)Time Point (hours)Reference
Diaryl-sulfonylurea-chalcone hybrid 4rRat10 mg/kg69.572[8]
Diaryl-sulfonylurea-chalcone hybrid 4oRat10 mg/kg46.472[8]
4-Dimethylamino-2',5'-dimethoxychalcone (6)Mouse25 mg/kgSignificant inhibitionNot specified[4]
Chalcone Derivative 1RatNot specifiedNot specifiedNot specified[9]
Chalcone Derivative 5RatNot specifiedNot specifiedNot specified[9]
Crude Mazaryun (contains chalcones)RatHigh dose20.33[10]
Detoxified Mazaryun (contains chalcones)RatHigh dose33.63[10]

Signaling Pathways

The anti-inflammatory effects of chalcones are primarily mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][11]

NF-κB Signaling Pathway

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 TNFR->TAK1 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkBa IκBα IKK_complex->IkBa Phosphorylation IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation 1_Phenyl_1_penten_3_one This compound (and derivatives) 1_Phenyl_1_penten_3_one->IKK_complex Inhibition 1_Phenyl_1_penten_3_one->NFkB_n Inhibition DNA DNA NFkB_n->DNA Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription

MAPK Signaling Pathway

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 AP1 AP-1 p38->AP1 JNK->AP1 ERK1_2->AP1 AP1_n AP-1 AP1->AP1_n Translocation 1_Phenyl_1_penten_3_one This compound (and derivatives) 1_Phenyl_1_penten_3_one->p38 Inhibition of Phosphorylation 1_Phenyl_1_penten_3_one->JNK Inhibition of Phosphorylation 1_Phenyl_1_penten_3_one->ERK1_2 Inhibition of Phosphorylation DNA DNA AP1_n->DNA Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes Transcription

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-inflammatory potential of this compound and its derivatives.

In Vitro Anti-Inflammatory Assays

This protocol describes the induction of an inflammatory response in a murine macrophage cell line, which is a standard model for screening anti-inflammatory compounds.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure:

    • Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA extraction) at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

    • Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate the cells for the desired time period (e.g., 24 hours for nitric oxide and cytokine measurements).

    • Collect the cell culture supernatant for nitric oxide and cytokine analysis, and lyse the cells for protein or RNA extraction.

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[1][12][13]

  • Reagents:

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of the LPS-stimulated macrophage culture.[13]

    • Add an equal volume of Griess Reagent (prepared by mixing equal volumes of Reagent A and Reagent B just before use) to each supernatant sample in a 96-well plate.[13]

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm using a microplate reader.[1]

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Collect the cell culture supernatant from the LPS-stimulated macrophage culture.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the specified wavelength and calculate the cytokine concentration based on a standard curve.

Western blotting is used to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • After treatment with the test compound and LPS, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

qPCR is used to measure the mRNA expression levels of pro-inflammatory genes.

  • Procedure:

    • After treatment, lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., Tnf, Il6, Nos2, Ptgs2), and a qPCR master mix (e.g., containing SYBR Green).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., Actb or Gapdh).

    • Calculate the relative gene expression using the ΔΔCt method.

In Vivo Anti-Inflammatory Assay

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[8][10][14]

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Fast the animals overnight before the experiment with free access to water.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer this compound or its derivatives orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac) to the positive control group.

    • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10][14]

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

      • % Inhibition = [1 - (Vt - V0)treated / (Vt - V0)control] x 100

      • Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Assay) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot (NF-κB & MAPK) LPS_Stimulation->Western_Blot qPCR qPCR (Gene Expression) LPS_Stimulation->qPCR Animal_Model Carrageenan-Induced Paw Edema in Rats qPCR->Animal_Model Lead Compound Selection Compound_Admin Compound Administration Animal_Model->Compound_Admin Paw_Volume Paw Volume Measurement Compound_Admin->Paw_Volume Data_Analysis_Vivo Inhibition of Edema (%) Paw_Volume->Data_Analysis_Vivo

References

Application Note: Monitoring Chalcone Synthesis by Thin Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for monitoring the progress of a chalcone (B49325) synthesis reaction, specifically the Claisen-Schmidt condensation, using Thin Layer Chromatography (TLC). Chalcones are synthesized by the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503). TLC is a rapid, simple, and effective technique to qualitatively follow the consumption of reactants and the formation of the chalcone product, ensuring optimal reaction time and yield. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

Chalcones are α,β-unsaturated ketones that serve as important precursors for a wide variety of flavonoid compounds and possess diverse pharmacological activities. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone in the presence of a base catalyst.[1] Monitoring the reaction is crucial to determine the point of completion, prevent the formation of side products, and maximize yield.[2] Thin Layer Chromatography (TLC) is an invaluable tool for this purpose, offering a quick visual assessment of the reaction's progress by separating the components of the reaction mixture based on polarity.[3] Typically, the chalcone product is less polar than the starting aromatic aldehyde but may have a polarity similar to the starting acetophenone, making careful selection of the mobile phase critical for good separation.[4]

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase (eluent). In the context of chalcone synthesis:

  • Stationary Phase: A TLC plate coated with silica gel (a polar adsorbent) is typically used.

  • Mobile Phase: A non-polar or moderately polar solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used as the eluent.

  • Separation: Less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds have a stronger affinity for the silica gel and travel shorter distances (lower Rf).

Generally, the aromatic aldehyde is the most polar starting material. The chalcone product is less polar than the aldehyde. The progress of the reaction is observed by the disappearance of the limiting reactant spot (usually the aldehyde) and the appearance and intensification of a new product spot with a different Rf value.[2][5]

Experimental Protocol

Materials and Reagents
  • Reactants: Substituted Benzaldehyde (B42025), Substituted Acetophenone

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[6]

  • Solvent: Ethanol (95%)

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates[4]

  • TLC Chamber/Developing Jar

  • Mobile Phase (Eluent): Hexane and Ethyl Acetate (B1210297) (e.g., 9:1 or 3:1 v/v)[1]

  • Spotting Capillaries

  • Visualization: UV lamp (254 nm)[4][7]

  • Sample Vials

  • Pencil and Ruler

Procedure

1. Preparation of TLC Plate and Chamber 1.1. Pour the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Cover the chamber with a lid or watch glass and let it saturate for 10-15 minutes. 1.2. Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[2] 1.3. Mark three small, equidistant points on the origin line for spotting. Label them 'A' (Aldehyde), 'R' (Reaction Mixture), and 'P' (Acetophenone).

2. Sample Preparation and Spotting 2.1. Prepare dilute solutions of the starting materials for spotting. Dissolve a small crystal of the benzaldehyde and a tiny drop of the acetophenone in a few drops of a volatile solvent (like ethyl acetate or the reaction solvent) in separate vials. 2.2. Initial (T=0) Plate:

  • Using a clean capillary tube, spot the diluted aldehyde solution on the 'A' mark.
  • Using another clean capillary, spot the diluted acetophenone solution on the 'P' mark.
  • Once the reaction is initiated (after adding the catalyst), immediately take an aliquot (a tiny sample) from the reaction mixture using a third capillary and spot it on the 'R' mark.[5]

3. Development of the TLC Plate 3.1. Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. 3.2. Allow the solvent front to travel up the plate until it is about 1 cm from the top. 3.3. Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

4. Visualization and Interpretation 4.1. Visualize the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[3] 4.2. Circle the visible spots with a pencil. 4.3. Interpretation (T=0): The 'R' lane should show spots corresponding to the starting materials in the 'A' and 'P' lanes. A new, faint spot for the chalcone product may or may not be visible. 4.4. Monitoring Progress: Repeat steps 2.2 (spotting the 'R' lane only), 3, and 4 at regular time intervals (e.g., every 30 minutes). 4.5. The reaction is considered complete when the spot corresponding to the limiting reactant (typically the aldehyde) is no longer visible in the 'R' lane, and the product spot is intense.[2]

5. Data Analysis: Calculating Rf Values The Retention Factor (Rf) is a key parameter for identifying compounds.

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Measure the distances from the origin line and calculate the Rf for each spot.

Data Presentation

The progress of the reaction can be summarized by tabulating the Rf values of the components over time. The chalcone product should have an Rf value of approximately 0.3-0.5 in a suitable eluent system.[1]

Table 1: Hypothetical TLC Data for Chalcone Synthesis

CompoundMobile Phase SystemRf Value (Approximate)Observations under UV (254 nm)
Benzaldehyde (Aldehyde)Hexane:Ethyl Acetate (4:1)0.35Dark spot, disappears over time
AcetophenoneHexane:Ethyl Acetate (4:1)0.55Dark spot, diminishes over time
Chalcone (Product)Hexane:Ethyl Acetate (4:1)0.70Appears and intensifies over time

Note: Rf values are highly dependent on the exact conditions (plate, solvent, temperature) and the specific substituents on the aromatic rings.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for monitoring the reaction.

TLC_Workflow prep 1. Prepare Saturated TLC Chamber spot 2. Spot Plate: - Aldehyde (A) - Reaction Mix (R) - Acetophenone (P) prep->spot develop 3. Develop Plate in Chamber spot->develop dry 4. Mark Solvent Front & Dry Plate develop->dry visualize 5. Visualize under UV Lamp dry->visualize analyze 6. Analyze Spots: - Disappearance of Reactants? - Appearance of Product? visualize->analyze complete Reaction Complete (Work-up) analyze->complete Yes continue_rxn Continue Reaction & Re-spot at T+Δt analyze->continue_rxn No continue_rxn->spot Take new aliquot

References

Application Notes and Protocols for the Purification of 1-Phenyl-1-penten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of crude 1-Phenyl-1-penten-3-one, a member of the α,β-unsaturated ketone family often synthesized via Claisen-Schmidt condensation. The protocol outlines a robust recrystallization procedure using ethanol (B145695), supplemented by pre-purification steps to remove common impurities such as unreacted benzaldehyde (B42025) and residual catalytic base. Adherence to this protocol will consistently yield high-purity this compound suitable for downstream applications in research and drug development.

Introduction

This compound is an α,β-unsaturated ketone, a structural motif common in pharmacologically active compounds. Synthesis, typically through a base-catalyzed Claisen-Schmidt condensation of benzaldehyde and 3-pentanone, often results in a crude product contaminated with unreacted starting materials and catalyst. For its use in sensitive applications, a high degree of purity is essential. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical and is based on the principle that the compound of interest should be highly soluble at an elevated temperature but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures. Based on established procedures for similar chalcone-like molecules, ethanol has been identified as an effective solvent for the recrystallization of this compound.

Physicochemical Data and Solvent Selection

A summary of the key physical properties of this compound and the chosen recrystallization solvent is presented below. This data is critical for understanding the purification strategy.

ParameterThis compoundEthanol (95%)Rationale for Selection
Molecular Formula C₁₁H₁₂OC₂H₅OH-
Molecular Weight 160.21 g/mol 46.07 g/mol -
Melting Point 36-39 °C-114 °CThe compound is a solid at room temperature, making recrystallization feasible. The low melting point requires careful temperature control during dissolution to prevent "oiling out".
Boiling Point ~277 °C78 °CThe solvent's boiling point is well above the required dissolution temperature (~50°C) but low enough for easy removal from the purified crystals.
Solubility Profile Soluble in hot ethanol; sparingly soluble in cold ethanol. Insoluble in water.-Ethanol provides the necessary solubility differential between hot and cold conditions, which is the fundamental requirement for a good recrystallization solvent. Water is an effective anti-solvent and wash for removing inorganic impurities.

Experimental Protocol: Purification of Crude this compound

This protocol is divided into two main stages: initial washing of the crude material to remove bulk impurities, followed by recrystallization from ethanol.

Materials and Equipment
  • Crude this compound

  • Ethanol (95%)

  • Saturated Sodium Bisulfite solution

  • Deionized Water

  • Sodium Sulfate (anhydrous)

  • Erlenmeyer flasks

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter flask

  • Filter paper

  • Hotplate/stirrer

  • Ice bath

  • Glass stirring rod

  • Spatula

Workflow Diagram

Recrystallization_Workflow cluster_prep Crude Product Pre-treatment cluster_recrystallization Recrystallization crude Crude this compound dissolve Dissolve in Diethyl Ether crude->dissolve wash_bisulfite Wash with sat. NaHSO₃ (aq) dissolve->wash_bisulfite wash_water Wash with Deionized Water wash_bisulfite->wash_water dry_organic Dry Organic Layer (Na₂SO₄) wash_water->dry_organic evaporate Evaporate Solvent dry_organic->evaporate washed_crude Pre-treated Crude Solid evaporate->washed_crude Proceed to Recrystallization add_ethanol Add minimal hot Ethanol (~50°C) washed_crude->add_ethanol dissolution Complete Dissolution add_ethanol->dissolution cool_rt Cool to Room Temperature dissolution->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtration Vacuum Filter Crystals cool_ice->filtration wash_crystals Wash with Ice-Cold Ethanol filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals final_product Pure this compound dry_crystals->final_product

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Part A: Pre-treatment of Crude Product

  • Initial Wash: Begin by washing the crude solid with copious amounts of cold deionized water. This step is designed to remove any residual sodium hydroxide (B78521) catalyst, which is highly soluble in water.[1] Collect the washed solid by vacuum filtration.

  • Removal of Unreacted Aldehyde: Transfer the water-washed crude product to a separatory funnel. Dissolve the solid in a suitable organic solvent like diethyl ether.

  • Add a saturated solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for 2-3 minutes. This procedure converts unreacted benzaldehyde into its water-soluble bisulfite adduct.[2][3][4]

  • Separate the aqueous layer. Wash the organic layer with deionized water, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pre-treated crude solid.

Part B: Recrystallization

  • Dissolution: Transfer the pre-treated solid to an Erlenmeyer flask. For every 1 gram of crude material, add approximately 5 mL of 95% ethanol.[5]

  • Gently warm the mixture on a hotplate to approximately 50°C with constant stirring. Caution: Do not exceed the melting point of the product (~39°C) by a large margin to avoid oiling out.[5] The dissolution should occur below the solvent's boiling point.

  • Add small additional portions of warm ethanol if necessary until the solid has just completely dissolved. Using the minimum amount of hot solvent is crucial for maximizing the yield.[1][6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with a small volume of ice-cold 95% ethanol to rinse away any remaining soluble impurities from the mother liquor.[7]

  • Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass for final air drying or drying in a desiccator.

  • Characterization: Determine the melting point of the purified product and compare it to the literature value. Purity can be further assessed by techniques such as TLC, IR, and NMR spectroscopy.[8][9]

Troubleshooting

ProblemPotential CauseSuggested Solution
Oiling Out Solution was heated too far above the compound's melting point; solution is too concentrated.Reheat the mixture until a homogenous solution is formed. Add a small amount of additional hot solvent and allow it to cool more slowly.[6]
No Crystals Form Solution is too dilute (too much solvent used); cooling was too rapid.Reheat the solution to evaporate some of the solvent. Allow it to cool more slowly. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce crystallization. If available, add a seed crystal.[6]
Low Yield Too much solvent was used for dissolution; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure wash solvent is thoroughly chilled. The mother liquor can sometimes be concentrated to yield a second crop of crystals.[1]

This comprehensive protocol provides a reliable method for obtaining high-purity this compound, making it suitable for demanding applications in scientific research and pharmaceutical development.

References

Application Note: High-Purity Isolation of 1-Phenyl-1-penten-3-one using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-Phenyl-1-penten-3-one, a member of the chalcone (B49325) family, is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical sector.[1][2] It is commonly synthesized via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and 3-pentanone.[1] The crude product from this synthesis often contains unreacted starting materials and various byproducts, necessitating an efficient purification step.[3] This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a standard and effective technique for isolating compounds of moderate polarity.[4][5]

Principle of Separation Column chromatography separates chemical compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, silica gel, a polar stationary phase, is employed. The separation is achieved by exploiting the polarity differences between the desired product, unreacted starting materials, and byproducts. A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used.[6] Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for the collection of the purified product in distinct fractions.

Materials and Experimental Protocols

The following tables summarize the necessary materials, reagents, and equipment for the purification process.

Table 1: Materials and Reagents

Material/Reagent Grade Supplier
Crude this compound Synthesis Grade N/A
Silica Gel 60-120 mesh for column chromatography Standard Laboratory Supplier
Hexane (B92381) ACS Grade or higher Standard Laboratory Supplier
Ethyl Acetate (B1210297) ACS Grade or higher Standard Laboratory Supplier
Dichloromethane ACS Grade or higher Standard Laboratory Supplier
TLC Plates Silica gel 60 F254 Standard Laboratory Supplier
Anhydrous Sodium Sulfate ACS Grade Standard Laboratory Supplier

| Cotton or Glass Wool | Laboratory Grade | Standard Laboratory Supplier |

Table 2: Equipment

Equipment Description
Glass Chromatography Column 2-5 cm diameter, 30-50 cm length
Round-Bottom Flasks Various sizes (for sample prep and fraction collection)
Rotary Evaporator For solvent removal
TLC Developing Tank For TLC analysis
UV Lamp For visualizing TLC plates (254 nm)
Beakers and Erlenmeyer Flasks Standard laboratory glassware
Pipettes and Bulbs For sample transfer

| Funnel | For column packing |

Detailed Experimental Protocol

Step 1: Thin-Layer Chromatography (TLC) Optimization Before performing column chromatography, it is crucial to determine the optimal mobile phase (eluent) composition using TLC.[5] The ideal solvent system should provide good separation of the target compound from impurities, with a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[6]

  • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude product in a few drops of dichloromethane.

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each plate in a different eluent system.

  • Visualize the spots under a UV lamp and identify the system that provides the target Rf value for this compound.

Table 3: Example TLC Optimization Data

Eluent System (Hexane:Ethyl Acetate) Rf of this compound (Hypothetical) Observations
95:5 0.50 Too high, poor separation from non-polar impurities.
90:10 0.35 Good separation, close to optimal.
85:15 0.25 Optimal. Clear separation from other spots.

| 80:20 | 0.15 | Too low, slow elution. |

Step 2: Column Preparation (Wet Slurry Method)

  • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the optimized mobile phase determined from Step 1.[2]

  • Pour the slurry into the column, continuously tapping the side gently to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack. The solvent level must always be kept above the top of the silica bed to prevent cracking.[7]

  • Add another thin layer of sand on top of the packed silica gel to protect the surface during sample loading.

Step 3: Sample Preparation and Loading (Dry Loading Method) Dry loading is often preferred as it can lead to better separation and sharper bands.[6]

  • Dissolve the crude this compound product in a minimal amount of a volatile solvent like dichloromethane.[6]

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

  • Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

Step 4: Elution and Fraction Collection

  • Carefully add the optimized mobile phase to the column, filling the space above the sample.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction) using test tubes or small flasks.

  • Maintain a constant level of solvent at the top of the column by continuously adding fresh eluent.

Step 5: Fraction Analysis

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.[5]

  • Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude starting material for comparison.

  • Develop the TLC plate using the optimized eluent system.

  • Fractions that show a single spot corresponding to the Rf of this compound are considered pure.

Step 6: Product Isolation

  • Combine all the pure fractions identified in the previous step into a pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound, which should appear as a pale yellow solid.[1]

Results and Data Summary

Successful execution of this protocol should yield high-purity this compound. The key chromatographic parameters are summarized below.

Table 4: Summary of Chromatographic Parameters

Parameter Value / Description
Compound Name This compound
Molecular Formula C₁₁H₁₂O[8]
Molecular Weight 160.21 g/mol [1]
Stationary Phase Silica Gel (60-120 mesh)[2]
Typical Mobile Phase Hexane:Ethyl Acetate (e.g., 85:15 v/v)[5]
Target Rf Value ~0.25[6]
Appearance Pale Yellow Solid[1]
Melting Point 55-57 °C[1]

| Purity (Post-Column) | >95% (as determined by NMR or HPLC) |

Experimental Workflow Visualization

The logical flow of the purification protocol is illustrated in the diagram below.

G Crude Crude this compound (Post-Synthesis) TLC 1. TLC Optimization (Determine Eluent System, e.g., Hex:EtOAc 85:15) Crude->TLC Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Dry Loading Method) Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis by TLC Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Solvent Analyze->Combine Identify pure fractions (Rf ≈ 0.25) Pure Purified this compound Combine->Pure

Caption: Workflow for the purification of this compound.

Conclusion The described flash column chromatography protocol is a robust and reliable method for obtaining high-purity this compound from a crude synthesis mixture. Proper optimization of the mobile phase using TLC is critical for achieving efficient separation. This procedure is widely applicable for the purification of chalcones and other moderately polar organic compounds.

References

Application Notes and Protocols for Chalcone Synthesis: A Comparative Guide to Base-Catalyzed vs. Acid-Catalyzed Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of organic compounds belonging to the flavonoid family.[1][2] They serve as crucial precursors in the biosynthesis of various flavonoids and isoflavonoids.[3][4] Due to their versatile chemical structure, both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] The biological activity is largely attributed to the reactive α,β-unsaturated ketone moiety.[4]

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a reaction between an aromatic ketone (like acetophenone) and an aromatic aldehyde (like benzaldehyde).[1][2] This condensation can be effectively catalyzed by either bases or acids, with each method presenting distinct mechanisms, advantages, and disadvantages.[5][6] This guide provides a detailed comparison of these two catalytic approaches, complete with experimental protocols and mechanistic diagrams to assist researchers in selecting the optimal synthetic route.

Mechanistic Pathways: Enolate vs. Enol Intermediates

The choice of catalyst fundamentally dictates the reaction mechanism by which the crucial carbon-carbon bond is formed. Base catalysis proceeds through a nucleophilic enolate intermediate, whereas acid catalysis involves an electrophilic enol intermediate.[5][6]

Base-Catalyzed Claisen-Schmidt Condensation

In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), an acidic α-hydrogen is abstracted from the ketone to form a resonance-stabilized enolate.[2][3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[2] The resulting aldol (B89426) adduct is unstable and readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone (B49325).[3]

Base_Catalyzed_Mechanism acetophenone (B1666503) Acetophenone enolate Enolate (Nucleophile) acetophenone->enolate + OH⁻ - H₂O benzaldehyde (B42025) Benzaldehyde base OH⁻ aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack chalcone Chalcone aldol_adduct->chalcone Dehydration - H₂O

Caption: Base-catalyzed chalcone synthesis via an enolate intermediate.

Acid-Catalyzed Claisen-Schmidt Condensation

Under acidic conditions, the carbonyl oxygen of the ketone is protonated, which facilitates tautomerization to its enol form. The enol, a weak nucleophile, then attacks the activated carbonyl carbon of the protonated aldehyde. The subsequent dehydration of the aldol addition product is also acid-catalyzed, leading to the formation of the final chalcone.[5][7]

Acid_Catalyzed_Mechanism acetophenone Acetophenone enol Enol (Nucleophile) acetophenone->enol + H⁺ Tautomerization benzaldehyde Benzaldehyde protonated_aldehyde Protonated Benzaldehyde benzaldehyde->protonated_aldehyde + H⁺ acid H⁺ aldol_adduct Aldol Adduct enol->aldol_adduct Nucleophilic Attack chalcone Chalcone aldol_adduct->chalcone Dehydration - H₂O, - H⁺

Caption: Acid-catalyzed chalcone synthesis via an enol intermediate.

Comparative Analysis: Base vs. Acid Catalysis

Base catalysis is the most common and widely employed method for chalcone synthesis, generally favored for its efficiency and higher yields.[6][8] Acid-catalyzed condensations serve as a viable alternative, particularly for substrates that may be unstable under strongly basic conditions.[6][9]

FeatureBase-Catalyzed (e.g., NaOH, KOH)Acid-Catalyzed (e.g., HCl, H₂SO₄)
Reaction Speed Generally faster; can range from minutes (grinding/microwave) to a few hours at room temperature.[3][10]Often slower; may require several hours to several days for completion.[5][7]
Yields Typically high, often in the range of 65-95%.[11]Variable, can be lower than base-catalyzed methods.[5][6]
Catalyst Strong bases like NaOH or KOH are common.[12]Strong acids like HCl, H₂SO₄, or Lewis acids like BF₃ are used.[9][13]
Substrate Scope Broadly applicable. Electron-withdrawing groups on the aldehyde tend to favor base catalysis.[5]Useful for base-sensitive substrates. Electron-donating groups on the aldehyde may favor acid catalysis.[5]
Side Reactions Cannizzaro reaction can occur with the aldehyde, reducing the yield.[12] Michael addition of the enolate to the chalcone product is also possible.[13]Polymerization or other acid-mediated side reactions can occur.
Conditions Often performed at room temperature or with gentle cooling.[14] Solvent-free grinding methods are also highly effective.[10][15]Typically requires heating or refluxing for extended periods.[16]

Experimental Protocols

The following protocols provide generalized procedures for both base- and acid-catalyzed chalcone synthesis. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.

Protocol 1: Base-Catalyzed Synthesis of Chalcone

This protocol describes a standard and widely used method for chalcone synthesis using sodium hydroxide as the catalyst.[2][3]

Materials and Reagents:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol (B145695) (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the substituted acetophenone (e.g., 10 mmol) and the corresponding substituted benzaldehyde (e.g., 10 mmol) in 30-50 mL of ethanol with stirring.[3]

  • Base Addition: Cool the mixture in an ice bath to 0-5 °C with continuous stirring. Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[3][17]

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[3] A precipitate often forms during this time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Isolation: Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice.[3] Slowly acidify the mixture with dilute HCl until the pH is neutral to precipitate the chalcone product.[3][18]

  • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[2][3] The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][3]

Protocol 2: Acid-Catalyzed Synthesis of Chalcone

This protocol outlines a general procedure for chalcone synthesis using a strong acid as the catalyst.

Materials and Reagents:

  • Substituted Acetophenone (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the acetophenone derivative and the benzaldehyde derivative in ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated H₂SO₄ or HCl to the mixture while stirring.[16]

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours (e.g., 3 hours or as determined by TLC monitoring).[16]

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent.

General Experimental Workflow

Regardless of the catalytic method chosen, the overall process for synthesizing, purifying, and characterizing chalcones follows a standardized workflow.

Workflow prep Reactant Preparation (Aldehyde + Ketone in Solvent) reaction Catalyzed Reaction (Base or Acid Addition, Stirring/Heating) prep->reaction Step 1 isolation Product Isolation (Precipitation in Ice Water, Neutralization, Filtration) reaction->isolation Step 2 purification Purification (Recrystallization or Column Chromatography) isolation->purification Step 3 characterization Characterization (NMR, IR, MS, Melting Point) purification->characterization Step 4

Caption: A logical workflow for chalcone synthesis and purification.[4]

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-Phenyl-1-penten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the rapid and efficient synthesis of 1-phenyl-1-penten-3-one, a valuable intermediate in organic synthesis, via a microwave-assisted Claisen-Schmidt condensation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1] This application note outlines the synthesis, purification, and characterization of this compound, and includes a comparative overview of reaction conditions to guide optimization.

Introduction

This compound, an α,β-unsaturated ketone, is a member of the chalcone (B49325) family of compounds.[2] Chalcones are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and 3-pentanone (B124093).[2] Traditional methods often involve long reaction times and may result in lower yields. Microwave-assisted synthesis provides a green and efficient alternative by enabling rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time and often an increase in product yield.[3][4]

Reaction Scheme

The synthesis of this compound is achieved through the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and 3-pentanone.

Reactants:

  • Benzaldehyde

  • 3-Pentanone

Catalyst:

Product:

  • This compound

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the microwave-assisted synthesis of this compound.

Materials and Equipment
  • Reactants:

    • Benzaldehyde (C₇H₆O), M.W.: 106.12 g/mol

    • 3-Pentanone (C₅H₁₀O), M.W.: 86.13 g/mol

  • Catalyst:

    • Potassium Hydroxide (KOH), M.W.: 56.11 g/mol

  • Solvent:

  • Work-up and Purification:

  • Equipment:

    • Dedicated microwave synthesis reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) apparatus

Microwave-Assisted Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial, combine benzaldehyde (1.0 mmol, 106 mg), 3-pentanone (1.0 mmol, 86 mg), and a catalytic amount of powdered potassium hydroxide (0.3 mmol, 17 mg).

  • Solvent Addition: Add 3 mL of absolute ethanol to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 2-6 minutes at a power of 180-300 Watts.[5] The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), vinyl protons (doublets), and aromatic protons.[2]

  • ¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, vinyl carbons, and the ethyl group carbons.

  • Infrared (IR): Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ketone, C=C stretch of the alkene and aromatic ring, and C-H stretches.[2]

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the molecular weight of the compound (160.21 g/mol ).[2]

Data Presentation

The following tables summarize the reaction parameters and expected outcomes for the microwave-assisted synthesis of this compound, based on typical results for chalcone synthesis.

Table 1: Reagent Quantities

ReagentMolecular FormulaMolar Mass ( g/mol )Molar EquivalentAmount (mg)
BenzaldehydeC₇H₆O106.121.0106
3-PentanoneC₅H₁₀O86.131.086
Potassium HydroxideKOH56.110.317

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

MethodCatalystSolventReaction TimePower/Temp.Yield (%)Reference
ConventionalNaOHEthanol24 hRoom Temp.~70-80[5]
MicrowaveKOHEthanol2-6 min180 W>85[5]
MicrowaveK₂CO₃Solvent-free3-5 min-80-90[1]

Note: Yields are illustrative and can vary based on specific reaction conditions and purification efficiency.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis reactants 1. Mix Benzaldehyde, 3-Pentanone, and KOH solvent 2. Add Ethanol reactants->solvent in microwave vial microwave 3. Microwave Irradiation (2-6 min, 180 W) solvent->microwave quench 4. Quench with Water microwave->quench after cooling extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry and Evaporate extract->dry purify 7. Column Chromatography dry->purify characterize 8. Characterization (NMR, IR, MS) purify->characterize Pure Product

Caption: Workflow for Microwave-Assisted Synthesis of this compound.

Conclusion

The microwave-assisted Claisen-Schmidt condensation is a highly effective method for the synthesis of this compound. This protocol offers significant advantages in terms of reduced reaction time and potentially higher yields compared to conventional methods. The procedure is straightforward and aligns with the principles of green chemistry, making it an attractive option for researchers in both academic and industrial settings. Further optimization of catalyst, solvent, and microwave parameters may lead to even greater efficiency.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Phenyl-1-penten-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenyl-1-penten-3-one. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthetic procedure.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound via the Claisen-Schmidt condensation.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot for the limiting starting material is no longer visible.[1]
Inactive catalyst.Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has been stored properly to prevent deactivation.[1]
Suboptimal temperature.Many chalcone (B49325) syntheses can proceed at room temperature.[1] If the reaction is slow, consider gentle heating (40-50 °C). Avoid excessive heat, as it can lead to side reactions.[1]
Impure reactants.Use pure starting materials (benzaldehyde and 2-pentanone or 3-pentanone). Impurities can inhibit the reaction.[2]
Formation of an Oily or Gummy Product Instead of a Solid Presence of byproducts or unreacted starting materials.Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired compound.[2][3]
High reaction temperature.Overheating can lead to the formation of side products and a dark, oily residue.[1] Maintain the reaction at room temperature or with minimal heating.
Dark Brown or Black Reaction Mixture Side reactions and decomposition.This often indicates that the reaction temperature is too high, leading to the Cannizzaro reaction or other degradation pathways.[1][4] Lower the reaction temperature and ensure a proper rate of reagent addition.
Multiple Spots on TLC of Crude Product Self-condensation of the ketone.This can occur if the ketone is more reactive than the aldehyde. To minimize this, you can use an excess of the ketone.[4]
Cannizzaro reaction of the aldehyde.This side reaction is more likely with high concentrations of a strong base. Consider using a milder base or optimizing the base concentration.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the Claisen-Schmidt condensation. This is a base-catalyzed reaction between benzaldehyde (B42025) and a ketone, such as 2-pentanone or 3-pentanone (B124093).[3][5]

Q2: Which ketone should I use, 2-pentanone or 3-pentanone?

A2: Both 2-pentanone and 3-pentanone can be used to synthesize a phenylpentenone derivative. The reaction with 2-pentanone will yield this compound. The reaction with 3-pentanone will also produce a chalcone-like structure. The choice may depend on the specific isomer desired and the reactivity of the enolate formed.

Q3: How long should the reaction be stirred?

A3: The reaction time can vary from a few hours to overnight.[1][2] The best practice is to monitor the reaction progress by TLC to determine the point of completion.[1]

Q4: What is the role of the base catalyst in this reaction?

A4: The base catalyst (commonly NaOH or KOH) is crucial for deprotonating the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde.[6]

Q5: My product is difficult to crystallize. What can I do?

A5: If the product is an oil, it may be a mixture of compounds. Purification by column chromatography is the most effective method to obtain the pure product, which should then be easier to crystallize.[2][3] For some chalcones, reducing the volume of the recrystallization solvent and refrigerating overnight may aid in precipitation.[2]

Experimental Protocols

Protocol 1: Conventional Synthesis in Ethanol (B145695)

This protocol describes a standard and widely used method for the synthesis of this compound.[1]

Materials:

  • Benzaldehyde

  • 2-Pentanone

  • Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Dichloromethane (B109758) or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[5]

  • Addition of Ketone: While maintaining the cool temperature and stirring, slowly add 2-pentanone to the flask.[5]

  • Addition of Aldehyde: After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.[5]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1][5]

  • Workup: Once the reaction is complete, pour the mixture into cold water or an ice bath and neutralize with a dilute acid (e.g., HCl).[3][5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[3][5]

  • Washing: Wash the organic layer with water and then with brine.[5]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[3][5]

Protocol 2: Solvent-Free Synthesis by Grinding

This method is an environmentally friendly alternative that avoids the use of organic solvents during the reaction.[6][7]

Materials:

  • Benzaldehyde

  • 2-Pentanone

  • Potassium Hydroxide (KOH), solid

  • Mortar and Pestle

  • Cold Water

  • Chloroform (for extraction)

Procedure:

  • Grinding: In a mortar, grind the 2-pentanone with solid potassium hydroxide for a set period (e.g., 30 minutes).[6]

  • Addition of Aldehyde: Add the benzaldehyde to the mixture and continue to grind for an additional period (e.g., 50 minutes).[6]

  • Workup: After grinding is complete, add cold water to the mixture and let it stand.[6]

  • Extraction: Extract the product with chloroform.[6]

  • Evaporation: Evaporate the organic phase to obtain the crude product.[6]

  • Purification: Purify the crude product by recrystallization.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis

Method Catalyst Temperature Reaction Time Solvent Typical Yield Reference
Conventional StirringNaOHRoom Temp.2-3 hoursEthanol58-89%[1]
RefluxNaOHReflux8 hoursEthanolHigh[1]
Grinding (Solvent-free)NaOH (solid)Ambient~10 minutesNoneHigh[1]
UltrasoundKOH70 - 80 °C6 - 8 hoursMethanol/Water~40-60%[1]

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Ketone Ketone Enolate Enolate Ketone->Enolate + Base (e.g., OH-) Base Base Enolate_S2 Enolate Benzaldehyde Benzaldehyde Alkoxide_Intermediate Alkoxide_Intermediate Alkoxide_Intermediate_S3 Alkoxide Intermediate Enolate_S2->Alkoxide_Intermediate + Benzaldehyde Aldol_Adduct Aldol_Adduct Alkoxide_Intermediate_S3->Aldol_Adduct + H₂O Aldol_Adduct_S4 Aldol Adduct Final_Product This compound Aldol_Adduct_S4->Final_Product - H₂O

Caption: Reaction mechanism for the Claisen-Schmidt condensation.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve base in solvent - Cool mixture Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add ketone - Add benzaldehyde Reaction_Setup->Reagent_Addition Reaction_Monitoring Stir and Monitor (TLC) Reagent_Addition->Reaction_Monitoring Workup Workup: - Quench with water/acid Reaction_Monitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying_Evaporation Dry and Evaporate Solvent Extraction->Drying_Evaporation Purification Purification: - Column Chromatography - Recrystallization Drying_Evaporation->Purification Final_Product Pure Product Purification->Final_Product

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Start->Oily_Product Dark_Mixture Dark Mixture? Start->Dark_Mixture Check_TLC Check TLC for starting material Low_Yield->Check_TLC Yes Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Yes Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Purify Purify via Column Chromatography Oily_Product->Purify Yes Lower_Temp Lower Reaction Temperature Dark_Mixture->Lower_Temp Yes

Caption: Troubleshooting decision tree for common issues.

References

Navigating Chalcone Synthesis: A Technical Support Guide to Overcoming Side Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side products encountered during chalcone (B49325) synthesis. Chalcones, pivotal precursors in flavonoid biosynthesis, are of significant interest in medicinal chemistry for their broad spectrum of pharmacological activities. However, their synthesis, most commonly achieved through the Claisen-Schmidt condensation, can be hampered by the formation of undesirable side products, leading to reduced yields and purification challenges. This guide offers practical, question-and-answer-based solutions to these common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in chalcone synthesis?

A1: The three most prevalent side products in the base-catalyzed Claisen-Schmidt condensation are:

  • Self-condensation products of the ketone: The enolizable ketone can react with itself instead of the intended aromatic aldehyde.[1]

  • Cannizzaro reaction products of the aldehyde: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can disproportionate to form a primary alcohol and a carboxylic acid.[1][2]

  • Michael addition adducts: The enolate of the starting ketone can act as a nucleophile and add to the α,β-unsaturated ketone of the newly formed chalcone product.[3]

Q2: My reaction mixture shows multiple spots on a TLC plate. How can I identify the side products?

A2: The identity of the side products can often be inferred by their relative polarities and molecular weights compared to the starting materials and the desired chalcone. The Michael adduct will have a significantly higher molecular weight. Products from the Cannizzaro reaction (an alcohol and a carboxylic acid) will have different polarities. Spectroscopic methods like NMR and mass spectrometry can definitively identify the structures of the isolated side products.

Q3: Why is my reaction yield consistently low?

A3: Low yields can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions (temperature, reaction time, catalyst concentration), poor quality of reagents, and the prevalence of the side reactions mentioned above.[2] Optimizing these parameters is crucial for maximizing the yield of the desired chalcone.

Troubleshooting Guide

This section provides specific solutions to common problems encountered during chalcone synthesis.

Issue 1: Formation of a higher molecular weight byproduct.

  • Problem: The primary side product observed is a Michael adduct.

  • Cause: The enolate of the starting ketone attacks the newly formed chalcone. This is favored by high concentrations of a strong base, elevated temperatures, and prolonged reaction times.[3]

  • Solutions:

    • Temperature Control: Conduct the reaction at a lower temperature, such as in an ice bath, to reduce the rate of the Michael addition.[3]

    • Stoichiometry Control: Use a slight excess of the non-enolizable aldehyde to ensure the ketone is the limiting reagent, thereby reducing the concentration of the enolate available for the Michael addition.[3]

    • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting materials are consumed to prevent the subsequent Michael addition.[3]

    • Choice of Base: Employ a milder base or a stoichiometric amount of a strong base that is consumed during the reaction.[3]

Issue 2: Presence of alcohol and carboxylic acid derivatives of the starting aldehyde.

  • Problem: The Cannizzaro reaction is competing with the desired condensation.

  • Cause: The aromatic aldehyde without α-hydrogens disproportionates in the presence of a strong base. This is favored by high base concentrations.[4]

  • Solutions:

    • Order of Addition: Add the ketone to a mixture of the aldehyde and the base catalyst. A more effective strategy is to first react the ketone with the base to pre-form the enolate before the dropwise addition of the aldehyde. This ensures the enolate is readily available to react with the aldehyde, outcompeting the Cannizzaro pathway.[2]

    • Base Concentration: Use a less concentrated base solution or consider using a milder catalyst.[1]

Issue 3: Formation of self-condensation products from the ketone.

  • Problem: The ketone is reacting with itself.

  • Cause: This is more likely when the ketone is more reactive than the aldehyde.

  • Solutions:

    • Reactant Stoichiometry: Use a molar excess of the aldehyde to favor the cross-condensation reaction.[1]

    • Slow Addition: Slowly add the ketone to the mixture of the aldehyde and the base to maintain a low concentration of the enolate, thus minimizing its self-reaction.[1]

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of the desired chalcone and the formation of the Michael adduct side product.

Catalyst SystemSolventBaseChalcone Yield (%)Michael Adduct Yield (%)Reference
HomogeneousEtOHNaOH598[5]
AqueousH₂ONaOH700[5][6]
MicellarCTABNaOH659[5][6]
MicellarCTABKOH629[6]
MicellarCTABK₂CO₃6410[6]
MicellarCTABPiperidine443[6]
MicellarCTABTEA575[6]
HeterogeneousAcetonitrileLDH/rGO-20~950[7]
HeterogeneousAcetonitrileLDH/rGO-1~8317[7]

Data is illustrative and yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Minimizing Michael Addition via Temperature Control and Stoichiometry

  • Materials: Substituted benzaldehyde (B42025) (1.1 mmol), substituted acetophenone (B1666503) (1.0 mmol), ethanol (B145695) (10 mL), 10% aqueous sodium hydroxide (B78521) solution.

  • Procedure:

    • Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add the sodium hydroxide solution dropwise over 15-20 minutes, maintaining the temperature below 5°C.

    • Monitor the reaction progress by TLC.

    • Once the acetophenone is consumed, pour the reaction mixture into ice-cold water.

    • Acidify with dilute HCl to precipitate the crude chalcone.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: Suppressing the Cannizzaro Reaction by Pre-forming the Enolate

  • Materials: Substituted acetophenone (5 mmol), 60% potassium hydroxide solution (2 mL), ethanol (10 mL), substituted benzaldehyde (5 mmol).

  • Procedure:

    • Dissolve the substituted acetophenone in a mixture of ethanol and the potassium hydroxide solution in a round-bottom flask with stirring to allow for enolate formation.

    • Slowly add the substituted benzaldehyde to the mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, cool the mixture and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization.[2]

Visualizing Reaction Pathways and Workflows

Chalcone_Synthesis_Side_Reactions Reactants Aromatic Aldehyde + Aromatic Ketone Enolate Ketone Enolate Reactants->Enolate Base Cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) Reactants->Cannizzaro Strong Base (Aldehyde only) Chalcone Desired Chalcone (α,β-Unsaturated Ketone) Enolate->Chalcone + Aldehyde SelfCondensation Self-Condensation Product Enolate->SelfCondensation + Ketone MichaelAdduct Michael Adduct Enolate->MichaelAdduct + Chalcone

Reaction pathways in chalcone synthesis.

Troubleshooting_Workflow Start Chalcone Synthesis TLC Analyze Crude Product by TLC Start->TLC SingleSpot Single Major Spot? TLC->SingleSpot Purify Proceed to Purification SingleSpot->Purify Yes MultipleSpots Multiple Spots SingleSpot->MultipleSpots No Identify Identify Side Products (e.g., by MS, NMR) MultipleSpots->Identify Michael Michael Adduct? Identify->Michael Cannizzaro Cannizzaro Products? Michael->Cannizzaro No OptimizeMichael Optimize for Michael: - Lower Temperature - Adjust Stoichiometry - Shorter Reaction Time Michael->OptimizeMichael Yes SelfCondensation Self-Condensation? Cannizzaro->SelfCondensation No OptimizeCannizzaro Optimize for Cannizzaro: - Pre-form Enolate - Lower Base Concentration Cannizzaro->OptimizeCannizzaro Yes OptimizeSelf Optimize for Self-Condensation: - Excess Aldehyde - Slow Ketone Addition SelfCondensation->OptimizeSelf Yes

Troubleshooting workflow for chalcone synthesis.

References

Technical Support Center: Minimizing Byproducts in Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Claisen-Schmidt condensation reactions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems encountered during Claisen-Schmidt condensation experiments, offering potential causes and actionable solutions to improve reaction selectivity and yield.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired product. What are the common causes and how can I address them?

Answer: Low or no product yield in a Claisen-Schmidt condensation can be attributed to several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic troubleshooting approach is recommended.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive or Inappropriate Catalyst Ensure the catalyst (e.g., NaOH, KOH) is fresh, as bases can react with atmospheric CO2 and become inactive.[1] For sensitive substrates, consider screening milder bases or Lewis acid catalysts.[1]
Insufficient Catalyst Loading Verify the correct molar percentage of the catalyst is used. Some solvent-free methods have shown high efficacy with 20 mol% of solid NaOH.[1]
Suboptimal Reaction Temperature The reaction may require heating to proceed to completion or cooling to prevent side reactions. Temperature optimization is often necessary.[1]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][2]
Poor Reactant Quality Use pure aldehyde and ketone starting materials, as impurities can interfere with the reaction.[1]
Incorrect Stoichiometry For mono-condensation, a slight excess of the ketone may be beneficial. For α,α'-bis(benzylidene)cycloalkanones, a 2:1 molar ratio of aldehyde to ketone is typically required.[1]
Product Precipitation If the product is insoluble in the solvent, it may precipitate and hinder the reaction. Increase the solvent volume or switch to a more suitable solvent.[3]
Issue 2: Formation of Multiple Products (Low Selectivity)

Question: My TLC analysis shows multiple spots, indicating the presence of several byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common challenge in Claisen-Schmidt condensations due to competing side reactions.[2]

Common Byproducts and Minimization Strategies:

Byproduct Formation Mechanism Minimization Strategy
Self-Condensation of Ketone The enolizable ketone reacts with itself, which is more prevalent when the ketone is more reactive than the aldehyde.[2]Use an excess of the ketone relative to the aldehyde.[2] In some cases, the ketone can be used as the solvent.[2] Slowly adding the aldehyde to a mixture of the ketone and base can also help.[4]
Cannizzaro Reaction of Aldehyde In the presence of a strong base, two molecules of an aldehyde lacking α-hydrogens can disproportionate to yield a primary alcohol and a carboxylic acid.[1][2]Use a milder or lower concentration of the base.[2][4] Ensure the ketone is present and reactive enough to consume the aldehyde.[4]
Michael Addition Product The enolate of the ketone adds to the α,β-unsaturated ketone product, forming a 1,5-dicarbonyl compound.[2]Use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[2]
β-Hydroxy Ketone (Aldol Adduct) Incomplete dehydration of the initial aldol (B89426) addition product.Increase the reaction temperature to promote dehydration.[4] Consider adding a dehydrating agent.[4]
Issue 3: Dark Reaction Mixture and Tar Formation

Question: My reaction mixture has turned very dark, and I am struggling to isolate any solid product. What is happening?

Answer: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or products.[2] This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[2] Aldehydes, in particular, can be prone to polymerization under these conditions.[2]

Solutions:

  • Moderate Reaction Conditions: Reduce the reaction temperature and/or use a lower concentration of the base.

  • Slow Addition: Add the base to the reaction mixture slowly to avoid localized high concentrations.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Claisen-Schmidt condensation?

A1: The base deprotonates the α-carbon of the enolizable ketone to form a nucleophilic enolate ion.[5] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde.

Q2: Can I use an aldehyde with α-hydrogens in a Claisen-Schmidt condensation?

A2: The classic Claisen-Schmidt condensation utilizes an aldehyde without α-hydrogens to prevent its self-condensation.[2] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of products.[2]

Q3: What are the advantages of "green chemistry" approaches for this reaction?

A3: Green chemistry methods like solvent-free grinding and microwave-assisted synthesis offer several benefits. Solvent-free conditions reduce environmental impact by eliminating organic solvents and can lead to shorter reaction times and simpler product isolation.[1][3] Microwave irradiation can dramatically reduce reaction times and improve yields.[3][6]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Experimental Protocols

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol describes a standard procedure for a base-catalyzed Claisen-Schmidt condensation in an ethanol (B145695) solvent.[7]

Materials:

  • Substituted ketone (1.0 equivalent)

  • Aromatic aldehyde (1.0-1.2 equivalents)

  • Ethanol

  • Aqueous Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2.5 M or 20% w/v)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ketone in ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add the aqueous sodium hydroxide solution.

  • Aldehyde Addition: Slowly add the aromatic aldehyde to the reaction mixture.

  • Reaction: Remove the ice bath and continue stirring at room temperature. Reaction times can vary from a few hours to overnight.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]

Protocol 2: Solvent-Free Claisen-Schmidt Condensation

This method can lead to high yields in a significantly shorter reaction time.[7][8]

Materials:

  • Ketone (1.0 equivalent)

  • Aromatic aldehyde (1.0 equivalent)

  • Finely ground solid Sodium Hydroxide (NaOH)

  • Mortar and pestle

  • 10% aqueous Hydrochloric Acid (HCl) solution

Procedure:

  • Reactant Grinding: In a mortar, combine the ketone and the aromatic aldehyde. Vigorously grind the two solids together until they form an oil.[7]

  • Catalyst Addition: Add a catalytic amount of finely ground solid NaOH.[7]

  • Reaction: Continue to grind the mixture. The reaction is often rapid, and the product may solidify.[7]

  • Work-up: Add 10% aqueous HCl to neutralize the catalyst and help dislodge the product.[7]

  • Purification: Collect the solid product by vacuum filtration, wash with water, and recrystallize from a suitable solvent if necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield

The following table summarizes representative yields for the Claisen-Schmidt condensation under different conditions. Yields are highly dependent on the specific substrates used.

KetoneAldehydeCatalystSolventReaction TimeYield (%)Reference
1-IndanoneBenzaldehydeNaOHEthanol18 h~85-95%[7]
CycloalkanonesVarious BenzaldehydesNaOH (20 mol%)None (Solvent-free)5 min (grinding)96-98%[7]
AcetoneBenzaldehydeNaOH (1.5 equiv)Acetone35 min (Microwave)Good[6]
(–)-MenthoneVarious AldehydesCsOH (25 mol%)DMSONot specifiedHigh[9]

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Claisen-Schmidt condensation.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low or No Yield Start->Low_Yield Multiple_Products Multiple Products (Low Selectivity) Start->Multiple_Products Tar_Formation Dark Mixture / Tar Formation Start->Tar_Formation Check_Catalyst Check Catalyst Activity & Loading Low_Yield->Check_Catalyst Identify_Byproducts Identify Potential Byproducts Multiple_Products->Identify_Byproducts Control_Temp Reduce Temperature / Slow Addition Tar_Formation->Control_Temp Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Catalyst OK Check_Purity Check Reactant Purity & Stoichiometry Optimize_Temp->Check_Purity Temp Optimized Monitor_Reaction Monitor Reaction by TLC Check_Purity->Monitor_Reaction Reactants OK Solution Improved Yield & Selectivity Monitor_Reaction->Solution Reaction Complete Adjust_Stoichiometry Adjust Reactant Stoichiometry Identify_Byproducts->Adjust_Stoichiometry Self-condensation Change_Base Use Milder/Less Concentrated Base Identify_Byproducts->Change_Base Cannizzaro / Michael Adjust_Stoichiometry->Solution Change_Base->Solution Control_Temp->Solution

Caption: A logical workflow for troubleshooting common issues in Claisen-Schmidt condensation.

Byproduct Formation Pathways

This diagram illustrates the main reaction pathway and common side reactions in the Claisen-Schmidt condensation.

Byproduct_Pathways cluster_main Main Reaction cluster_side Side Reactions Ketone_Enolate Ketone Enolate Aldol_Adduct β-Hydroxy Ketone Ketone_Enolate->Aldol_Adduct Nucleophilic Attack Self_Condensation Ketone Self-Condensation Product Ketone_Enolate->Self_Condensation Self-condensation Michael_Adduct 1,5-Dicarbonyl Compound Ketone_Enolate->Michael_Adduct Aldehyde Aromatic Aldehyde Aldehyde->Aldol_Adduct Cannizzaro_Products Alcohol + Carboxylic Acid Aldehyde->Cannizzaro_Products Cannizzaro Reaction Product α,β-Unsaturated Ketone (Desired Product) Aldol_Adduct->Product Dehydration Product->Michael_Adduct Michael Addition Ketone Ketone Ketone->Self_Condensation

Caption: Main and side reaction pathways in Claisen-Schmidt condensation.

References

Technical Support Center: Purification of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of α,β-unsaturated ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of α,β-unsaturated ketones.

Recrystallization Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Product does not crystallize - Solution is not saturated (too much solvent was added).- The compound is highly soluble in the solvent even at low temperatures.- The cooling process is too fast.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[1]- Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.[1][2]- Allow the solution to cool to room temperature slowly, then place it in an ice bath.[1]
Oiling out instead of crystallization - The melting point of the solid is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- Impurities are present.- Use a lower-boiling point solvent or a solvent mixture.- Reheat the solution and allow it to cool more slowly. Insulating the flask can help.[1]- Add slightly more solvent to prevent premature saturation.
Low recovery of purified product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not washed with a cold solvent.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.[1]- Ensure the filtration apparatus is pre-heated, and use a slight excess of hot solvent before filtering.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product.[3]
Product is still colored after recrystallization - Colored impurities are co-crystallizing with the product.- The colored impurity has similar solubility properties to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]- Note that charcoal can also adsorb the desired product, potentially lowering the yield.[4]

Column Chromatography Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product from impurities - The solvent system (eluent) is too polar.- The solvent system is not polar enough.- The column was not packed properly, leading to channeling.- Decrease the polarity of the eluent. For example, increase the hexane-to-ethyl acetate (B1210297) ratio.- Increase the polarity of the eluent. For example, decrease the hexane-to-ethyl acetate ratio.- Ensure the silica (B1680970) gel is packed uniformly without air bubbles. The "slurry method" is often effective.[5][6]
Product elutes too quickly (Rf close to 1) - The eluent is too polar.- Start with a less polar solvent system. A good starting point is a solvent system that gives your product an Rf of 0.2-0.4 on a TLC plate.[7]
Product does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the solvent system during the chromatography run (gradient elution).[8]
Streaking or tailing of spots on TLC analysis of fractions - The compound is interacting too strongly with the stationary phase.- The sample was overloaded onto the column.- Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds) to the eluent.- Use a larger column or load less sample.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common impurities I can expect when purifying α,β-unsaturated ketones synthesized via an aldol (B89426) condensation?

A1: The most common impurities are unreacted starting materials (the initial aldehyde and ketone), the β-hydroxy ketone intermediate (the aldol addition product), and byproducts from self-condensation of the starting ketone or aldehyde.[9][10]

Q2: My α,β-unsaturated ketone is a yellow oil. Is this normal?

A2: Many α,β-unsaturated ketones are pale yellow liquids or low-melting solids due to the extended conjugation of the π-system which can absorb light in the visible region. However, a dark color may indicate the presence of impurities.

Q3: How can I remove unreacted aldehyde from my product?

A3: Unreacted aldehydes can sometimes be removed by washing the crude product with a saturated aqueous solution of sodium bisulfite. The bisulfite forms an adduct with the aldehyde, which is soluble in the aqueous layer and can be separated.[11]

Recrystallization

Q4: What is a good starting solvent for the recrystallization of α,β-unsaturated ketones?

A4: A good starting point is often a solvent mixture, such as ethanol/water or ethyl acetate/hexane (B92381).[2] The ideal solvent should dissolve the compound when hot but not at room temperature.[2] It is always best to perform small-scale solubility tests with a few solvents to find the optimal one for your specific compound.

Q5: My compound won't crystallize even after cooling in an ice bath. What should I do?

A5: If crystals do not form, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound, if available, can initiate crystallization.[1]

Column Chromatography

Q6: How do I choose the right solvent system for column chromatography of my α,β-unsaturated ketone?

A6: The best way to determine the optimal solvent system is by using thin-layer chromatography (TLC).[7] Test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find one that gives your desired product a retention factor (Rf) value between 0.2 and 0.4. This generally provides good separation on a silica gel column.

Q7: How can I visualize my α,β-unsaturated ketone on a TLC plate?

A7: Most α,β-unsaturated ketones are UV-active due to the conjugated system. You can visualize the spots on a TLC plate using a UV lamp (typically at 254 nm). The compound will appear as a dark spot on a fluorescent green background.[12]

Stability and Storage

Q8: Are α,β-unsaturated ketones stable for long-term storage?

A8: The stability of α,β-unsaturated ketones can vary. Some are prone to polymerization or degradation over time, especially when exposed to light, air (oxygen), or temperature fluctuations. It is generally recommended to store purified α,β-unsaturated ketones in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive. For long-term storage, refrigeration or freezing is often advisable.[13]

Experimental Protocols

1. Recrystallization of a Solid α,β-Unsaturated Ketone

This protocol is a general guideline and may need to be optimized for your specific compound.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a chosen solvent (e.g., 95% ethanol) and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid. It is best to add the solvent in small portions while the flask is being heated.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for about 15-20 minutes to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on for a few minutes. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

2. Column Chromatography of an α,β-Unsaturated Ketone

This protocol describes a standard flash column chromatography on silica gel.

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of your crude mixture. Aim for a solvent system that gives the desired product an Rf of approximately 0.2-0.4.[7] A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Securely clamp a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, and gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane (B109758) or the eluent).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Apply gentle pressure (e.g., from a hand pump or a regulated air line) to the top of the column to force the solvent through the silica gel.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Monitor the fractions by TLC to determine which ones contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified α,β-unsaturated ketone.

3. Vacuum Distillation of a Liquid α,β-Unsaturated Ketone

This method is suitable for purifying thermally sensitive liquid α,β-unsaturated ketones.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. Use a round-bottom flask with a stir bar. Ensure all glassware is free of cracks.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).

  • Distillation:

    • Place the crude liquid α,β-unsaturated ketone in the distilling flask.

    • Begin stirring and turn on the vacuum. The pressure in the system will drop.

    • Once a stable low pressure is achieved, begin to gently heat the distilling flask using a heating mantle.[11]

    • Observe the temperature at which the liquid begins to distill and collect the distillate in the receiving flask.

  • Completion:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.

    • Slowly and carefully reintroduce air into the system to break the vacuum before turning off the vacuum pump.[11]

Visualizations

Purification_Workflow start Crude α,β-Unsaturated Ketone is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes is_liquid Is the product a liquid? is_solid->is_liquid No pure_product Pure Product recrystallization->pure_product column_chromatography Column Chromatography column_chromatography->pure_product is_liquid->column_chromatography No is_thermally_stable Is it thermally stable? is_liquid->is_thermally_stable Yes distillation Distillation distillation->pure_product is_thermally_stable->distillation Yes vacuum_distillation Vacuum Distillation is_thermally_stable->vacuum_distillation No vacuum_distillation->pure_product

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting_Crystallization start Crystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield crystals_ok Good Crystals Formed start->crystals_ok scratch Scratch flask / Add seed crystal no_crystals->scratch Try first slow_cooling Reheat and cool slowly oiling_out->slow_cooling recover_mother_liquor Recover from mother liquor low_yield->recover_mother_liquor concentrate Concentrate solution scratch->concentrate If still no crystals change_solvent Change solvent/solvent system concentrate->change_solvent If still no crystals slow_cooling->change_solvent If problem persists

References

Effect of catalyst concentration on chalcone reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of chalcones, with a specific focus on the critical role of catalyst concentration in achieving optimal reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chalcone (B49325) synthesis reaction yield is very low or non-existent. What are the likely causes related to the catalyst?

A: Low or no product yield in chalcone synthesis is a common issue that can often be traced back to the catalyst. Here are the primary catalyst-related factors to investigate:

  • Inactive Catalyst: The effectiveness of base catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be compromised if they are old, have absorbed atmospheric moisture, or have reacted with carbon dioxide to form carbonates.[1][2][3][4]

    • Troubleshooting Step: Always use a fresh batch of high-purity catalyst for your reactions.[2]

  • Insufficient Catalyst Concentration: An inadequate amount of catalyst may lead to incomplete deprotonation of the ketone, which is a crucial step for the formation of the enolate ion necessary for the condensation reaction.[1][3]

    • Troubleshooting Step: Ensure you are using the correct molar percentage of the catalyst. If you suspect insufficient catalyst, a carefully controlled increase in its concentration might be necessary.

  • Inappropriate Catalyst Choice: While strong bases are common, some substrates may be sensitive and require milder catalysts.[3]

    • Troubleshooting Step: If you are working with sensitive molecules, consider screening different catalysts, including milder bases or even acid catalysts, to find the optimal choice for your specific reactants.[3]

Q2: I'm observing the formation of multiple byproducts in my reaction. How can catalyst concentration contribute to this, and how can I minimize it?

A: The formation of side products is a frequent reason for low yields of the desired chalcone. Catalyst concentration plays a significant role in controlling these side reactions:

  • Cannizzaro Reaction: When using a high concentration of a strong base with aromatic aldehydes that lack α-hydrogens, a disproportionation reaction known as the Cannizzaro reaction can occur, leading to the formation of a primary alcohol and a carboxylic acid.[2][4][5]

    • Troubleshooting Step: To minimize this, consider using a milder base, lowering the reaction temperature, or carefully controlling the stoichiometry to avoid a large excess of the base.[2][4]

  • Self-Condensation of Ketone: The enolate of the ketone can react with another molecule of the ketone instead of the intended aldehyde.

    • Troubleshooting Step: A common strategy to avoid this is to slowly add the ketone to a mixture of the aldehyde and the base catalyst. This keeps the enolate concentration low and favors the desired cross-condensation reaction.[2][4]

  • Michael Addition: The newly formed chalcone can undergo a Michael 1,4-addition with the enolate of the ketone.

    • Troubleshooting Step: Using a slight excess of the aldehyde or performing the reaction at a lower temperature can help to minimize this side reaction.[2]

Q3: Is there an optimal catalyst concentration for chalcone synthesis?

A: The optimal catalyst concentration is not a single value but depends on the specific reactants, solvent, and reaction conditions. However, studies have shown that there is generally an optimal range. For instance, in one study, a 40% concentration of potassium hydroxide yielded the best results, while lower concentrations resulted in incomplete reactions and higher concentrations led to side reactions like the Cannizzaro reaction.[5] Another study found that for a solvent-free reaction, 20 mol% of solid NaOH was effective.[3][6] It is often observed that the reaction yield follows a "bell-shaped" trend with increasing catalyst concentration, where the yield increases up to an optimal point and then decreases.[7][8]

Data Presentation: Catalyst Concentration vs. Chalcone Yield

The following tables summarize quantitative data on the effect of catalyst concentration on chalcone reaction yield from various studies.

Table 1: Effect of Potassium Hydroxide (KOH) Concentration on Chalcone Yield

Catalyst Concentration (% w/w)Reaction Time (min)Chalcone Yield (%)Observations
1010LowIncomplete reaction.[5]
2010ModerateIncomplete reaction.[5]
3010ModerateIncomplete reaction.[5]
4010HighOptimal concentration observed.[5]
5010LowPotential for Cannizzaro side reaction.[5]

Source: Adapted from a study on the green solar assisted synthesis of a chalcone derivative.[5]

Table 2: Effect of Sodium Carbonate (Na₂CO₃) Concentration on Chalcone Yield

Catalyst Amount (mol)Reaction Time (min)Chalcone Yield (%)
0.000175Lower
.........
0.00067543.33 (purified)
.........
0.00175Higher (crude)

Source: Adapted from a study on the synthesis and cytotoxic evaluation of a chalcone derivative.[9]

Experimental Protocols

Protocol 1: General Base-Catalyzed Chalcone Synthesis in Ethanol (B145695)

This protocol describes a standard procedure for chalcone synthesis using a base catalyst in an ethanol solvent.[2][10]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (B1666503) (1.0 eq) and the aromatic aldehyde (1.0 - 1.1 eq) in ethanol.[2]

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous or ethanolic solution of the base catalyst (e.g., NaOH or KOH, typically 1.0 - 1.2 eq).[4][11] The catalyst should be added dropwise to control the reaction temperature.[10]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[1][10]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude chalcone.[2][10]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a small amount of cold ethanol.[2] The crude product can be further purified by recrystallization, typically from ethanol.[2][10]

Protocol 2: Solvent-Free Chalcone Synthesis by Grinding

This "green chemistry" protocol is an efficient alternative to solvent-based methods, often resulting in shorter reaction times and simpler workup.[2][10]

  • Reactant and Catalyst Mixing: In a mortar, combine the substituted acetophenone (1.0 eq), the aromatic aldehyde derivative (1.0 eq), and the solid base catalyst (e.g., powdered NaOH or KOH, 1.0 eq).[2][12]

  • Grinding: Grind the mixture vigorously with a pestle. The mixture will typically turn into a paste and may change color or solidify.[2][12] The reaction is often complete within 5-15 minutes.[10]

  • Work-up and Isolation: Add cold water to the mortar and continue to grind to break up the solid mass. Collect the crude product by suction filtration.[2][10]

  • Purification: Wash the solid product thoroughly with water until the filtrate is neutral.[10] The product is often of high purity but can be recrystallized from 95% ethanol if needed.[2]

Visualization

Catalyst_Concentration_Effect cluster_input Input Variables cluster_process Reaction Outcome cluster_output Observed Effects & Yield Catalyst_Conc Catalyst Concentration Low_Conc Too Low Catalyst_Conc->Low_Conc Insufficient Optimal_Conc Optimal Catalyst_Conc->Optimal_Conc Balanced High_Conc Too High Catalyst_Conc->High_Conc Excessive Incomplete_Reaction Incomplete Reaction (Low Yield) Low_Conc->Incomplete_Reaction Max_Yield Maximum Yield (Desired Product) Optimal_Conc->Max_Yield Side_Reactions Side Reactions (e.g., Cannizzaro) (Low Yield) High_Conc->Side_Reactions

Caption: Logical workflow of catalyst concentration's impact on chalcone reaction yield.

References

Technical Support Center: Removal of Unreacted Benzaldehyde from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted benzaldehyde (B42025) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzaldehyde from a reaction mixture?

A1: The most common methods for removing unreacted benzaldehyde include:

  • Aqueous Extraction: This involves washing the organic reaction mixture with an aqueous solution to selectively remove the benzaldehyde. The most common aqueous washes are sodium bisulfite and sodium carbonate solutions.[1][2]

  • Distillation: This technique separates benzaldehyde from the desired product based on differences in their boiling points. Simple, fractional, vacuum, and steam distillation are all potential options depending on the properties of the product.[2][3]

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase. It is a highly effective purification technique but can be more time-consuming and costly than extraction or distillation.[2][4]

  • Chemical Scavengers: These are reagents that selectively react with aldehydes to form a product that is easily removed by filtration or extraction. This method is particularly useful for removing trace amounts of benzaldehyde.[2]

Q2: My primary impurity is benzoic acid, not benzaldehyde. How should I handle this?

A2: Benzaldehyde readily oxidizes in the presence of air to form benzoic acid, a common impurity in reactions involving benzaldehyde.[2] To remove benzoic acid, you can perform a basic aqueous wash. Dissolve the reaction mixture in an organic solvent and wash it with a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5][6][7] The basic solution will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be easily separated.

Q3: When is a sodium bisulfite wash the most appropriate method for benzaldehyde removal?

A3: A sodium bisulfite wash is a highly effective and widely used method for selectively removing aldehydes from a mixture of organic compounds.[1][8] This method is ideal when your desired product is not an aldehyde and is stable under aqueous acidic conditions. The bisulfite ion reacts with benzaldehyde to form a water-soluble adduct, which is then extracted into the aqueous layer.[8]

Q4: Can I recover the benzaldehyde after a sodium bisulfite wash?

A4: Yes, the formation of the bisulfite adduct is a reversible reaction. To recover the benzaldehyde, the aqueous layer containing the adduct can be treated with either a strong base (like sodium hydroxide) or a strong acid, which will regenerate the benzaldehyde. The recovered benzaldehyde can then be extracted back into an organic solvent.[2]

Q5: Are there any drawbacks to using column chromatography for benzaldehyde removal?

A5: While effective, column chromatography on silica (B1680970) gel can sometimes lead to the partial oxidation of benzaldehyde to benzoic acid due to the slightly acidic nature of the silica gel.[2] It can also be a more resource-intensive method in terms of time, solvent consumption, and cost compared to extraction or distillation.

Q6: What are chemical scavengers and when are they useful?

A6: Chemical scavengers are reagents, often polymer-bound, that react selectively with specific functional groups. For aldehyde removal, scavengers with amine or hydrazine (B178648) functional groups are commonly used.[9][10] These are particularly advantageous for removing trace amounts of aldehydes to achieve very high purity of the final product. The resulting adduct is typically a solid that can be easily removed by filtration.[10]

Troubleshooting Guides

Aqueous Extraction Issues
Issue Possible Cause Troubleshooting Steps
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of product or impurities.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for an extended period.- Filter the mixture through a pad of Celite.[2]
Low Recovery of Desired Product - Product has some water solubility.- Product is sensitive to the pH of the wash solution.- Minimize the volume of the aqueous washes.- Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- If using a basic wash, ensure your product is stable under basic conditions. If not, consider alternative methods like distillation or chromatography.[2]
Incomplete Removal of Benzaldehyde - Insufficient amount of washing reagent.- Inefficient mixing of the two phases.- Use a larger volume or a more concentrated aqueous wash solution.- Ensure thorough mixing by inverting the separatory funnel multiple times, venting frequently.
Distillation Issues
Issue Possible Cause Troubleshooting Steps
Bumping or Uneven Boiling - Superheating of the liquid.- Use boiling chips or a magnetic stir bar to ensure smooth boiling.- Heat the distillation flask evenly using a heating mantle.[3]
Product Decomposition - The product is sensitive to high temperatures.- Use vacuum distillation to lower the boiling point of the compounds.[3][11][12]
Poor Separation - Boiling points of benzaldehyde and the product are too close.- Use a fractional distillation column with a suitable packing material to increase the separation efficiency.
Darkening of the Distillation Mixture - Oxidation of benzaldehyde at high temperatures.- Perform the distillation under an inert atmosphere (e.g., nitrogen or argon).[3]
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of Benzaldehyde and Product - Inappropriate solvent system (eluent).- Column overloading.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) beforehand. A good starting point for non-polar compounds is a hexane/ethyl acetate (B1210297) mixture.[13][14]- Use a smaller amount of the crude mixture.
Tailing of Spots on TLC and Broad Peaks from the Column - The compound is interacting too strongly with the stationary phase.- Add a small amount of a polar solvent (like methanol) or a modifier (like triethylamine (B128534) for basic compounds) to the eluent.
Cracking of the Silica Gel Bed - The column was allowed to run dry.- Always keep the top of the stationary phase covered with the mobile phase.

Data Presentation

Table 1: Comparison of Benzaldehyde Removal Methods

Method Typical Efficiency Advantages Disadvantages Best Suited For
Sodium Bisulfite Wash >95%- High selectivity for aldehydes.- Reversible reaction allows for benzaldehyde recovery.- Not suitable for aldehyde products.- Requires an aqueous workup.Reactions where the product is not an aldehyde and is water-insoluble.
Sodium Carbonate Wash Primarily for benzoic acid removal- Effectively removes acidic impurities.- Does not remove benzaldehyde.Removing the common impurity, benzoic acid.[5][7]
Vacuum Distillation >98%- High purity of the final product.- Avoids the use of additional reagents.- Requires specialized equipment.- Not suitable for heat-sensitive products.[3][12]Separating benzaldehyde from high-boiling point products.
Column Chromatography >99%- Excellent separation capabilities.- Applicable to a wide range of compounds.- Time-consuming and requires large volumes of solvent.- Potential for product loss on the column.[4]Complex mixtures or when very high purity is required.
Chemical Scavengers >99%- Highly effective for trace removal.- Simple filtration workup.- Can be expensive.- May require optimization of reaction conditions.Final polishing step to remove residual benzaldehyde.[10]

Experimental Protocols

Protocol 1: Removal of Benzaldehyde using Sodium Bisulfite Wash

Materials:

  • Reaction mixture containing benzaldehyde in a water-immiscible organic solvent.

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

  • Rotary evaporator.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer (bottom) contains the benzaldehyde-bisulfite adduct.

  • Drain the aqueous layer.

  • Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of Benzaldehyde by Vacuum Distillation

Materials:

  • Crude benzaldehyde.

  • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask).

  • Vacuum source (e.g., vacuum pump).

  • Heating mantle.

  • Boiling chips or magnetic stir bar.

Procedure:

  • If the crude benzaldehyde contains benzoic acid, first wash it with a 10% sodium carbonate solution as described in the FAQs.[3]

  • Dry the washed benzaldehyde over anhydrous calcium chloride or magnesium sulfate.

  • Set up the vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.

  • Add the crude benzaldehyde and boiling chips or a stir bar to the distillation flask.

  • Begin stirring (if using a stir bar) and apply vacuum.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the benzaldehyde fraction at its reduced pressure boiling point (e.g., ~62-64 °C at 10 mmHg).[3]

  • Discontinue the distillation before the flask goes to dryness.

  • Allow the apparatus to cool completely before releasing the vacuum.

Mandatory Visualization

Experimental_Workflow_Benzaldehyde_Removal start Crude Reaction Mixture (Organic Solvent) extraction Aqueous Wash (e.g., NaHSO3) start->extraction distillation Distillation start->distillation chromatography Column Chromatography start->chromatography scavenger Chemical Scavenger start->scavenger product Purified Product extraction->product distillation->product chromatography->product scavenger->product

Caption: Overview of common methods for the removal of unreacted benzaldehyde.

Sodium_Bisulfite_Wash_Workflow start Reaction Mixture in Organic Solvent add_bisulfite Add Saturated NaHSO3 Solution start->add_bisulfite shake Shake in Separatory Funnel add_bisulfite->shake separate Separate Layers shake->separate organic_layer Organic Layer: Purified Product separate->organic_layer aqueous_layer Aqueous Layer: Benzaldehyde-Bisulfite Adduct separate->aqueous_layer workup Wash, Dry, Concentrate organic_layer->workup recover_benzaldehyde Optional: Regenerate Benzaldehyde aqueous_layer->recover_benzaldehyde final_product Final Purified Product workup->final_product

Caption: Workflow for benzaldehyde removal using a sodium bisulfite wash.

References

Technical Support Center: Synthesis and Purification of 1-Phenyl-1-penten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 1-Phenyl-1-penten-3-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or No Yield of the Desired Product

  • Question: My Claisen-Schmidt condensation reaction has a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors related to reactants, reaction conditions, or competing side reactions.[1]

    • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has run to completion.[2][3] The reaction may require a longer duration or gentle heating to proceed effectively.

    • Purity of Starting Materials: Ensure that the benzaldehyde (B42025) and 3-pentanone (B124093) are pure. Impurities in the starting materials can inhibit the reaction or lead to unwanted byproducts. Benzaldehyde is particularly susceptible to oxidation to benzoic acid, which can neutralize the base catalyst.

    • Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) is critical. Too little may result in an incomplete reaction, while too much can promote side reactions.[1] It is recommended to perform small-scale optimizations to determine the ideal catalyst concentration for your specific setup.[1]

    • Reaction Temperature: The reaction is typically conducted at room temperature.[2] If the reaction is slow, gentle warming can be applied, but excessive heat may favor side product formation.

Issue 2: Presence of Multiple Products and Purification Difficulties

  • Question: My crude product shows multiple spots on a TLC plate, making purification challenging. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of multiple products is a common issue arising from the various reactive species in the mixture.[1] Key side reactions include:

    • Self-Condensation of 3-Pentanone: The enolizable ketone can react with itself in an aldol (B89426) condensation reaction.[1] To minimize this, benzaldehyde can be added dropwise to the basic solution of 3-pentanone, ensuring the aldehyde reacts before the ketone can undergo self-condensation.[2]

    • Cannizzaro Reaction of Benzaldehyde: Since benzaldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to form benzyl (B1604629) alcohol and benzoic acid.[1] This is more likely with high concentrations of a strong base. Using a milder base or optimizing the base concentration can mitigate this side reaction.[1]

    • Michael Addition: The enolate of 3-pentanone can potentially add to the newly formed this compound (a Michael acceptor), leading to a higher molecular weight byproduct. Controlling the stoichiometry and reaction time can help reduce this.

Issue 3: Contamination with Starting Materials

  • Question: My purified product is still contaminated with unreacted benzaldehyde. What is an effective purification method?

  • Answer: Residual benzaldehyde can often be removed with careful purification.

    • Aqueous Bisulfite Wash: A common method for removing aldehydes is to wash the crude organic extract with an aqueous solution of sodium bisulfite.[4] The aldehyde forms a water-soluble adduct that is extracted into the aqueous layer.[4][5] The desired ketone, being more sterically hindered, reacts much more slowly or not at all.[4]

    • Column Chromatography: Flash column chromatography is a highly effective method for separating the product from both starting materials and byproducts.[2][3][6] A solvent system with a gradient of ethyl acetate (B1210297) in hexane (B92381) is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step to remove small amounts of impurities.[2][3]

Frequently Asked Questions (FAQs)

  • Question 1: What is the typical synthetic route for this compound?

  • Answer 1: The most common and effective method is the Claisen-Schmidt condensation.[3][7] This is a base-catalyzed crossed aldol condensation between benzaldehyde (an aromatic aldehyde with no α-hydrogens) and 3-pentanone (an enolizable ketone).[2][7]

  • Question 2: What are the recommended general purification techniques for the crude product?

  • Answer 2: The primary purification methods are column chromatography on silica (B1680970) gel or recrystallization.[2][3] After the reaction, an aqueous workup is performed, followed by extraction with an organic solvent like ethyl acetate or dichloromethane (B109758).[2] The combined organic layers are then washed, dried, and concentrated before final purification.[2]

  • Question 3: How can I monitor the progress of the reaction?

  • Answer 3: The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][2][3] By spotting the starting materials and the reaction mixture over time, you can observe the consumption of reactants and the appearance of the product spot, which should have a different Rf value.[1]

  • Question 4: What analytical techniques are used to confirm the structure and purity of the final product?

  • Answer 4: A combination of spectroscopic methods is crucial for structural confirmation and purity assessment.[2]

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including signals for the ethyl group, vinyl protons, and aromatic protons.[2]

    • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the α,β-unsaturated ketone's C=O stretch and the C=C stretches of the alkene and aromatic ring.[2]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak.[2]

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the final product.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O[2][8]
Molecular Weight 160.21 g/mol [2][8]
Appearance Pale yellow solid[2]
Melting Point 55-57 °C[2]
CAS Number 3152-68-9[2][8]

Table 2: Recommended Purification Parameters

Purification MethodStationary PhaseMobile Phase / Solvent SystemNotes
Column Chromatography Silica GelHexane / Ethyl Acetate mixture (e.g., starting with 95:5 and gradually increasing polarity)Effective for removing both polar and non-polar impurities.[2][6]
Recrystallization N/AEthanol/Water or Hexane/Ethyl AcetateThe choice of solvent depends on the nature of the impurities. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocols

Protocol 1: Synthesis via Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pentanone (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (B78521) (e.g., 10% w/v).[2]

  • Addition of Benzaldehyde: Stir the mixture at room temperature and add benzaldehyde (1 equivalent) dropwise to the basic ketone solution.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of starting materials by TLC.[2][3]

  • Workup: Once the reaction is complete, pour the mixture into cold water and neutralize it with a dilute acid, such as hydrochloric acid.[2]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[2][3]

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[2][3]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the powder onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.[9]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Benzaldehyde + 3-Pentanone Reaction Claisen-Schmidt Condensation (NaOH, Ethanol) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure This compound Purify->Pure Analysis Spectroscopic Confirmation (NMR, IR, MS) Pure->Analysis

Caption: Synthesis and purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Common Synthesis Issues Start Analyze Crude Product by TLC LowYield Low Yield or Incomplete Reaction? Start->LowYield MultipleSpots Multiple Spots on TLC? LowYield->MultipleSpots No CheckConditions Check Reaction Time, Temp, & Catalyst Conc. LowYield->CheckConditions Yes CheckPurity Check Purity of Starting Materials LowYield->CheckPurity Yes SideReactions Consider Side Reactions: - Self-Condensation - Cannizzaro Reaction MultipleSpots->SideReactions Yes Proceed Proceed to Purification MultipleSpots->Proceed No Purification Optimize Purification: - Column Chromatography - Bisulfite Wash SideReactions->Purification

Caption: Decision tree for troubleshooting synthesis problems.

References

Stability and storage conditions for 1-Phenyl-1-penten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Phenyl-1-penten-3-one

This technical support guide provides detailed information on the stability and storage of this compound, along with troubleshooting advice for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity and purity of this compound, it is recommended to store it in a cool, dark, and dry environment. For maximum stability, especially for long-term storage, temperatures at or below 4°C are advisable. For extended periods, storage at -20°C to -80°C can further minimize degradation.[1] The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

Q2: What type of container is recommended for storing this compound?

A2: this compound should be stored in a tightly sealed, amber glass vial or bottle. The amber color provides protection from light, which can cause photodegradation, while a tight seal prevents exposure to moisture and atmospheric oxygen.[1]

Q3: Can I store this compound in a solution?

A3: Yes, storing this compound dissolved in a suitable organic solvent can enhance its stability by inhibiting degradation pathways, particularly oxidation.[1] However, it is crucial to verify the compound's stability in the chosen solvent for your specific application and intended storage duration.

Q4: I have observed a change in the color and/or odor of my this compound sample. What is the likely cause?

A4: A noticeable change in the physical appearance of your sample, such as yellowing or the development of a sharp, unpleasant odor, is often an indication of degradation.[1] These changes are likely due to oxidation or photodegradation, which can lead to the formation of impurities.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in research and development.

Issue 1: Unexpected Peaks in HPLC/GC-MS Analysis

  • Potential Cause: The presence of unexpected peaks in your analytical chromatogram is a strong indicator of sample degradation. As an α,β-unsaturated ketone, this compound is susceptible to degradation under improper storage conditions.

  • Recommended Action:

    • Review Storage Conditions: Immediately verify that the compound is being stored at the recommended temperature, protected from light, and under an inert atmosphere.[1]

    • Perform Purity Analysis: Re-analyze the sample using a validated analytical method, such as HPLC, to confirm the presence of impurities and quantify the extent of degradation.

    • Consider a Fresh Sample: If significant degradation is confirmed, it is advisable to use a fresh, uncompromised sample for your experiments to ensure data accuracy and reproducibility.

Issue 2: Inconsistent Experimental Results

  • Potential Cause: Variability in experimental outcomes can often be traced back to the instability of reagents. If this compound has degraded, the presence of impurities can interfere with the reaction or biological assay being studied.

  • Recommended Action:

    • Assess Sample Integrity: Check for any visual signs of degradation, such as a change in color.

    • Conduct a Forced Degradation Study: To understand the stability of the compound under your specific experimental conditions, consider performing a forced degradation study (see Experimental Protocols section).

    • Implement Strict Storage Protocols: Ensure that all laboratory personnel are aware of and adhere to the recommended storage and handling procedures for this compound.

Data Presentation

Table 1: Summary of Storage Conditions and Stability Profile for this compound

ParameterRecommendation/InformationPotential Degradation Products
Storage Temperature Short-term (weeks): ≤ 4°CLong-term (months/years): -20°C to -80°C[1]Benzaldehyde, Benzoic Acid, Phenylacetylcarbinol (inferred from related compounds)[1]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)[1]Oxidation products
Light Exposure Protect from light; store in amber vials/bottles[1]Photodegradation products (e.g., Norrish Type I/II reaction products)[1]
Container Tightly sealed amber glass vials or bottles[1]N/A
Form Neat (pure solid/liquid) or in a suitable organic solvent[1]Oxidation products (if stored neat and exposed to air)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol provides a framework for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

  • At each time point, withdraw a sample, neutralize it, and analyze by a suitable analytical method like HPLC to assess for degradation.[1]

2. Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.

  • Keep the mixture at room temperature and protected from light.

  • Analyze samples by HPLC at various time intervals (e.g., 2, 8, 24 hours).[1]

3. Thermal Degradation:

  • Place a solid sample of this compound in a controlled temperature oven (e.g., 60°C, 80°C).

  • At specified time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.[1]

4. Photodegradation:

  • Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light, following ICH Q1B guidelines.[1]

  • Analyze the sample by HPLC at various time points to determine the extent of photodegradation.

Mandatory Visualization

Troubleshooting_Workflow cluster_start cluster_investigation Investigation cluster_decision Decision cluster_action Corrective Actions start Start: Unexpected Experimental Results or Analytical Data check_storage Review Storage Conditions: - Temperature - Light Exposure - Inert Atmosphere start->check_storage visual_inspection Visually Inspect Sample: - Color Change (Yellowing) - Odor Change check_storage->visual_inspection purity_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) visual_inspection->purity_analysis is_degraded Is Degradation Confirmed? purity_analysis->is_degraded use_fresh_sample Use a Fresh, Uncompromised Sample for Experiments is_degraded->use_fresh_sample Yes continue_experiment Continue Experiment with Existing Sample is_degraded->continue_experiment No review_protocols Review and Reinforce Proper Handling and Storage Protocols use_fresh_sample->review_protocols forced_degradation Optional: Conduct Forced Degradation Study to Understand Stability review_protocols->forced_degradation

Caption: Troubleshooting workflow for stability issues with this compound.

References

Validation & Comparative

A Comparative Guide to Catalysts for Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: December 2025

The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, is pivotal in the production of α,β-unsaturated ketones, commonly known as chalcones. These compounds are significant precursors for a variety of biologically active molecules, including flavonoids and isoflavonoids. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, presenting their performance based on experimental data to aid researchers in catalyst selection.

The Claisen-Schmidt reaction involves the condensation of an aldehyde or ketone bearing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] The choice of catalyst influences reaction rates, yields, and selectivity, with a growing emphasis on environmentally benign and reusable options.[2][3] Catalysts for this reaction can be broadly categorized into homogeneous, heterogeneous, and, to a lesser extent, biocatalysts.

Homogeneous Catalysts

Traditional Claisen-Schmidt condensations are often carried out using strong bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a homogenous phase.[4] While effective, these catalysts present challenges in product purification and catalyst recovery, contributing to waste generation.[5]

Heterogeneous Catalysts

To address the limitations of homogeneous catalysts, a wide array of solid catalysts have been developed. These are easily separable from the reaction mixture, allowing for recycling and reuse, which aligns with the principles of green chemistry.[5][6] Notable examples include:

  • Layered Double Hydroxides (LDHs)/Hydrotalcites: These materials are among the most common solid base catalysts.[2][7] Their catalytic activity can be tuned by varying the metal cations in their structure. Calcined hydrotalcites, which form mixed metal oxides, have shown high efficiency.[8][9] For instance, a calcined Mg-Al hydrotalcite derived from chloride precursors demonstrated 92% conversion in the condensation of vanillin (B372448) with acetone.[7]

  • Metal Oxides: Nanocrystalline metal oxides serve as readily recyclable heterogeneous acid and base catalysts, and can facilitate solvent-free reactions.[5] The surface properties and, consequently, the catalytic activity and selectivity of these oxides can be controlled by the preparation method.[5]

  • Metal-Organic Frameworks (MOFs): MOFs have emerged as effective catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal sites.[10] Various MOFs based on metals like Cu, Fe, and Al have been successfully employed as reusable heterogeneous catalysts for the Claisen-Schmidt condensation.[10]

  • Supported Catalysts: Active catalytic species can be immobilized on solid supports like silica (B1680970) (SiO2) and alumina (B75360) (Al2O3). For example, H5PMo10V2O40 supported on SiO2 has been used as a reusable heterogeneous catalyst in solvent-free conditions, demonstrating excellent reusability.[3] Similarly, AlSBA-15 has shown excellent catalytic performance in chalcone (B49325) synthesis.[7]

  • Natural Phosphates: Modified natural phosphates, such as potassium-impregnated (K-NP) and zinc-impregnated (Zn-NP) versions, have proven to be effective catalysts, especially when using water as a green solvent.[6]

Performance Comparison of Catalysts

The following table summarizes the performance of various catalysts for the Claisen-Schmidt condensation based on reported experimental data.

CatalystReactantsSolventTemperature (°C)TimeYield/Conversion (%)Reference
NaOH (20 mol%)Cyclohexanone, BenzaldehydeSolvent-free (grinding)Room Temperature5 min98% (Yield)[11][12]
KOH (20 mol%)Cyclohexanone, BenzaldehydeSolvent-free (grinding)Room Temperature5 min85% (Yield)[11]
Calcined Hydrotalcite (from chlorides)Vanillin, AcetoneNot specifiedNot specified120 min92% (Conversion)[7]
Calcined Hydrotalcite (co-precipitation)Vanillin, AcetoneNot specifiedNot specified120 min90% (Conversion)[7]
cLDH-CO32−/OH−-CPBenzaldehyde, CyclohexanoneSolvent-free1202 h93% (Conversion)[8][9]
AlSBA-15 (41)1-Tetralone, AldehydeNot specifiedNot specified120 min91% (Yield)[7]
Natural Phosphate (NPc)Not specifiedWaterNot specifiedNot specified74% (Yield)[6]
Zinc-Impregnated Natural Phosphate (Zn-NP)Not specifiedWaterNot specifiedNot specified96% (Yield)[6]
Potassium-Impregnated Natural Phosphate (K-NP)Not specifiedWaterNot specifiedNot specified98% (Yield)[6]
HAlMSNBenzaldehyde, AcetophenoneDichloromethane5030 min97% (Conversion)[13]
Fe(BTC) (MOF)Acetophenone, BenzaldehydeToluene15024 hHigh Conversion[10]
H5PMo10V2O40/SiO2Aldehydes, KetonesSolvent-freeNot specifiedNot specifiedExcellent[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for both traditional solvent-based and modern solvent-free Claisen-Schmidt condensations.

Protocol 1: Traditional Solvent-Based Claisen-Schmidt Condensation

This protocol outlines a standard procedure using a homogeneous base catalyst in an ethanol (B145695) solvent.[14]

  • Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in an appropriate volume of ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath with continuous stirring. Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents, e.g., 2.5 M).

  • Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold water or dilute acid to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.

Protocol 2: Solvent-Free Claisen-Schmidt Condensation by Grinding

This protocol describes an environmentally friendly, solvent-free approach using a solid base catalyst and mechanical grinding.[12][14]

  • Reactant Grinding: In a mortar, combine the ketone (e.g., 1.0 equivalent) and the aldehyde (e.g., 1.0 equivalent). Vigorously grind the two solids together with a pestle until they form an oil or a homogeneous mixture.

  • Catalyst Addition: Add a catalytic amount of finely ground solid sodium hydroxide (e.g., 20 mol%) to the mixture.

  • Reaction: Continue to grind the mixture. The reaction is often rapid, and the product may solidify within minutes.

  • Work-up: Add approximately 2 mL of 10% aqueous HCl to the solid to neutralize the catalyst and aid in dislodging the product from the mortar.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an ethanol/water mixture.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for a comparative study of catalysts in the Claisen-Schmidt condensation.

G cluster_prep Catalyst Preparation & Characterization cluster_reaction Claisen-Schmidt Condensation cluster_analysis Analysis & Evaluation cat_prep Catalyst Synthesis/ Procurement cat_char Catalyst Characterization (e.g., XRD, SEM, BET) cat_prep->cat_char cat_add Catalyst Addition cat_char->cat_add react_setup Reaction Setup: Reactants + Solvent (or solvent-free) react_setup->cat_add reaction Reaction under Controlled Conditions (Temp, Time, Stirring) cat_add->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Work-up & Product Isolation monitoring->workup analysis Product Characterization (NMR, IR, MS) workup->analysis recycling Catalyst Recyclability Test (for heterogeneous catalysts) workup->recycling performance Performance Evaluation (Yield, Selectivity, TOF) analysis->performance conclusion Comparative Analysis & Conclusion performance->conclusion recycling->conclusion

Caption: General workflow for a comparative study of catalysts in Claisen-Schmidt condensation.

References

A Comparative Guide to the Synthesis of 1-Phenyl-1-penten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a critical endeavor. 1-Phenyl-1-penten-3-one, an α,β-unsaturated ketone, serves as a valuable building block in the synthesis of various pharmaceutical compounds and organic materials. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: the Claisen-Schmidt Condensation, the Wittig Reaction, and the Oxidation of 1-phenyl-1-penten-3-ol. The performance of each method is evaluated based on reaction yield, time, and conditions, supported by detailed experimental protocols.

Comparison of Synthetic Routes

The selection of an optimal synthetic pathway depends on various factors, including the availability of starting materials, desired product purity, and scalability. The following table summarizes the key quantitative data for the three discussed synthetic routes to this compound.

ParameterRoute 1: Claisen-Schmidt CondensationRoute 2: Wittig ReactionRoute 3: Oxidation of 1-phenyl-1-penten-3-ol
Starting Materials Benzaldehyde (B42025), 2-PentanoneBenzaldehyde, (1-Oxo-2-butyl)triphenylphosphoraneCinnamaldehyde (B126680), Ethylmagnesium bromide (for precursor synthesis); 1-phenyl-1-penten-3-ol, Pyridinium (B92312) chlorochromate (PCC)
Key Reagents/Catalysts Sodium hydroxide (B78521), Ethanoln-Butyllithium, THFDiethyl ether, Pyridinium chlorochromate, Dichloromethane (B109758)
Reaction Time 24 - 48 hours~14 hours~4 hours (total for two steps)
Reaction Temperature Room temperature0 °C to Room temperature0 °C to Room temperature
Yield Quantitative conversion reportedModerate to good (specific data not available)High (e.g., ~90% for oxidation step)[1]
Advantages Readily available and inexpensive starting materials, one-pot reaction.High stereoselectivity for the E-isomer.Mild oxidation conditions, high yield for the oxidation step.
Disadvantages Long reaction time, potential for side reactions.Preparation of the Wittig reagent is required, use of strong base.Two-step process, use of a toxic chromium-based reagent (PCC).

Synthetic Pathways and Experimental Protocols

Route 1: Claisen-Schmidt Condensation

This classical method involves the base-catalyzed condensation of an aldehyde with a ketone. In this case, benzaldehyde reacts with 2-pentanone in the presence of a base like sodium hydroxide to yield this compound.[2][3]

Claisen_Schmidt cluster_0 Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Reaction NaOH, Ethanol Room Temperature Benzaldehyde->Reaction Pentanone 2-Pentanone Pentanone->Reaction Product This compound Reaction->Product

Caption: Claisen-Schmidt condensation pathway.

Experimental Protocol:

  • In a reaction vessel, dissolve 2.5 mmol of 2-pentanone and 2.0 mmol of benzaldehyde in a suitable solvent like ethanol.

  • Add 10 mL of a 2N aqueous solution of sodium hydroxide to the mixture.

  • Stir the reaction mixture at room temperature for 24 to 48 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, perform a liquid-liquid extraction with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Route 2: Wittig Reaction

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds. In this proposed route, benzaldehyde reacts with a phosphorus ylide, (1-oxo-2-butyl)triphenylphosphorane, to form this compound. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt and a strong base.[4][5][6]

Wittig_Reaction cluster_1 Wittig Reaction Phosphonium_Salt (1-Oxo-2-butyl)triphenylphosphonium bromide Base n-Butyllithium THF, 0 °C Phosphonium_Salt->Base Ylide Phosphorus Ylide Base->Ylide Reaction Wittig Reaction Room Temperature Ylide->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Product This compound Reaction->Product

Caption: Wittig reaction pathway.

Experimental Protocol:

  • Suspend the (1-oxo-2-butyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes dropwise to generate the ylide.

  • To the resulting ylide solution, add benzaldehyde dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After removal of the solvent, purify the crude product by column chromatography to isolate this compound.

Route 3: Oxidation of 1-phenyl-1-penten-3-ol

This two-step approach first involves the synthesis of the allylic alcohol precursor, 1-phenyl-1-penten-3-ol, followed by its oxidation to the target enone. The precursor can be synthesized via the Grignard reaction of cinnamaldehyde with ethylmagnesium bromide. Subsequent oxidation using a mild oxidizing agent like pyridinium chlorochromate (PCC) yields this compound.[7] Other suitable oxidizing agents include those used in Swern or Dess-Martin oxidations.[8][9][10][11][12][13]

Oxidation_Route Cinnamaldehyde Cinnamaldehyde Grignard Ethylmagnesium bromide, Et2O, 0 °C Cinnamaldehyde->Grignard Alcohol 1-Phenyl-1-penten-3-ol Grignard->Alcohol Oxidation PCC, DCM Room Temperature Alcohol->Oxidation Product This compound Oxidation->Product

Caption: Two-step oxidation pathway.

Experimental Protocol:

Step 1: Synthesis of 1-phenyl-1-penten-3-ol

  • Prepare a solution of ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous diethyl ether.

  • Cool the Grignard reagent to 0 °C and add a solution of cinnamaldehyde in anhydrous diethyl ether dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-phenyl-1-penten-3-ol, which can be purified by column chromatography.

Step 2: Oxidation to this compound

  • Dissolve the purified 1-phenyl-1-penten-3-ol in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) to the solution in one portion.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.[7]

  • Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium byproducts.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

References

Validating the Structure of 1-Phenyl-1-penten-3-one: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1-Phenyl-1-penten-3-one using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirms its molecular structure. This guide provides a detailed comparison of the expected and observed spectral data, alongside experimental protocols, offering researchers a benchmark for the validation of this α,β-unsaturated ketone.

Introduction

This compound (also known as ethyl styryl ketone) is an organic compound with the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1][2] As an α,β-unsaturated ketone, its structure features a phenyl group conjugated with an enone functional group. The precise elucidation of this structure is critical for its application in various research and development contexts. This guide details the validation of its structure through the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Structural Elucidation Workflow

The logical workflow for the structural validation of this compound involves a multi-step process, from sample preparation to the final confirmation of the structure through the integrated analysis of spectroscopic data.

structure_validation_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_validation Structure Validation Sample This compound Sample Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl3) for NMR and a volatile solvent (e.g., methanol) for MS Sample->Dissolution NMR_acq ¹H and ¹³C NMR Data Acquisition Dissolution->NMR_acq NMR Sample MS_acq Mass Spectrometry Data Acquisition Dissolution->MS_acq MS Sample NMR_proc Process NMR Spectra (Chemical Shifts, Coupling Constants, Integration) NMR_acq->NMR_proc MS_proc Analyze Mass Spectrum (Molecular Ion Peak, Fragmentation Pattern) MS_acq->MS_proc Compare Compare Experimental Data with Predicted Values and Literature Data NMR_proc->Compare MS_proc->Compare Confirmation Structural Confirmation Compare->Confirmation

Caption: Logical workflow for the structural validation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for full relaxation of the protons between scans.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is recorded on the same instrument, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used to encompass the chemical shifts of all carbon nuclei, including the carbonyl carbon.

Mass Spectrometry (MS)

For mass spectral analysis, a dilute solution of the compound in a volatile solvent like methanol (B129727) or acetonitrile (B52724) is prepared.

  • Electron Ionization (EI-MS): The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Presentation and Comparison

The structural validation of this compound is achieved by comparing the experimentally obtained spectral data with expected values based on its known structure.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
Phenyl (C₆H₅)7.2 - 7.6Multiplet5H
Vinylic (C=CH-Ph)7.0 - 7.5Doublet1H
Vinylic (CO-CH=)6.5 - 7.0Doublet1H
Methylene (-CH₂-CH₃)2.6 - 2.9Quartet2H
Methyl (-CH₂-CH₃)1.0 - 1.3Triplet3H

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
Carbonyl (C=O)195 - 210
Vinylic (C=CH-Ph)140 - 150
Phenyl (C-ipso)130 - 140
Phenyl (C-ortho, C-meta, C-para)125 - 135
Vinylic (CO-CH=)120 - 130
Methylene (-CH₂-CH₃)30 - 40
Methyl (-CH₂-CH₃)5 - 15
Mass Spectrometry (MS) Data

The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure.

m/z Assignment Relative Intensity
160[M]⁺ (Molecular Ion)Moderate
131[M - C₂H₅]⁺High
103[C₆H₅-C≡CH]⁺High
77[C₆H₅]⁺Moderate
57[C₂H₅CO]⁺High (Base Peak)
29[C₂H₅]⁺Moderate

Data is based on the electron ionization mass spectrum available from the NIST WebBook.[3] The fragmentation pattern is consistent with the structure of an ethyl styryl ketone. The base peak at m/z 57 corresponds to the stable acylium ion formed by the loss of the styryl radical. The peak at m/z 131 results from the loss of the ethyl group.

Comparison with Alternative Analytical Techniques

While NMR and MS are powerful tools for structural elucidation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: This technique is particularly useful for identifying functional groups. For this compound, a strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretch of the conjugated ketone. Another characteristic absorption for the C=C double bond would appear around 1600-1625 cm⁻¹. The NIST WebBook shows an IR spectrum for this compound with a prominent peak in the carbonyl region.[3]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system in this compound (the phenyl group, the double bond, and the carbonyl group) is expected to give rise to strong UV absorption. This can be used to confirm the presence of the conjugated π-system.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and definitive validation of the structure of this compound. The observed spectral data from these techniques are in excellent agreement with the expected values for the proposed structure. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and similar α,β-unsaturated ketones.

References

A Comparative Analysis of the Biological Activity of 1-Phenyl-1-penten-3-one and Other Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 1-Phenyl-1-penten-3-one with other representative chalcones. The information is compiled from various studies to offer insights into their potential as therapeutic agents. While direct comparative studies are limited, this guide summarizes available data on their anticancer, antimicrobial, and antioxidant properties.

Introduction to Chalcones

Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] They are precursors to flavonoids and are abundant in edible plants.[2] Chalcones and their derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4] The biological activity of chalcones can be significantly influenced by the nature and position of substituents on their aromatic rings.

Data Presentation

The following tables summarize the quantitative biological activity data for this compound and other selected chalcones. It is important to note that the data has been collected from different studies, and therefore, experimental conditions may vary. Direct comparison of absolute values should be made with caution.

Table 1: Anticancer Activity of Chalcones (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available--
Licochalcone AB-16 (Mouse Melanoma)25.89[5]
trans-chalconeB-16 (Mouse Melanoma)45.42[5]
Thiazole Derivative (Cpd 173)A549 (Lung Cancer)1.39[5]
Thiazole Derivative (Cpd 173)HepG2 (Liver Cancer)1.56[5]
Thiazole Derivative (Cpd 173)MCF-7 (Breast Cancer)1.97[5]
Chalcone-Coumarin Hybrid (40)HEPG2 (Liver Cancer)0.65 - 2.02[3]
Chalcone-Coumarin Hybrid (40)K562 (Leukemia)0.65 - 2.02[3]
Brominated Chalcone (B49325) (15)Gastric Cancer Cells3.57 - 5.61[3]
Chalcone 12MCF-7 (Breast Cancer)4.19 ± 1.04[6]
Chalcone 13MCF-7 (Breast Cancer)3.30 ± 0.92[6]

Table 2: Antimicrobial Activity of Chalcones (MIC in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
1-Phenyl-3-(phenylamino) propan-1-one Escherichia coliModerate Inhibition[7]
1-Phenyl-3-(phenylamino) propan-1-one Staphylococcus aureusModerate Inhibition[7]
1-Phenyl-3-(phenylamino) propan-1-one Bacillus subtilisModerate Inhibition[7]
1-Phenyl-3-(phenylamino) propan-1-one Pseudomonas aeruginosaModerate Inhibition[7]
1-Phenyl-3-(phenylamino) propan-1-one Candida albicansModerate Inhibition[7]
Plicatin BStreptococcus mutans31.2[8]
Plicatin BStreptococcus mitis31.2[8]
Plicatin BStreptococcus sanguinis31.2[8]
Indole-modified pyrazolopyridine (4a)Escherichia coli1.0 (mg/mL)[9]
Indole-modified pyrazolopyridine (4a)Staphylococcus aureus1.0 (mg/mL)[9]
Indole-modified pyrazolopyridine (4c)Escherichia coli1.0 (mg/mL)[9]
Indole-modified pyrazolopyridine (4c)Staphylococcus aureus1.0 (mg/mL)[9]

Table 3: Antioxidant Activity of Chalcones (IC50 in µM)

CompoundAssayIC50 (µM)Reference
1-Phenyl-3-(phenylamino) propan-1-one DPPHSignificant Activity[7]
JVF3 (Flavonol)DPPH61.4[10]
JVC3 (Chalcone)ABTS53.76[10]
JVC4 (Chalcone)ABTS50.34[10]
JVC2 (Chalcone)Lipid Peroxidation33.64[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The chalcone derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.

  • DPPH Solution Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the chalcone derivatives are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Mandatory Visualization

Signaling Pathway: General Chalcone-Induced Intrinsic Apoptosis

Many chalcone derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic or mitochondrial pathway.[11][12] This pathway is initiated by cellular stress and leads to a cascade of events culminating in programmed cell death.

Chalcone_Induced_Apoptosis cluster_cell Cancer Cell Chalcone Chalcone Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Chalcone->Bcl2_Family Bax_up ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax_up Bcl2_down ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_up->MOMP Bcl2_down->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General signaling pathway of chalcone-induced intrinsic apoptosis in cancer cells.

Experimental Workflow: MTT Cytotoxicity Assay

The following diagram illustrates the key steps involved in assessing the cytotoxic effects of chalcone derivatives using the MTT assay.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Chalcones Add Chalcone Derivatives (Various Concentrations) Incubate_24h->Add_Chalcones Incubate_Treatment Incubate for 24-72h Add_Chalcones->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for determining the cytotoxicity of chalcones using the MTT assay.

References

Analytical techniques for the characterization of chalcone isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for the Characterization of Chalcone (B49325) Isomers

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological efficacy and physicochemical properties of chalcones are significantly influenced by their geometric isomerism, specifically the E (trans) and Z (cis) configurations around the α,β-carbon-carbon double bond. Therefore, the accurate characterization and differentiation of these isomers are paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the key analytical techniques employed for the characterization of chalcone isomers, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an analytical technique for chalcone isomer characterization depends on the specific analytical goal, such as separation, quantification, or structural elucidation. High-Performance Liquid Chromatography (HPLC) is a primary tool for separation and quantification, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for definitive structural identification.

Table 1: Performance Comparison of Chromatographic Methods for Chalcone Isomer Separation

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of isomers between a stationary phase and a mobile phase, primarily driven by polarity differences.[1]Separation based on the volatility and interaction of the analytes with a stationary phase in a gaseous mobile phase.Separation based on the differential migration of isomers on a solid stationary phase under the influence of a liquid mobile phase.
Primary Use Quantification, purity assessment, and preparative separation of E/Z and positional isomers.[2]Analysis of volatile or derivatized chalcones.Qualitative analysis, reaction monitoring, and preliminary screening.[2]
Resolution of Isomers Excellent for geometric (E/Z) isomers. Baseline separation is often achievable with optimized methods.[1][3]Can be used for volatile derivatives, but may require derivatization to improve volatility and thermal stability.[2]Moderate resolution, generally used for initial assessment of isomer presence.
Limit of Detection (LOD) Typically in the low ng/mL to µg/mL range, depending on the detector (e.g., UV, MS).[2]Can achieve low detection limits, often in the pg range with sensitive detectors like FID or MS.Generally higher LOD compared to HPLC and GC, in the µg range.
Notes Reversed-phase (RP) HPLC is the most common mode, where the more polar Z-isomer elutes before the less polar E-isomer. In normal-phase (NP) HPLC, the elution order is reversed.[1]Chalcones may require derivatization to increase their volatility for GC analysis.A simple and cost-effective technique for rapid analysis.

Table 2: Performance Comparison of Spectroscopic Methods for Chalcone Isomer Identification

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)UV-Vis Spectroscopy
Principle Differentiation based on the distinct magnetic environments of atomic nuclei within the isomeric structures.[4]Differentiation based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation patterns.[5][6]Differentiation based on the electronic transitions within the molecule, leading to characteristic absorption spectra.[7][8]
Primary Use Unambiguous structural elucidation and differentiation of E/Z isomers.[4]Molecular weight determination and structural characterization through fragmentation analysis.[5][6]Monitoring isomerization reactions and preliminary characterization.[9][10]
Key Differentiating Feature The coupling constant (J) between the vinylic protons (H-α and H-β) is the most definitive parameter. For E-isomers, J is typically 15-16 Hz, while for Z-isomers, it is 11-13 Hz.[9][11]Isomers can produce different fragment ions upon collision-induced dissociation (CID). Metal complexation can enhance these differences.[5][6]E and Z isomers often exhibit different molar extinction coefficients and may have slightly different λmax values.[7]
Notes ¹H NMR is the most direct method. ¹³C NMR and 2D NMR techniques (COSY, HMBC) provide further structural confirmation.[4][12]Electrospray ionization (ESI) is a common ionization technique. Tandem MS (MS/MS) is crucial for isomer differentiation.[5][6]Often used in conjunction with HPLC (HPLC-UV/PDA) for quantification.[3]

Experimental Protocols

Detailed methodologies are essential for the successful characterization of chalcone isomers. The following protocols provide a foundation for implementing these techniques in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Separation of E and Z Isomers

This protocol outlines a general reversed-phase HPLC method for the separation of chalcone isomers.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be starting from 40% acetonitrile and increasing to 80% over 20 minutes.[1][13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV-Vis spectrum of the specific chalcone, typically in the range of 300-380 nm.[8]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of the chalcone sample in a suitable solvent like methanol (B129727) or acetonitrile.

  • To generate a mixture of E and Z isomers for method development, the solution of the predominantly E isomer can be exposed to UV light (e.g., 365 nm) or even daylight.[1][3]

  • Filter the sample through a 0.45 µm syringe filter before injection.[1]

Data Analysis:

  • The Z-isomer, being more polar, will typically have a shorter retention time than the more stable and less polar E-isomer in reversed-phase HPLC.[1]

  • Quantification can be performed by integrating the peak areas of the respective isomers.

¹H NMR Spectroscopy for Isomer Identification

This protocol describes the use of ¹H NMR to definitively distinguish between E and Z chalcone isomers.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[12]

Sample Preparation:

  • Dissolve 5-10 mg of the chalcone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4]

Spectrometer Setup:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Optimize spectral parameters such as spectral width, number of scans, and relaxation delay for the specific sample.

Data Analysis:

  • Identify the signals corresponding to the vinylic protons (H-α and H-β). These typically appear as doublets in the region of 6.5-8.5 ppm.[11]

  • Measure the coupling constant (J) between these two protons.

    • A J value in the range of 15-16 Hz is characteristic of a trans (E) configuration.[9][11]

    • A J value in the range of 11-13 Hz is characteristic of a cis (Z) configuration.[9]

Mass Spectrometry (MS) for Isomer Differentiation

This protocol provides a general approach for using tandem mass spectrometry to differentiate chalcone isomers.

Instrumentation:

  • Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS (MS/MS) capabilities.[5][6]

Method:

  • Introduce the chalcone sample solution into the ESI source via direct infusion or coupled with an HPLC system.

  • Acquire full scan mass spectra in both positive and negative ion modes to identify the molecular ion ([M+H]⁺, [M-H]⁻, or metal adducts).

  • Perform MS/MS experiments by selecting the molecular ion as the precursor ion and subjecting it to collision-induced dissociation (CID).[5][6]

  • Acquire the product ion spectra.

Data Analysis:

  • Compare the fragmentation patterns of the different isomers. Positional isomers and geometric isomers can yield unique fragment ions or different relative abundances of common fragments, allowing for their differentiation.[5][6]

  • The use of metal complexation (e.g., with Co(II)) prior to MS analysis can sometimes enhance the differences in the fragmentation patterns of isomers.[5][6]

Visualizations

The following diagrams illustrate the workflow for chalcone isomer characterization and the process of photoisomerization.

Chalcone Isomer Characterization Workflow cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Elucidation Chalcone Sample Chalcone Sample Photoisomerization (UV/Light) Photoisomerization (UV/Light) Chalcone Sample->Photoisomerization (UV/Light) Optional NMR Spectroscopy NMR Spectroscopy Chalcone Sample->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Chalcone Sample->Mass Spectrometry X-ray Crystallography X-ray Crystallography Chalcone Sample->X-ray Crystallography HPLC HPLC Photoisomerization (UV/Light)->HPLC Isomer Mixture Quantification Quantification HPLC->Quantification Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation X-ray Crystallography->Structure Confirmation

Workflow for the characterization of chalcone isomers.

Chalcone Photoisomerization E_Isomer E-Chalcone (trans) More Stable PSS Photostationary State (E/Z Mixture) E_Isomer->PSS hν (UV/Visible Light) Z_Isomer Z-Chalcone (cis) Less Stable Z_Isomer->PSS hν (UV/Visible Light) PSS->E_Isomer hν or Δ (heat)

Photoisomerization of chalcones between E and Z forms.

References

HPLC vs. GC-MS for the analysis of 1-Phenyl-1-penten-3-one purity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of HPLC and GC-MS for the Purity Analysis of 1-Phenyl-1-penten-3-one

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This compound, an α,β-unsaturated ketone, serves as a valuable intermediate in various synthetic processes.[1] Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final product. This guide provides an objective, data-driven comparison of two primary analytical techniques for assessing its purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Fundamental Principles of Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a separation technique that relies on the differential partitioning of sample components between a liquid mobile phase and a solid stationary phase packed within a column.[2] For a compound like this compound, which contains a phenyl group, a chromophore that absorbs ultraviolet (UV) light, HPLC coupled with a UV detector is a robust method for quantification.[3] The separation is based on the polarity of the molecules.[4] Purity is typically determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique ideal for volatile and thermally stable compounds.[6] The sample is first vaporized and separated in a gas chromatograph based on its boiling point and interactions with the column's stationary phase.[7] The separated components then enter a mass spectrometer, where they are ionized and fragmented.[8] This process generates a unique mass spectrum for each component, which acts as a chemical fingerprint, allowing for highly confident identification and quantification.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible purity analysis. The following protocols are representative for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method suitable for quantifying the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[11]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.[11]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.[2][5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25 °C.[12]

    • Injection Volume: 10-20 µL.[11]

    • Detection: UV detection at 254 nm.[5]

  • Data Analysis:

    • Construct a calibration curve using standard solutions of known concentrations to establish linearity.[4]

    • Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of the volatile and thermally stable this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Sample Preparation:

    • Prepare a solution of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.[5]

    • Transfer the solution to a 1.5 mL glass autosampler vial.[13]

  • Chromatographic and Spectrometric Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

    • Injector Temperature: 250 °C.[5]

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify this compound and any impurities based on their retention times and by comparing their mass fragmentation patterns to a spectral library (e.g., NIST).[7][14]

    • Determine purity by comparing the peak area of the main component to the total ion chromatogram (TIC) area.[5]

Data Presentation: Performance Comparison

The choice between HPLC and GC-MS often depends on the specific analytical requirements, such as sensitivity, accuracy, and the need for structural confirmation.

ParameterHPLC with UV DetectionGC-MSPrinciple
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection.[5]
Analyte Requirements Soluble in mobile phase.Volatile and thermally stable.
Linearity (R²) > 0.999[5][10]> 0.998[5]
Accuracy (% Recovery) 98.0 - 102.0%[5]97.0 - 103.0%[5]
Precision (% RSD) < 2.0%[5]< 3.0%[5]
Limit of Detection (LOD) ~0.01 µg/mL[5][10]~0.05 ng/mL[5][10]
Impurity Identification Based on retention time; limited structural information.Based on mass fragmentation patterns; provides high-confidence structural information.[15]
Instrumentation Cost Lower[3]Higher[3]
Expertise Required Basic to Intermediate[3]Advanced[3]

Mandatory Visualizations

Visual workflows and decision logic can clarify the analytical process and selection criteria.

G cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Prep Sample Preparation (Dissolve & Filter) HPLC_Inj Inject into HPLC HPLC_Prep->HPLC_Inj HPLC_Sep Separation (C18 Column) HPLC_Inj->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det HPLC_Data Data Analysis (Peak Area Purity) HPLC_Det->HPLC_Data GCMS_Prep Sample Preparation (Dissolve in Volatile Solvent) GCMS_Inj Inject into GC GCMS_Prep->GCMS_Inj GCMS_Vap Vaporization GCMS_Inj->GCMS_Vap GCMS_Sep Separation (Capillary Column) GCMS_Vap->GCMS_Sep GCMS_Ion Ionization & Fragmentation GCMS_Sep->GCMS_Ion GCMS_Det Mass Detection GCMS_Ion->GCMS_Det GCMS_Data Data Analysis (TIC Purity & Library Match) GCMS_Det->GCMS_Data

Caption: General analytical workflows for HPLC and GC-MS.

G Start Start: Purity Analysis of This compound Impurity_ID Is confident identification of unknown impurities required? Start->Impurity_ID Sensitivity Is trace-level sensitivity (pg/mL) required? Impurity_ID->Sensitivity No Use_GCMS Use GC-MS Impurity_ID->Use_GCMS Yes Routine_QC Is this for routine QC with known impurities? Sensitivity->Routine_QC No Sensitivity->Use_GCMS Yes Use_HPLC Use HPLC Routine_QC->Use_HPLC Yes Routine_QC->Use_HPLC No (HPLC is a robust starting point)

Caption: Decision logic for selecting between HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are highly effective techniques for the purity analysis of this compound. The optimal choice depends on the specific analytical goals.

  • HPLC with UV detection is a cost-effective, robust, and reliable method for routine purity assessments and quality control where the potential impurities are known.[3] Its operational simplicity and excellent quantitative performance make it a workhorse in many labs.

  • GC-MS is the superior technique when high sensitivity is required or when the primary goal is to identify unknown impurities.[10] The structural information provided by the mass spectrometer is invaluable for characterizing byproducts, degradants, or contaminants, which is critical during process development and troubleshooting.[15]

For a comprehensive purity analysis, especially in a research or drug development setting, using both techniques can be advantageous. HPLC can provide accurate quantification of the main component, while GC-MS can definitively identify and help quantify trace-level impurities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chalcone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chalcones, a significant class of flavonoids with diverse pharmacological activities, is paramount in drug discovery and development. The selection of a robust and reliable analytical method is a critical step in ensuring data integrity for quality control, pharmacokinetic studies, and efficacy assessments. This guide provides an objective comparison of commonly employed analytical methods for chalcone (B49325) quantification, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

The primary methods discussed include High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. While HPLC offers superior separation and specificity, UV-Vis spectrophotometry presents a simpler, more accessible alternative for preliminary quantification. The cross-validation of these methods is essential to ensure consistency and reliability of results across different analytical platforms.

Comparative Performance of Analytical Methods

The selection of an analytical technique for chalcone quantification is often dictated by the specific requirements of the analysis, such as the complexity of the sample matrix, the need for isomer separation, and the desired sensitivity. High-Performance Liquid Chromatography (HPLC) is a cornerstone for both separation and quantification, whereas spectroscopic methods like UV-Vis spectrophotometry offer a rapid and straightforward approach for estimating total chalcone content.[1] The following table summarizes the key performance parameters of these methods based on validated studies.

Parameter HPLC-UV UV-Vis Spectrophotometry (Method 1) UV-Vis Spectrophotometry (Method 2)
Principle Separation based on polarity, UV detectionColorimetric reaction with SbCl₅Direct UV absorbance
Linearity (R²) >0.9990.9994[2][3][4]0.999
Concentration Range Varies by analyte and method0.3 - 17.6 µg/mL[2][3]1 - 8 µg/mL
Limit of Detection (LOD) ~0.0002 mg/mL[1]0.0264 µg/mL[3]0.13 µg/mL
Limit of Quantification (LOQ) Varies by analyte and method0.0800 µg/mL[3]0.39 µg/mL
Accuracy (% Recovery) Typically 98-102%98 - 102%[2][5]98.24 - 100.23%
Precision (% RSD) <2%1.92 - 2.08%[2][5]1.53 - 2.91%
Primary Use Quantification, Purity assessment, Isomer separationEstimation of total chalcone contentQuantification in raw material and formulations
Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process that provides documented evidence that the procedure is suitable for its intended purpose.[6][7] The following diagram illustrates a typical workflow for the validation of an analytical method for chalcone quantification.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD_Start Define Analytical Requirements MD_Optimize Optimize Method Parameters (e.g., Mobile Phase, Wavelength) MD_Start->MD_Optimize V_Specificity Specificity / Selectivity MD_Optimize->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD Limit of Detection (LOD) V_Precision->V_LOD V_LOQ Limit of Quantification (LOQ) V_LOD->V_LOQ V_Robustness Robustness V_LOQ->V_Robustness DI_Report Validation Report V_Robustness->DI_Report DI_SOP Standard Operating Procedure (SOP) DI_Report->DI_SOP DI_Routine Routine Analysis DI_SOP->DI_Routine

A typical workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical results. The following protocols are based on validated methods for chalcone quantification.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of individual chalcones, especially in complex mixtures.[8] Reverse-phase chromatography is commonly used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase.[8]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Stationary Phase: A reversed-phase C18 column is most commonly employed.[9][10]

  • Mobile Phase: A gradient elution is often used to achieve optimal separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water.[9][11] The gradient may involve increasing the concentration of acetonitrile over time.[9][11]

  • Detection: Chalcones exhibit strong absorbance in the UV region, typically between 280 nm and 390 nm.[8] For many flavonoids, detection at 280 nm is suitable.[9]

  • Sample Preparation:

    • Extraction: For plant materials, extraction with a solvent like methanol (B129727) is a common first step.[10]

    • Dissolution: The crude or purified sample is dissolved in the mobile phase or a suitable solvent.[8]

    • Filtration: The sample solution should be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[8]

  • Validation Parameters:

    • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the chalcone standard.

    • Accuracy: Determined by spike-and-recovery experiments.

    • Precision: Assessed by repeated injections of the same sample (repeatability) and by analyzing the sample on different days or with different analysts (intermediate precision).

    • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[7]

II. UV-Visible Spectrophotometry (Method 1: With SbCl₅)

This method is designed for the estimation of the total chalcone content in a sample and relies on the formation of a colored complex.[2][3][4]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Reagents:

    • trans-chalcone standard

    • Carbon tetrachloride (CCl₄)

    • Antimony pentachloride (SbCl₅) solution (2% in CCl₄)

  • Protocol:

    • Standard Preparation: A stock solution of trans-chalcone in CCl₄ (e.g., 100 µg/mL) is prepared.[3][4] From this, a series of standard solutions are made by dilution to cover the desired concentration range (e.g., 0.3 to 17.6 µg/mL).[3][4]

    • Sample Preparation: The sample is dissolved in CCl₄ to an appropriate concentration.

    • Reaction: To a specific volume of the standard or sample solution, a small volume of the 2% SbCl₅ solution is added and mixed.[3][4]

    • Measurement: The absorbance of the resulting solution is measured at the analytical wavelength of 390 nm.[2][3][4][12]

  • Validation Parameters:

    • Linearity: A calibration curve is generated by plotting absorbance versus the concentration of the trans-chalcone standards.[3][12]

    • Accuracy: Performed by analyzing samples with known concentrations of chalcone and calculating the percent recovery.[2][12]

    • Precision: Evaluated through inter-day and intra-day analysis of samples.[12]

    • LOD and LOQ: Determined from the calibration curve data.[3][12]

III. UV-Visible Spectrophotometry (Method 2: Direct Measurement)

This is a simpler spectrophotometric method for the direct quantification of a specific chalcone in a raw material or formulation, provided there are no interfering substances that absorb at the same wavelength.

  • Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cells.

  • Solvent: Methanol is a common solvent for dissolving the chalcone.

  • Protocol:

    • Standard and Sample Preparation: Accurately weigh and dissolve the trans-chalcone standard and the sample in methanol to achieve a concentration within the linear range (e.g., 1 to 8 µg/mL).

    • Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), which for trans-chalcone is around 309 nm. A background correction using the solvent should be performed.

  • Validation Parameters:

    • Linearity: Established by preparing a series of standard solutions and plotting their absorbance against concentration. The correlation coefficient (r) should be close to 1.

    • Accuracy: Assessed through recovery studies.

    • Precision: Determined by repeatability and intermediate precision studies, with the relative standard deviation (%RSD) being the key metric.

    • LOD and LOQ: Can be estimated from the calibration curve.

Signaling Pathway Context: Chalcones and Apoptosis

To illustrate the biological relevance of accurate chalcone quantification, the following diagram depicts a simplified signaling pathway for apoptosis (programmed cell death) that can be modulated by chalcones. The ability to precisely measure chalcone concentrations is crucial for correlating these concentrations with downstream biological effects in such pathways.

Apoptosis Pathway Targeted by Chalcones Chalcones Chalcones Bax Bax (Pro-apoptotic) Chalcones->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chalcones->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Simplified apoptosis pathway targeted by chalcones.

References

A Spectroscopic Showdown: Distinguishing Cis and Trans Chalcone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the spectroscopic nuances of chalcone (B49325) isomers, detailing experimental protocols and comparative data to aid in their unambiguous identification and characterization.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of organic compounds that serve as precursors in the biosynthesis of flavonoids and exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The geometry around the α,β-carbon-carbon double bond gives rise to cis (Z) and trans (E) isomers. This stereochemistry significantly influences their physicochemical properties and biological efficacy, making the ability to distinguish between these isomers crucial for drug development and medicinal chemistry.[1][2] While the trans isomer is thermodynamically more stable and thus more common, the cis isomer possesses unique spatial and electronic characteristics of significant interest.[2][3]

This guide provides a detailed comparison of the spectroscopic signatures of cis and trans chalcone isomers, focusing on UV-Vis, IR, and NMR spectroscopy. Experimental protocols for isomer synthesis and analysis are also presented to provide a practical framework for researchers.

Spectroscopic Data at a Glance

The unambiguous identification of cis and trans chalcone isomers is readily achieved through a combination of spectroscopic techniques. The key distinguishing features are summarized in the table below.

Spectroscopic TechniqueParametertrans-Chalconecis-ChalconeKey Difference
UV-Vis Spectroscopy λmax (Band I)~308 nm~293 nmHypsochromic (blue) shift for the cis isomer due to reduced planarity.[4]
λmax (Band II)~228 nm~250 nmBathochromic (red) shift for the cis isomer.[4]
Infrared (IR) Spectroscopy C=O Stretch (νC=O)~1690 cm⁻¹Lower frequency than transThe steric hindrance in the cis isomer can affect the carbonyl stretching frequency.[5]
C=C Stretch (νC=C)~1600 cm⁻¹Similar to trans
=C-H Bend (out-of-plane)~960 cm⁻¹~700 cm⁻¹This significant difference is a reliable diagnostic tool.[6]
¹H NMR Spectroscopy Vinylic Protons (Hα, Hβ)δ ~7.4-8.1 ppmδ ~6.1-7.2 ppmVinylic protons in the cis isomer are generally more shielded (appear at a lower ppm).
Coupling Constant (Jαβ)15-16 Hz 8-13 Hz This is the most definitive method for assignment. [7][8][9]
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)δ ~187-197 ppmSimilar to trans
α-Carbonδ ~116-128 ppmShifted relative to transThe chemical shifts of the α and β carbons are sensitive to the isomeric configuration.[10]
β-Carbonδ ~137-145 ppmShifted relative to trans

Experimental Protocols

The standard approach to obtaining the cis isomer of a chalcone is through the photoisomerization of the more stable trans isomer, which is typically synthesized via a Claisen-Schmidt condensation.

Synthesis of trans-Chalcone (Claisen-Schmidt Condensation)

This protocol describes a standard base-catalyzed condensation.

Materials:

Procedure:

  • Prepare a 15 M solution of NaOH in deionized water.

  • In a 100 mL round-bottom flask, dissolve acetophenone (e.g., 5.0 mmol) in 20 mL of 95% ethanol and cool the solution in an ice bath.

  • While stirring, add the benzaldehyde (5.0 mmol) followed by the dropwise addition of the NaOH solution.

  • Allow the reaction to stir at room temperature for several hours, during which the trans-chalcone will precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold ethanol and then with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure trans-chalcone.

trans to cis Isomerization and Monitoring

The conversion of the trans to the cis isomer is achieved by irradiating a solution of the trans-chalcone with UV light.[7]

Materials:

  • trans-chalcone

  • Spectroscopic grade solvent (e.g., chloroform, acetonitrile)

  • UV lamp (e.g., mercury lamp with filters for 254 nm or 365 nm)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • NMR spectrometer

Procedure:

  • Prepare a dilute solution of the trans-chalcone in the chosen solvent (e.g., 10⁻⁵ M for UV-Vis).

  • Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiate the solution in a quartz cuvette with the UV lamp. The light intensity should be measured using a ferrioxalate (B100866) actinometer.[7][11]

  • At regular time intervals, stop the irradiation and record the UV-Vis spectrum to monitor the change in absorbance at the λmax of the trans and cis isomers.

  • For NMR analysis, prepare a more concentrated solution in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum of the initial trans isomer.

  • Irradiate the NMR tube with the UV lamp and acquire ¹H NMR spectra at different time points to observe the appearance of signals corresponding to the cis isomer, specifically the doublet with a coupling constant of around 11-13 Hz.[7][8]

Visualizing the Experimental Workflow and Isomer Differentiation

The following diagrams illustrate the synthesis and isomerization process, as well as the logical flow for distinguishing between the isomers based on spectroscopic data.

cluster_synthesis Synthesis of trans-Chalcone cluster_isomerization Photoisomerization acetophenone Acetophenone condensation Claisen-Schmidt Condensation acetophenone->condensation benzaldehyde Benzaldehyde benzaldehyde->condensation naoh NaOH, Ethanol naoh->condensation trans_chalcone trans-Chalcone condensation->trans_chalcone uv_light UV Light (e.g., 365 nm) cis_chalcone cis-Chalcone uv_light->cis_chalcone trans_chalcone_iso trans-Chalcone trans_chalcone_iso->uv_light

Caption: Workflow for the synthesis of trans-chalcone and its photoisomerization to cis-chalcone.

start Chalcone Sample nmr ¹H NMR Spectroscopy start->nmr coupling_constant Measure Vinylic Coupling Constant (Jαβ) nmr->coupling_constant trans_isomer trans Isomer coupling_constant->trans_isomer J ≈ 15-16 Hz cis_isomer cis Isomer coupling_constant->cis_isomer J ≈ 8-13 Hz other_spec Corroborate with UV-Vis and IR Data trans_isomer->other_spec cis_isomer->other_spec

Caption: Logic diagram for distinguishing chalcone isomers using spectroscopic data.

The Impact of Isomerism on Biological Activity

The distinct three-dimensional structures of cis and trans chalcone isomers can lead to different biological activities. The shape of a molecule is often critical for its interaction with biological targets such as enzymes and receptors. Therefore, one isomer may exhibit potent activity while the other is significantly less active or even inactive. This underscores the importance of isolating and characterizing specific isomers in drug discovery and development.

trans_isomer trans-Chalcone bio_target Biological Target (e.g., Enzyme, Receptor) trans_isomer->bio_target Binds effectively cis_isomer cis-Chalcone cis_isomer->bio_target Binds poorly (Steric hindrance) high_activity High Biological Activity bio_target->high_activity  (from trans) low_activity Low or No Activity bio_target->low_activity  (from cis)

Caption: Differential biological activity of cis and trans isomers.

References

A Comparative Guide to Chalcone Purification: Recrystallization vs. Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as vital precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their characteristic α,β-unsaturated ketone structure is a scaffold for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them a focal point in drug discovery.[1][2] Following synthesis, typically via methods like the Claisen-Schmidt condensation, the resulting crude product contains impurities such as unreacted starting materials and byproducts.[1][3][4] Therefore, effective purification is a critical step to obtaining high-purity chalcones for accurate characterization and biological evaluation.

This guide provides an objective comparison of the two most common methods for chalcone (B49325) purification: recrystallization and column chromatography. We will delve into their principles, efficacy, and practical applications, supported by experimental data and detailed protocols.

Principles of Purification

Recrystallization is a technique that leverages the differences in solubility between the chalcone and impurities in a given solvent at varying temperatures. An ideal solvent will dissolve the crude product at an elevated temperature but will be a poor solvent for the chalcone at lower temperatures.[1] As the saturated hot solution cools, the chalcone's solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent.[1]

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent).[5] Less polar compounds, like many chalcones, travel faster down the column with a non-polar eluent, while more polar impurities are retained by the polar stationary phase, allowing for their separation.[3]

Efficacy and Performance: A Comparative Analysis

The choice between recrystallization and column chromatography depends on several factors, including the nature of the impurities, the physical state of the crude product, and the desired final purity and yield.

Parameter Recrystallization Column Chromatography References
Typical Yield Can be lower due to loss of product in the mother liquor. Reported yields for different synthesis and recrystallization procedures range from 9.2% to over 65%.Generally offers higher recovery of the product.[1]
Purity Can achieve very high purity, especially with multiple recrystallizations.Effective for separating complex mixtures and isomers. Purity is dependent on the separation achieved on the column.[2]
Scalability More easily scalable for larger quantities of product.Can be cumbersome and costly for large-scale purification.
Time Efficiency Can be time-consuming due to slow crystallization and drying steps.Can be faster for smaller scales, providing the purified product in a few hours.
Cost-Effectiveness Generally less expensive, requiring only solvents and basic glassware.More expensive due to the cost of the stationary phase (e.g., silica gel) and larger volumes of solvents.
Applicability Best for crystalline solid crude products. Ineffective for oils or amorphous solids.Suitable for both solid and oily crude products.[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the synthesis and subsequent purification of chalcones by both recrystallization and column chromatography.

Chalcone_Synthesis_Purification_Workflow General Workflow for Chalcone Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Acetophenone & Benzaldehyde) reaction Claisen-Schmidt Condensation start->reaction workup Work-up (e.g., Neutralization, Filtration) reaction->workup crude Crude Chalcone Product workup->crude recrystallization Recrystallization crude->recrystallization Method 1 column_chromatography Column Chromatography crude->column_chromatography Method 2 pure_recrystallization Pure Chalcone recrystallization->pure_recrystallization pure_column Pure Chalcone column_chromatography->pure_column

Caption: General workflow from synthesis to purified chalcone.

Purification_Decision_Tree Decision Logic for Choosing a Purification Method start Crude Chalcone Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Use Column Chromatography is_solid->column_chromatography No (Oily/Amorphous) is_pure Is the product pure? recrystallization->is_pure final_product Pure Chalcone column_chromatography->final_product is_pure->final_product Yes complex_mixture Are impurities structurally similar? is_pure->complex_mixture No complex_mixture->recrystallization No, re-recrystallize complex_mixture->column_chromatography Yes

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Below are generalized protocols for the purification of chalcones using recrystallization and column chromatography.

Protocol 1: Purification by Recrystallization

This method is highly effective for purifying solid crude chalcone products.[1]

Materials:

  • Crude chalcone

  • Recrystallization solvent (e.g., 95% ethanol)[6]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude product. The ideal solvent should dissolve the chalcone when hot but not at room temperature.[1][4] Ethanol is a commonly used solvent for chalcone recrystallization.[6]

  • Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring until the chalcone is completely dissolved.[1][4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals, for example, in a desiccator or a low-temperature oven.

Protocol 2: Purification by Column Chromatography

This method is particularly useful for purifying oily chalcone products or for separating mixtures of closely related compounds.[4]

Materials:

  • Crude chalcone

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)[5]

  • Chromatography column

  • Cotton or glass wool

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Eluent Selection: Determine the optimal eluent system by performing thin-layer chromatography (TLC) of the crude product. A common eluent system for chalcones is a mixture of hexane and ethyl acetate.[4] The ratio is adjusted to achieve good separation of the chalcone from impurities (a typical Rf value for the chalcone is around 0.3-0.4).

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent (wet packing method).[5]

  • Sample Loading: Dissolve the crude chalcone in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[4]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Collection: Collect the fractions containing the pure chalcone, as identified by TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[7]

Purity Assessment

The purity of the final chalcone product should be assessed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot for the purified product indicates a high degree of purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of a pure compound.[6]

  • Spectroscopic Methods (NMR, IR, MS): These techniques are used to confirm the chemical structure and identify any remaining impurities.[4][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3][8]

Conclusion

Both recrystallization and column chromatography are effective methods for purifying chalcones, each with its own set of advantages and disadvantages. Recrystallization is a cost-effective and scalable method that can yield highly pure crystalline products. In contrast, column chromatography is more versatile, capable of purifying oily products and complex mixtures, often with a higher recovery rate. The choice of purification method should be guided by the specific characteristics of the crude product, the nature of the impurities, and the desired scale of the purification. For optimal results in drug development and scientific research, a thorough purity assessment of the final chalcone product is essential.

References

A Comparative Guide to Green Synthesis Protocols for 1-Phenyl-1-penten-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Benchmarking Analysis of Sustainable Synthetic Routes

The synthesis of 1-phenyl-1-penten-3-one, a chalcone (B49325) derivative with significant potential in medicinal chemistry and organic synthesis, has traditionally relied on conventional methods that often involve harsh conditions and hazardous solvents. In the drive towards more sustainable chemical manufacturing, a variety of green synthesis protocols have emerged. This guide provides a comprehensive comparison of these environmentally benign methods, offering a clear overview of their performance based on experimental data. We will delve into microwave-assisted, ultrasound-assisted, and solvent-free mechanochemical approaches, benchmarking them against the conventional Claisen-Schmidt condensation.

Performance Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for different methods of synthesizing this compound, providing a direct comparison of their efficiency and environmental impact.

ParameterConventional MethodMicrowave-AssistedUltrasound-AssistedSolvent-Free (Grinding)
Yield (%) ~70-85%85-95%80-92%~90%
Reaction Time 4-24 hours2-15 minutes15-60 minutes5-15 minutes
Temperature (°C) Room Temperature to Reflux60-120°C25-50°CRoom Temperature
Solvent Ethanol (B145695), MethanolEthanol, or Solvent-freeEthanol, WaterSolvent-free
Catalyst NaOH, KOHNaOH, KOH, I₂-AluminaNaOH, KOHSolid NaOH, KOH
Energy Source Thermal (Heating Mantle)Microwave IrradiationUltrasonic CavitationMechanical Grinding
Key Advantages Well-establishedRapid, High YieldEnergy Efficient, Mild ConditionsNo Solvent Waste, Rapid
Key Disadvantages Long Reaction Times, Solvent WasteRequires Specialized EquipmentLower Reaction Rates than MWScalability can be a challenge

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to facilitate replication and evaluation in a laboratory setting.

Conventional Claisen-Schmidt Condensation

This method serves as the baseline for comparison.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in ethanol to create the basic catalyst solution. Cool the solution in an ice-water bath.[1]

  • Slowly add 3-pentanone to the cooled solution while stirring.

  • After the addition of the ketone, slowly add benzaldehyde to the reaction mixture.

  • Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete (typically after several hours), neutralize the mixture with a dilute solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[1]

Microwave-Assisted Synthesis

This protocol highlights the significant reduction in reaction time.

Materials:

  • Benzaldehyde

  • 3-Pentanone

  • Sodium Hydroxide (NaOH)

  • Ethanol (optional, can be performed solvent-free with a solid support like alumina)

  • Ethyl Acetate (for extraction if a solid support is used)

Procedure:

  • In a dedicated microwave reaction vessel, mix benzaldehyde and 3-pentanone.

  • If using a solvent, add ethanol and an aqueous solution of NaOH. If solvent-free, add a solid support impregnated with a catalyst (e.g., iodine on neutral alumina).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100°C) and power for a short duration (e.g., 5-10 minutes).[2][3]

  • After the reaction is complete and the vessel has cooled, if a solvent was used, proceed with a similar work-up as the conventional method (neutralization, extraction, drying, and purification).

  • If a solid support was used, the product can be extracted from the solid matrix using a solvent like ethyl acetate, followed by filtration and solvent evaporation.[2]

Ultrasound-Assisted Synthesis

This method offers an energy-efficient alternative.

Materials:

  • Benzaldehyde

  • 3-Pentanone

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Water

Procedure:

  • In a suitable flask, dissolve the aromatic aldehyde and ketone in the chosen solvent (ethanol or water).

  • Add the base catalyst (e.g., pulverized KOH).

  • Immerse the flask in an ultrasonic bath.

  • Sonicate the mixture at a specific frequency (e.g., 25-40 kHz) and power at room temperature or slightly elevated temperature (e.g., 30-40°C).[4]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 15-60 minutes.[4]

  • Once complete, follow a standard aqueous work-up procedure involving neutralization, extraction with an organic solvent, drying, and purification of the final product.

Solvent-Free Mechanochemical Synthesis (Grinding)

This protocol eliminates the need for solvents entirely.

Materials:

  • Benzaldehyde

  • 3-Pentanone

  • Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Mortar and Pestle

Procedure:

  • Place the aromatic aldehyde, ketone, and solid NaOH or KOH in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature.

  • The reaction is typically initiated by the friction and localized heat generated during grinding, and a change in the physical state of the mixture (e.g., solidification or color change) is often observed.

  • Continue grinding for a short period (e.g., 5-15 minutes) until the reaction is complete (as monitored by TLC of a small dissolved sample).

  • The resulting solid mass is then typically washed with cold water to remove the catalyst and any unreacted starting materials.

  • The solid product can be collected by filtration and further purified by recrystallization.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the procedural steps, the following diagrams illustrate the general workflows for the synthesis of this compound via conventional and green chemistry approaches.

Conventional_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Mix Benzaldehyde, 3-Pentanone, & EtOH react Add NaOH Solution & Stir at RT (4-24h) prep->react neutralize Neutralize with dilute HCl react->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash with H₂O & Brine extract->wash dry Dry over MgSO₄ & Evaporate wash->dry purify Purify by Chromatography/ Recrystallization dry->purify product This compound purify->product

Conventional Synthesis Workflow for this compound

Green_Synthesis_Workflows cluster_microwave Microwave-Assisted cluster_ultrasound Ultrasound-Assisted cluster_mechanochemical Solvent-Free (Grinding) mw_prep Mix Reactants & Catalyst (optional solvent) mw_react Microwave Irradiation (2-15 min) mw_prep->mw_react mw_workup Work-up & Purification mw_react->mw_workup product This compound mw_workup->product us_prep Mix Reactants & Catalyst in Solvent us_react Sonication (15-60 min) us_prep->us_react us_workup Work-up & Purification us_react->us_workup us_workup->product mech_prep Combine Reactants & Solid Catalyst mech_react Grind in Mortar (5-15 min) mech_prep->mech_react mech_workup Wash with Water & Purify mech_react->mech_workup mech_workup->product

References

Safety Operating Guide

Proper Disposal of 1-Phenyl-1-penten-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 1-Phenyl-1-penten-3-one

Researchers and drug development professionals handling this compound must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Improper disposal of this chemical can lead to significant health risks and environmental contamination. This guide provides procedural, step-by-step guidance for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₂O[1][2][3]
Molecular Weight 160.21 g/mol [1][2][3]
Melting Point 38.5°C[1]
Boiling Point 246.12°C (approximate)[1]
Density 0.8697 g/cm³[1]

Operational Disposal Plan: Step-by-Step Procedures

The proper disposal of this compound waste must be carried out in compliance with federal, state, and local regulations. The following steps provide a general guideline for its disposal as hazardous waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify the waste stream containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[4] Keep it separate from incompatible materials.

Step 2: Waste Collection and Containerization

  • Select Appropriate Container: Collect waste this compound in a designated, properly labeled, and sealed container that is compatible with the chemical. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[5]

  • Container Condition: Ensure the waste container is in good condition, with no leaks or rust.[6]

  • Keep Containers Closed: Always keep hazardous waste containers capped and closed except when adding or removing material.[6]

Step 3: Labeling of Hazardous Waste

  • Use Hazardous Waste Tags: All chemical waste containers must be labeled using an EHS-approved hazardous waste tag.[5]

  • Required Information: The label must include the following information:

    • The words "Hazardous Waste".[5]

    • Full common chemical name: "this compound". Abbreviations or chemical formulas are not permitted.[5]

    • The quantity of the waste.

    • Date of waste generation.[5]

    • The location of origin (e.g., department, room number).[5]

    • The name and contact information of the principal investigator.[5]

Step 4: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area.

  • Secondary Containment: It is best practice to store hazardous waste with secondary containment to prevent the spread of material in case of a leak.[7]

  • Flammability Precautions: Given that similar chemicals are flammable, it is prudent to store this compound waste in a flammable storage cabinet and away from sources of ignition.[4]

Step 5: Arrangement for Disposal

  • Contact EHS: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for pickup and disposal.[4][5] Do not attempt to dispose of this chemical down the drain or in regular trash.[8][9]

  • Complete Necessary Forms: Submit a completed hazardous waste information form to the EHS office as required.[5]

  • Prohibited Disposal Methods: Do not discharge this compound to sewer systems or contaminate water, foodstuffs, or feed during storage or disposal.[8]

Spill and Emergency Procedures

In the event of a spill of this compound, the following immediate actions should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated to disperse any vapors.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Contain the Spill: If it is safe to do so, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent.[4] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4][8]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.[4]

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Identify Waste Stream ppe Wear Appropriate PPE start->ppe segregate Segregate from Other Waste ppe->segregate container Use Compatible Container segregate->container label_waste Label with 'Hazardous Waste' Tag container->label_waste store Store in Secure Area label_waste->store contact_ehs Contact EHS/Waste Vendor store->contact_ehs pickup Arrange for Pickup contact_ehs->pickup spill Spill Occurs contain Contain Spill spill->contain collect Collect Contaminated Material contain->collect collect->container

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.